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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine

This guide provides an in-depth technical analysis of 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine , a critical heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine , a critical heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., c-Met, ALK).[1]

Executive Summary

2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine is a specialized intermediate used in the synthesis of pharmaceutical compounds.[1] It features a pyridine ring substituted with an amino group at the 3-position and a tetrahydrofuran-3-yloxy ether linkage at the 2-position.[1] This specific substitution pattern is highly valued in drug discovery for its ability to modulate solubility and provide critical hydrogen-bonding interactions within the ATP-binding pockets of kinase enzymes.[1]

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-(Tetrahydrofuran-3-yloxy)pyridin-3-amine
Common Name 3-Amino-2-(tetrahydrofuran-3-yloxy)pyridine
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
CAS Number Note:[1][2][3][4][5][6][7][8][9] The specific CAS for the racemic amine is not widely indexed in public catalogs. However, the synthesis relies on well-defined precursors: [1]• 2-Fluoro-3-nitropyridine: CAS 1480-87-1 [1]• 3-Hydroxytetrahydrofuran: CAS 453-20-3
Stereochemistry Note

The tetrahydrofuran-3-yl moiety contains a chiral center.[1] In drug development, the (S)- and (R)- enantiomers are often synthesized separately to probe the stereochemical preferences of the target protein.[1]

  • (S)-Isomer Precursor: (S)-3-Hydroxytetrahydrofuran (CAS 86087-23-2)[1]

  • (R)-Isomer Precursor: (R)-3-Hydroxytetrahydrofuran (CAS 86087-24-3)[1]

Synthesis & Manufacturing Protocol

The synthesis of 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine typically follows a two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .[1]

Step 1: Nucleophilic Aromatic Substitution (Ether Formation)

Reaction: 2-Fluoro-3-nitropyridine + 3-Hydroxytetrahydrofuran → 2-((Tetrahydrofuran-3-yl)oxy)-3-nitropyridine[1]

  • Reagents: 3-Hydroxytetrahydrofuran (1.1 eq), Sodium Hydride (NaH, 1.2 eq) or Cesium Carbonate (Cs₂CO₃).[1]

  • Solvent: Anhydrous THF or DMF.[1]

  • Conditions: 0°C to Room Temperature (RT), inert atmosphere (N₂).[1]

  • Mechanism: The alkoxide generated from 3-hydroxytetrahydrofuran attacks the electron-deficient C-2 position of the pyridine ring, displacing the fluoride ion.[1]

Step 2: Nitro Group Reduction

Reaction: 2-((Tetrahydrofuran-3-yl)oxy)-3-nitropyridine → 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine[1]

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol/Ethanol.[1]

  • Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, Ethanol/Water (reflux).[1]

  • Purification: The amine is sensitive to oxidation; purification is typically achieved via flash column chromatography (DCM/MeOH) or recrystallization.[1]

Synthesis Workflow Diagram

SynthesisPathway Start1 2-Fluoro-3-nitropyridine (CAS 1480-87-1) Intermediate Intermediate: 2-((Tetrahydrofuran-3-yl)oxy)-3-nitropyridine Start1->Intermediate SnAr (NaH, THF) Start2 3-Hydroxytetrahydrofuran (CAS 453-20-3) Start2->Intermediate Product Product: 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine Intermediate->Product Reduction (H2, Pd/C)

Caption: Two-step synthesis pathway from commercially available precursors via ether formation and nitro reduction.[1]

Applications in Drug Discovery

This scaffold is particularly valuable in the design of Type I and Type II Kinase Inhibitors .

Mechanistic Role
  • H-Bond Donor/Acceptor: The 3-amino group acts as a key hydrogen bond donor to the hinge region of the kinase ATP-binding site.[1]

  • Solubility & ADME: The tetrahydrofuran ether moiety improves aqueous solubility compared to purely aromatic analogues (e.g., phenyl ethers) while maintaining lipophilicity for membrane permeability.

  • Stereochemical Probe: The chiral center on the THF ring allows medicinal chemists to vector groups into specific sub-pockets (e.g., the ribose binding pocket) to enhance selectivity.

Target Classes
  • c-Met Inhibitors: Used in non-small cell lung cancer (NSCLC) therapies.[1]

  • ALK (Anaplastic Lymphoma Kinase) Inhibitors: The aminopyridine core is a common motif in next-generation ALK inhibitors.[1]

Experimental Protocols

Protocol A: Preparation of 2-((Tetrahydrofuran-3-yl)oxy)-3-nitropyridine
  • Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.

  • Deprotonation: Add 3-hydroxytetrahydrofuran (10 mmol) to anhydrous THF (50 mL). Cool to 0°C. Add NaH (60% dispersion, 12 mmol) portion-wise. Stir for 30 min.

  • Addition: Add a solution of 2-fluoro-3-nitropyridine (10 mmol) in THF (20 mL) dropwise over 15 min.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1).[1]

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Reduction to Amine
  • Dissolution: Dissolve the crude nitro intermediate (from Protocol A) in Ethanol (50 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 12 hours at RT.

  • Filtration: Filter through a Celite pad to remove the catalyst.[1] Wash with MeOH.

  • Isolation: Concentrate the filtrate to yield the crude amine. Purify via silica gel chromatography (DCM/MeOH gradient).

Safety & Handling

  • Hazards: Aminopyridines can be toxic if inhaled or absorbed through the skin.[1] 2-Fluoro-3-nitropyridine is a skin irritant.[1]

  • Storage: Store the amine under an inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation (browning).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all powder forms in a fume hood.

References

  • World Intellectual Property Organization (WIPO). (2010).[1] Aminotriazolopyridines and their use as kinase inhibitors. WO2010027500A1. Link

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 45360253 (Precursor Analogues). Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-Hydroxytetrahydrofuran. Link

  • ChemicalBook. (2025).[1] 2-Fluoro-3-nitropyridine Properties and Synthesis. Link

Sources

Exploratory

The Strategic Deployment of 2-Alkoxypyridin-3-amine Scaffolds in Targeted Therapeutics: A Structure-Activity Relationship (SAR) Guide

Executive Summary In modern drug discovery, the selection of a core heterocycle dictates the trajectory of lead optimization. The 2-alkoxypyridin-3-amine scaffold has emerged as a highly privileged structural motif, part...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of a core heterocycle dictates the trajectory of lead optimization. The 2-alkoxypyridin-3-amine scaffold has emerged as a highly privileged structural motif, particularly in the design of ATP-competitive kinase inhibitors. By functioning as a highly tunable hinge-binding vector, this scaffold has demonstrated exceptional utility in the development of selective inhibitors for targets ranging from PI3Kβ[1] to Mps1 (TTK)[2] and ALK[3].

As a Senior Application Scientist, I approach this scaffold not merely as a structural building block, but as a highly calibrated physicochemical system. This whitepaper deconstructs the Structure-Activity Relationship (SAR) of 2-alkoxypyridin-3-amine derivatives, detailing the causality behind substituent modifications, providing self-validating synthetic protocols, and outlining the metabolic logic required to advance these molecules from the bench to preclinical development.

Pharmacophore Dynamics & Causality

The potency of the 2-alkoxypyridin-3-amine core lies in its dual-action hydrogen bonding profile and its precise steric geometry. When deployed as a kinase hinge binder, the scaffold interacts with the protein backbone via a classic acceptor-donor motif[3].

  • The Pyridine Nitrogen (H-Bond Acceptor): Interacts with the backbone NH of the kinase hinge region. The basicity (pKa) of this nitrogen is finely tuned by the electron-donating resonance of the adjacent 2-alkoxy group.

  • The 3-Amine Derivative (H-Bond Donor): Typically converted into an amide or urea, this group provides a critical hydrogen bond donor to the hinge backbone carbonyl. The acylation of the amine restricts rotation, locking the molecule into a bioactive, coplanar conformation[1].

  • The 2-Alkoxy Vector (Steric Shield & Lipophilic Probe): The oxygen atom can act as a secondary H-bond acceptor, but its primary function is to project the alkyl group into the hydrophobic ribose pocket or the gatekeeper-adjacent space. This steric projection is the primary driver of kinase selectivity[4].

SAR_Model Core 2-Alkoxypyridin-3-amine Core Scaffold Alkoxy 2-Alkoxy Group (-OR) Modulates LipE & Hinge Binding Core->Alkoxy Steric/Electronic Tuning Amine 3-Amine Group (-NH2) H-Bond Donor & Solvent Channel Vector Core->Amine Derivatization Handle C5 C5/C6 Substitution Metabolic Shielding (e.g., -F, -Cl) Core->C5 Blocks CYP Oxidation

Fig 1. Pharmacophore logic and SAR vectors of the 2-alkoxypyridin-3-amine scaffold.

Core SAR Principles and Quantitative Data

Modulating the 2-Alkoxy Vector for Lipophilic Efficiency (LipE)

The choice of the alkoxy group directly impacts the Lipophilic Efficiency (LipE = pIC50 - logD), a critical metric for predicting in vivo success and avoiding transporter-mediated efflux[3]. As demonstrated in Table 1, increasing the steric bulk from a methoxy to an isopropoxy group significantly enhances target affinity by filling the hydrophobic pocket, yielding the optimal LipE. However, over-extension into a cyclopentyl group, while maintaining selectivity, drives up lipophilicity (logD) and reduces overall efficiency.

Table 1: SAR of 2-Alkoxy Substituents on Kinase Inhibition & LipE

CompoundR1 (2-Alkoxy)Target IC50 (nM)logDLipESelectivity Fold (Target vs. Off-Target)
1a -OCH31251.85.115x
1b -OCH2CH3842.24.845x
1c -OCH(CH3)2122.65.3>100x
1d -O-Cyclopentyl453.43.9>100x
C5/C6 Substitution for Metabolic Shielding

Electron-rich aminopyridines are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. To prevent rapid clearance, we strategically introduce halogens at the C5 or C6 positions. The causality is purely electronic and steric: a fluorine atom at C5 blocks the primary site of oxidation without introducing significant steric clash that might disrupt target binding[1].

Table 2: Impact of C5-Substitution on Human Liver Microsome (HLM) Stability

CompoundC5 SubstituentHLM t1/2 (min)Clint (µL/min/mg)Primary Metabolic Liability
2a -H1885.2Rapid C5-Oxidation
2b -CH32464.1Benzylic Oxidation
2c -F>120<10.5None detected (Shielded)
2d -Cl9515.3Minor N-dealkylation

Validated Experimental Protocols

To ensure reproducibility, the following workflows are designed as self-validating systems . Each protocol includes built-in analytical checkpoints to confirm success before proceeding to the next stage.

Synthesis of 2-Alkoxypyridin-3-amines via S_NAr and Reduction

The synthesis relies on a highly regioselective Nucleophilic Aromatic Substitution (S_NAr). The strong electron-withdrawing nature of the ortho-nitro group selectively activates the C2-chloride for nucleophilic attack, ensuring complete regiocontrol.

Step 1: S_NAr Alkoxylation

  • Setup: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Addition: Cool the solution to 0 °C. Add the desired sodium alkoxide (e.g., NaOiPr, 1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS (UV 254 nm). The reaction is deemed complete when the starting material peak disappears and a new peak corresponding to the [M+H]+ of 2-alkoxy-3-nitropyridine emerges.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate.

Step 2: Nitro Reduction

  • Setup: Dissolve the crude 2-alkoxy-3-nitropyridine in Methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Purge the flask with H2 gas and stir vigorously under a hydrogen balloon at room temperature for 12 hours.

  • Self-Validation Checkpoint: TLC (Hexane/EtOAc 1:1) must show a highly polar, ninhydrin-positive spot (primary amine). LC-MS must confirm the mass shift from [M+H]+ to [M-30]+ (loss of oxygen, gain of hydrogen).

  • Isolation: Filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the pure 2-alkoxypyridin-3-amine.

Synthesis SM 2-Chloro-3-nitropyridine Int1 2-Alkoxy-3-nitropyridine SM->Int1 NaOR, THF (SNAr) Product 2-Alkoxypyridin-3-amine Int1->Product Pd/C, H2 (Reduction) Deriv Target Inhibitor (Amide/Urea) Product->Deriv Acylation / Coupling

Fig 2. Self-validating synthetic workflow for 2-alkoxypyridin-3-amine derivatives.

High-Throughput Kinase Inhibition Assay (Luminescence-based)

To evaluate the SAR of the synthesized derivatives, a robust ADP-Glo™ kinase assay is utilized. This protocol measures the depletion of ATP, inversely correlating luminescent signal with kinase inhibition.

  • Preparation: Prepare a 384-well plate. Serially dilute the 2-alkoxypyridin-3-amine derivatives in DMSO (10-point curve, 3-fold dilutions).

  • Enzyme Reaction: Add 5 µL of the target kinase (e.g., PI3Kβ or ALK) in assay buffer to the wells. Add 100 nL of the compound dilutions. Incubate for 15 minutes at room temperature.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP/Substrate mix. Incubate for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Self-Validation System: The assay plate must include a high-control (DMSO vehicle, 0% inhibition) and a low-control (10 µM Staurosporine, 100% inhibition).

  • Data Integrity Check: Calculate the Z'-factor using the controls. A Z'-factor > 0.6 validates the assay's robustness. Only then are IC50 values calculated using a 4-parameter logistic non-linear regression model.

References[1] Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters (via NIH/PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027833/[2] A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. Bioorganic & Medicinal Chemistry (via PubMed).https://pubmed.ncbi.nlm.nih.gov/25801152/[3] An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review. MDPI Pharmaceuticals.https://www.mdpi.com/1424-8247/15/5/556[4] Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. ChemRxiv.https://chemrxiv.org/engage/chemrxiv/article-details/60c754660f50db268155915d

Sources

Foundational

Technical Whitepaper: 3-Amino-2-((tetrahydrofuran-3-yl)oxy)pyridine as a Privileged Scaffold in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the shift away from flat, highly lipophilic aromatic rings toward -rich, three-dimensional architectures is paramount for improving clinical success rates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the shift away from flat, highly lipophilic aromatic rings toward


-rich, three-dimensional architectures is paramount for improving clinical success rates. 3-Amino-2-((tetrahydrofuran-3-yl)oxy)pyridine  (CAS: 1467774-28-2), also cataloged as 2-(oxolan-3-yloxy)pyridin-3-amine , has emerged as a privileged bioisosteric building block. By coupling a classic aminopyridine hinge-binding motif with a hydrophilic tetrahydrofuran (THF) ether linkage, this scaffold offers an optimal balance of ligand efficiency, metabolic stability, and target selectivity—particularly in the design of ATP-competitive kinase inhibitors .

This in-depth guide dissects the physicochemical rationale, synthetic methodologies, and biochemical integration of this scaffold, providing self-validating protocols for seamless adoption into drug discovery pipelines.

Physicochemical Profiling & Structural Rationale

The structural anatomy of 3-amino-2-((tetrahydrofuran-3-yl)oxy)pyridine is purposefully designed to exploit the ATP-binding pocket of kinases while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The primary amine and the adjacent pyridine nitrogen form a classic bidentate hydrogen-bond donor/acceptor pair, perfectly geometry-matched to the backbone amides of the kinase hinge region. Conversely, the THF ring acts as an


-hybridized vector directed toward the solvent-exposed ribose pocket. This specific substitution mitigates the high lipophilicity typically associated with phenoxy-derivatives, significantly improving aqueous solubility.
Table 1: Physicochemical Properties & Rationale
PropertyValueRationale / Impact on Drug Design
Molecular Weight 180.20 g/mol Highly ligand-efficient; leaves an ample molecular weight budget (<500 Da) for further elaboration.
cLogP (Estimated) ~1.2Optimal lipophilicity; prevents non-specific hydrophobic binding and reduces off-target toxicity.
Topological Polar Surface Area 57.5 ŲExcellent for membrane permeability; strikes an ideal balance between solubility and cellular absorption.
Hydrogen Bond Donors 1 (Amine -NH₂)Essential for interacting with the kinase hinge region carbonyl oxygen.
Hydrogen Bond Acceptors 4 (N, O, O, N)Facilitates interaction with hinge amides and surrounding solvent molecules.
Fraction

(

)
0.44High 3D character reduces flat-aromatic toxicity and improves thermodynamic solubility.

Synthetic Methodology & Workflow

The synthesis of 3-amino-2-((tetrahydrofuran-3-yl)oxy)pyridine requires precise regiochemical control. The standard approach involves a Nucleophilic Aromatic Substitution (S_NAr) followed by a controlled nitro reduction.

Step-by-Step Protocol: Synthesis of the Scaffold

Note: This protocol is designed as a self-validating system. Do not proceed to Step 2 without confirming the intermediate's purity.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

  • Preparation: Dissolve tetrahydrofuran-3-ol (1.1 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0°C.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Causality: NaH is selected to irreversibly deprotonate the secondary alcohol, generating a highly nucleophilic alkoxide while the 0°C temperature controls the exothermic hydrogen gas evolution and prevents ether cleavage.

  • Substitution: Add 2-chloro-3-nitropyridine (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in methanol and analyze via LC-MS. Self-Validation: The reaction is only complete when the 2-chloro-3-nitropyridine peak (M+H = 159) is fully depleted, and the intermediate mass (M+H = 211) constitutes >95% of the total ion current.

Step 2: Nitro Reduction

  • Preparation: Dissolve the purified nitro intermediate in MS-grade Methanol.

  • Catalysis: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the reaction flask with nitrogen, followed by hydrogen gas (balloon pressure).

  • Reduction: Stir vigorously at room temperature for 12 hours. Causality: Mild catalytic hydrogenation is chosen over harsh metal-acid reductions (e.g., Fe/HCl) to prevent the hydrolytic cleavage of the sensitive THF-ether linkage.

  • Validation Checkpoint: Filter the mixture through a Celite pad to remove the catalyst. Analyze the filtrate via LC-MS. Self-Validation: Confirm the complete disappearance of the nitro species and the presence of the target amine (M+H = 181). Purify via flash chromatography to achieve >98% purity before biological testing.

Workflow SM 2-Chloro-3-nitropyridine + THF-3-ol SNAr SNAr Reaction NaH, THF, 0°C SM->SNAr Int Nitro Intermediate SNAr->Int LC-MS Validation Red Reduction Pd/C, H2, MeOH Int->Red Prod Target Scaffold CAS: 1467774-28-2 Red->Prod >98% Purity

Figure 1: Two-step synthetic workflow for 3-amino-2-((tetrahydrofuran-3-yl)oxy)pyridine.

Mechanistic Applications in Kinase Inhibitor Design

In the pursuit of highly selective kinase inhibitors—such as the recent development of covalent FGFR3 selective inhibitors—the choice of the hinge-binding scaffold is critical . The 3-amino-2-((tetrahydrofuran-3-yl)oxy)pyridine core acts as an advanced bioisostere for traditional anilines or plain aminopyridines.

By projecting the THF ring into the ribose-binding pocket, researchers can exploit minor conformational differences between closely related kinase isoforms (e.g., FGFR1 vs. FGFR3). The oxygen atom within the THF ring can also serve as a weak hydrogen bond acceptor for ordered water molecules, stabilizing the ligand-protein complex thermodynamically.

Binding Hinge Kinase Hinge Backbone Amides Core Aminopyridine Bidentate Motif Core->Hinge H-Bond Donor/Acceptor Vector THF Ether sp3 Vector Core->Vector C-O Linkage Pocket Ribose Pocket Solvent Exposed Vector->Pocket Steric/Hydrophilic Fit

Figure 2: Pharmacophore model of the scaffold within an ATP-competitive kinase pocket.

Table 2: Comparative Scaffold Analysis in Kinase Inhibitor Design
Scaffold MotifTarget Affinity (IC₅₀)Aqueous SolubilityMetabolic StabilityOff-Target Toxicity Risk
2-Phenoxy-3-aminopyridineHighPoorModerateHigh (Highly lipophilic)
2-Methoxy-3-aminopyridineModerateGoodLow (O-dealkylation)Low
2-((THF-3-yl)oxy)-3-aminopyridine High Excellent High (Steric shielding) Low (Optimized cLogP)

Experimental Protocols: Biochemical Kinase Assay Integration

To accurately evaluate the potency of derivatives synthesized from this scaffold, an orthogonal, self-validating biochemical assay must be employed. The following ADP-Glo™ FRET-based protocol is designed to measure true competitive inhibition.

Objective: Determine the IC₅₀ of target compounds derived from the 3-amino-2-((tetrahydrofuran-3-yl)oxy)pyridine scaffold.

Causality & Design: To ensure that the measured IC₅₀ reflects true competitive binding at the ATP site, the assay must be run at the apparent Michaelis-Menten constant (


) for ATP. Running at 

ensures assay sensitivity while preventing artificial potency inflation (which occurs at low ATP) or the masking of weak inhibitors (which occurs at saturating ATP).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mixture in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 3-fold serial dilution of the test compound in 100% DMSO. Transfer 100 nL of the compound to a 384-well assay plate using an acoustic dispenser (e.g., Echo 550). Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, strictly maintaining a final DMSO concentration of

    
     1% to prevent solvent-induced enzyme denaturation.
    
  • Reaction Initiation: Add 5 µL of the 2X enzyme/substrate mixture to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the kinase. Add 5 µL of 2X ATP solution (strictly at the pre-determined

    
    ).
    
  • Detection: After a 60-minute incubation, add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis & Validation: Read luminescence on a multi-mode microplate reader. Calculate % inhibition relative to DMSO controls. Fit data to a 4-parameter logistic curve to derive the IC₅₀. Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate. The data is only considered valid if the Z'-factor is >0.6, ensuring robust signal-to-noise separation and assay reliability.

References

  • Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Exploratory

Engineering the 2-Substituted-3-Aminopyridine Scaffold: A Technical Guide to Kinase Inhibitor Discovery

Executive Summary: The Strategic Value of 3-Aminopyridines As modern drug discovery pivots toward highly selective, metabolically stable kinase inhibitors, the 2-substituted-3-aminopyridine scaffold has emerged as a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of 3-Aminopyridines

As modern drug discovery pivots toward highly selective, metabolically stable kinase inhibitors, the 2-substituted-3-aminopyridine scaffold has emerged as a highly privileged chemotype[1]. Historically, anilines and mono-substituted pyridines dominated early screening libraries. However, these motifs frequently suffer from critical metabolic liabilities—such as toxic quinone-imine formation—and off-target promiscuity, particularly concerning hERG channel inhibition[2].

By transitioning to a 2-substituted-3-aminopyridine core, medicinal chemists can precisely tune lipophilicity, modulate basicity (pKa), and leverage a dual hydrogen-bonding network that is highly complementary to the ATP-binding hinge region of kinases[2]. This whitepaper details the structural rationale, synthetic methodologies, and validation protocols required to successfully deploy this scaffold in drug development.

Structural Rationale: Overcoming Steric and Electronic Liabilities

The selection of a 2-substituted-3-aminopyridine is rarely accidental; it is driven by strict physicochemical causality.

  • Hydrogen Bonding & The Hinge Region: The C-3 amine acts as a crucial hydrogen bond donor, while the pyridine nitrogen (position 1) provides a strong dipole moment and acts as a hydrogen bond acceptor. This dual capacity perfectly mimics the natural binding mode of ATP's adenine ring[2].

  • Steric Relief via Scaffold Morphing: In the development of Checkpoint Kinase 1 (CHK1) inhibitors, steric congestion in the ATP-binding site limited the efficacy of early pyrazolopyridine hits. Scaffold morphing to a 3-aminopyridine core relieved this steric clash while maintaining critical hydrogen bonds with interior pocket water molecules, yielding low-nanomolar potency[3].

  • Vectorial Projection: Substitution at the 2-position allows for precise vector projection into adjacent specificity pockets (e.g., the gatekeeper region or the solvent-exposed channel), enabling the design of highly selective Type I inhibitors[4].

G A Initial Hit (Pyrazolopyridine) B Scaffold Morphing (Steric Relief) A->B C 3-Aminopyridine Core (Optimized H-Bonding) B->C D Position 1 (Pyridine N) Hinge Region Acceptor C->D E Position 2 Substitution Gatekeeper/Solvent Channel C->E F Position 3 (Amine) Interior Pocket Donor C->F

Logic of scaffold morphing to 3-aminopyridine for kinase inhibition.

Validated Synthetic Methodologies

The synthesis of 2-substituted-3-aminopyridines presents unique regiochemical challenges. Direct electrophilic substitution of 2-aminopyridines typically occurs at the 3- and 5-positions due to the strong electron-donating effect of the amine[5]. Consequently, alternative routes must be employed to achieve high yields and purity.

The preferred industrial and bench-scale route involves the nucleophilic aromatic substitution (SNAr) of 2-halo-3-nitropyridines, followed by the reduction of the nitro group[6]. While historical methods utilized stannous chloride (SnCl2) for this reduction, the generation of heavy tin waste severely complicates downstream purification and can cause false positives in biological screening[7]. Today, catalytic hydrogenation or electrochemical reduction in acidic solutions are the gold standards for maintaining assay integrity[6].

Experimental Workflows: Synthesis to Screening

As a self-validating system, the following protocols integrate internal checks to ensure that experimental causality is maintained from the flask to the assay plate.

Protocol 1: Synthesis of 2-(Alkylamino)-3-aminopyridines via SNAr

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve 2-chloro-3-nitropyridine (1.0 eq) and an alkylamine (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat to 80°C for 4 hours.

  • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the nucleophilic amine. DMF provides the necessary high dielectric constant to stabilize the Meisenheimer complex transition state during SNAr.

  • Self-Validation: Monitor via TLC (UV active). Confirm completion via LC-MS, looking for the exact mass shift corresponding to the displacement of chlorine (-35.5 Da) and addition of the amine.

Step 2: Nitro Reduction

  • Procedure: Dissolve the purified intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H2 gas (balloon) and stir at room temperature for 12 hours. Filter through a Celite pad.

  • Causality: Pd/C is selected over SnCl2 or Fe/HCl to avoid heavy metal contamination, which can non-specifically inhibit kinases in downstream biochemical assays. Methanol solubilizes the intermediate while efficiently supporting hydrogen transfer.

  • Self-Validation: The reaction mixture will transition from a bright yellow (characteristic of the conjugated nitro species) to colorless or pale yellow upon complete reduction. LC-MS must show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

Protocol 2: ATP-Competitive Kinase Inhibition Assay (Z'-LYTE)

Step 1: Differential Kinase Reaction

  • Procedure: Incubate the synthesized 2-substituted-3-aminopyridine with the target kinase (e.g., FLT3) and a FRET-peptide substrate at two distinct ATP concentrations: 100 μM and 2.5 mM.

  • Causality: This differential testing is critical to validate Type I (ATP-competitive) inhibition. Because Type I inhibitors bind directly in the ATP pocket, a high ATP concentration (2.5 mM) will outcompete the drug, causing a measurable rightward shift in the IC50 value[4].

  • Self-Validation: Include Staurosporine as a universal positive control to validate enzyme activity and establish the dynamic range of the FRET signal. If the IC50 does not shift at 2.5 mM ATP, the compound is either an allosteric inhibitor or an assay artifact.

G Start 2-Chloro-3-nitropyridine SNAr SNAr with R-NH2 (Base, Heat) Start->SNAr Check1 LC-MS Validation [M+H]+ Shift SNAr->Check1 Red Nitro Reduction (H2, Pd/C) Check1->Red Check2 Colorimetric/LC-MS Validation Red->Check2 Assay Kinase Assay (ATP Competition) Check2->Assay

Synthetic and validation workflow for 2-substituted-3-aminopyridines.

Data Synthesis and SAR Insights

The versatility of the 3-aminopyridine scaffold is best demonstrated by its broad applicability across diverse kinase families. Table 1 summarizes the quantitative Structure-Activity Relationship (SAR) data derived from recent drug discovery campaigns.

Table 1: Comparative SAR of 3-Aminopyridine Scaffolds in Kinase Targets

Target KinaseScaffold ClassKey Structural ModificationIC50 / AffinityReference
CHK1 Isoquinoline-3-amineScaffold morphing from pyrazolopyridine to relieve steric bulk.< 100 nM[3]
FLT3 Diaminopyrimidine3-aminopyridine incorporation to optimize Type I ATP-pocket binding.< 6 nM (at 100 μM ATP)[4]
PIM1 Pyridylamide3-aminopyridine to diaminopyrazole transition to mitigate hERG liability.0.006 nM (Ki)[8]
PIKfyve Isothiazolo[4,3-b]pyridine5-methyl-3-pyridinyl substitution for optimal vector projection.2 nM[9]

References

1.1 - RSC Publishing 2.3 - PMC (NIH) 3.6 - Google Patents 4. 2 - PMC (NIH) 5.4 - PMC (NIH) 6.5 - Google Patents 7.9 - MDPI 8.8 - Thieme Connect 9.7 - Google Patents

Sources

Foundational

The Tetrahydrofuran-3-yl Ether Linkage in Kinase Inhibitor Design: A Technical Guide

Introduction: Beyond the Pharmacophore – The Critical Role of the Linker In the intricate world of kinase inhibitor design, the focus often gravitates towards the "warhead" – the pharmacophore that binds to the highly co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Pharmacophore – The Critical Role of the Linker

In the intricate world of kinase inhibitor design, the focus often gravitates towards the "warhead" – the pharmacophore that binds to the highly conserved ATP pocket of the kinase. However, the linker, the molecular bridge connecting this warhead to other parts of the inhibitor, is far from a passive spacer. Its composition, length, and conformational properties are critical determinants of a drug's overall success, profoundly influencing potency, selectivity, and pharmacokinetic properties. An intelligently designed linker can orient the primary pharmacophore for optimal interaction, engage with adjacent pockets to enhance selectivity, and fine-tune physicochemical properties like solubility and metabolic stability.

This guide provides an in-depth technical exploration of a specific and increasingly important linker element: the tetrahydrofuran-3-yl (THF-3-yl) ether linkage. We will delve into the synthetic rationale, structural advantages, and pharmacodynamic impact of incorporating this moiety into kinase inhibitors. Through a detailed case study of Fedratinib, a potent JAK2 inhibitor, we will illustrate the tangible benefits this class of linkers offers to drug development professionals.

The Rationale for Cyclic Ether Linkers: Conformational Restraint and Physicochemical Modulation

The incorporation of cyclic systems within a linker is a deliberate strategy to reduce the conformational flexibility inherent in acyclic alkyl or poly(ethylene glycol) (PEG) chains. This pre-organization minimizes the entropic penalty upon binding to the target protein, which can translate to a significant improvement in binding affinity.

The tetrahydrofuran (THF) ring, a five-membered saturated ether, is particularly advantageous. It is not a planar ring; it exists in dynamic equilibrium between puckered "envelope" and "twist" conformations.[1][2][3] This constrained, three-dimensional structure allows the linker to project substituents in well-defined vectors, enabling precise positioning of other parts of the inhibitor within the kinase active site.

Furthermore, the oxygen atom of the THF ring offers several key benefits:

  • Improved Solubility: As a hydrogen bond acceptor, the ether oxygen can improve the aqueous solubility of the molecule, a common challenge with kinase inhibitors that often possess large hydrophobic cores.

  • Metabolic Stability: The cyclic ether is generally more resistant to metabolic degradation compared to linear ethers.

  • Reduced Lipophilicity: Compared to a carbocyclic analogue like cyclopentane, the THF ring has lower lipophilicity, which can lead to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[4]

Case Study: Fedratinib (Inrebic) – A JAK2 Inhibitor

While a perfect exemplar with a THF-3-yl ether linkage is not a widely marketed kinase inhibitor, the FDA-approved drug Fedratinib (formerly TG101348) provides an outstanding and highly relevant case study. Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway, the dysregulation of which is a driver for myeloproliferative neoplasms (MPNs).[5][6]

Fedratinib’s structure features a 2-(pyrrolidin-1-yl)ethoxy group. The pyrrolidine ring is a nitrogen-containing analogue of tetrahydrofuran. Both are five-membered, saturated heterocycles that adopt non-planar conformations. The principles governing the selection and function of this pyrrolidine-based linker are directly translatable to the THF-based linker .

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a crucial signaling cascade used by numerous cytokines and growth factors to regulate processes like cell growth, survival, and differentiation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

JAK-STAT-Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates JAK->JAK STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene Target Gene (Proliferation, Survival) Nucleus->Gene Transcription Fedratinib Fedratinib Fedratinib->JAK Inhibits Fedratinib_Binding_Simplified cluster_JAK2 JAK2 ATP Binding Site cluster_Fedratinib Fedratinib Hinge Hinge Region (Glu930, Leu932) Back_Pocket Hydrophobic Back Pocket Solvent_Front Solvent-Exposed Region Core Aminopyrimidine Core Core->Hinge H-Bonds Tail Benzenesulfonamide Moiety Tail->Back_Pocket van der Waals Linker 2-(Pyrrolidin-1-yl)ethoxy Linker Linker->Solvent_Front Improves Solubility

Figure 2: Logical relationship of Fedratinib components with JAK2 active site pockets.

Quantitative Data: Potency, Selectivity, and Pharmacokinetics

The selection of Fedratinib for clinical development was based on its potent inhibition of JAK2 and its selectivity over other kinases, particularly other members of the JAK family. [6][7] Table 1: Kinase Inhibitory Profile of Fedratinib

Kinase Target IC₅₀ (nM) Selectivity vs. JAK2
JAK2 3 1x
JAK1 ~105 ~35x
JAK3 >1000 >334x
TYK2 ~405 ~135x
FLT3 15 5x
RET 48 16x

(Data sourced from multiple references)[7][8][9][10]

This selectivity profile is crucial. While inhibition of JAK1 can contribute to efficacy in some inflammatory conditions, it is also associated with side effects. The high selectivity against JAK3, which is critical for lymphocyte function, helps to mitigate immunosuppressive side effects. [6] The linker also contributes significantly to Fedratinib's pharmacokinetic profile, enabling it to be an effective oral medication. [4][11] Table 2: Key Pharmacokinetic Properties of Fedratinib

Parameter Value Significance for Drug Design
Oral Bioavailability ~77% (in feces) High absorption after oral administration.
Tmax 2-4 hours Rapidly absorbed from the gastrointestinal tract.
Plasma Protein Binding ≥92% High, typical for many kinase inhibitors.
Metabolism Primarily CYP3A4 Susceptible to drug-drug interactions with CYP3A4 inhibitors/inducers. [5][12]
Terminal Half-life ~114 hours Allows for once-daily dosing. [12]
Solubility pH-dependent Freely soluble at acidic pH, which aids absorption in the stomach. [13]

(Data sourced from multiple references)[4][11][12][13]

Experimental Protocols: Synthesis of a THF-3-yl Ether Linkage

The synthesis of kinase inhibitors containing a THF-3-yl ether linkage typically involves a nucleophilic substitution reaction, where an activated alcohol on the core scaffold reacts with a suitably protected and activated (S)- or (R)-3-hydroxytetrahydrofuran. The Williamson ether synthesis is a common and reliable method.

Below is a representative, self-validating protocol for the key ether-forming step, adapted from general procedures in medicinal chemistry.

Protocol: Williamson Ether Synthesis for THF-3-yl Ether Linkage

Objective: To couple a phenolic kinase inhibitor intermediate with (R)-3-(tosyloxy)tetrahydrofuran.

Workflow Diagram:

Synthesis_Workflow Start Start: Phenolic Intermediate (R)-3-(tosyloxy)THF Reaction Reaction Vessel: 1. Add Phenol & Solvent (DMF) 2. Add Base (e.g., Cs₂CO₃) 3. Add Tosylated THF 4. Heat (e.g., 80°C) Start->Reaction Workup Aqueous Workup: 1. Quench with H₂O 2. Extract with Organic Solvent (EtOAc) 3. Wash with Brine Reaction->Workup After reaction completion (TLC) Purify Purification: Silica Gel Chromatography Workup->Purify End End Product: THF-3-yl Ether Linked Inhibitor Purify->End

Figure 3: General workflow for the synthesis of a THF-3-yl ether linkage.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the phenolic kinase inhibitor intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

    • Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution. The use of a strong, non-nucleophilic base is critical to deprotonate the phenol without competing in the substitution reaction.

  • Reaction Execution:

    • To the stirred suspension, add a solution of (R)-3-(tosyloxy)tetrahydrofuran (1.2 eq) in anhydrous DMF dropwise. The tosyl group is an excellent leaving group, facilitating the Sₙ2 reaction.

    • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x). The desired product will move to the organic layer.

    • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Validation:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC).

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks for the THF ring protons and confirmation of the correct mass validates the success of the synthesis.

Conclusion and Future Perspectives

The tetrahydrofuran-3-yl ether linkage, and its close analogues like the moiety found in Fedratinib, represent a powerful tool in the medicinal chemist's arsenal for kinase inhibitor design. This structural unit is not merely a passive linker but an active contributor to a molecule's drug-like properties. By providing conformational restraint, it can enhance binding affinity while its inherent polarity and hydrogen bond accepting capability can significantly improve solubility and metabolic stability.

The case study of Fedratinib clearly demonstrates how a saturated five-membered heterocyclic ether, projecting into the solvent-exposed region, can be instrumental in achieving a profile of high potency, kinase selectivity, and excellent oral pharmacokinetics. The structural data from the JAK2-Fedratinib complex provides a clear blueprint for how this moiety orients itself and influences the overall binding mode.

As the field of kinase inhibitor design continues to evolve, the focus will increasingly shift towards optimizing not just potency, but also selectivity and long-term safety. The intelligent application of linkers, including the THF-3-yl ether and related cyclic systems, will be paramount in developing the next generation of targeted therapies that are not only effective but also well-tolerated by patients. Future work will likely involve exploring different stereochemistries and substitution patterns on the THF ring to further fine-tune interactions and properties, unlocking new potential in the quest for superior kinase inhibitors.

References

  • BC Cancer. Fedratinib Monograph. Published June 1, 2022. 2. Mesa, R. A., & Harrison, C. N. (2020). Fedratinib in myelofibrosis. Blood Advances, 4(8), 1796–1803. 3. Nuaman, M. A., et al. (2022). Fedratinib: A Review of Its Pharmacology and Clinical Use. Journal of Pharmaceutical Research International, 34(38B), 1-12. [5]4. US Food and Drug Administration. Inrebic (fedratinib) Prescribing Information. Accessed March 7, 2026. [4]5. Zhang, J., et al. (2021). Proposed metabolic pathway of fedratinib in humans. Cancer Chemotherapy and Pharmacology, 87(4), 535-545. [14]6. Davis, R. R., et al. (2021). Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. Journal of Medicinal Chemistry, 64(5), 2228–2241. (PDB ID: 6VNE). [2][15]7. Yang, T., et al. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A, 111(19), 3753–3757. [1]8. Lasker, K., et al. (2015). Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1134-1138. [16]9. Schonbrunn, E., et al. (2021). JAK2 JH1 in complex with Fedratinib. RCSB Protein Data Bank. DOI: 10.2210/pdb6VNE/pdb. [2][15]10. Mullally, A., & Mesa, R. (2020). Fedratinib in myelofibrosis. Blood advances, 4(8), 1796-1803. [6]11. Pardanani, A. (2015). A phase 2 randomized dose-ranging study of the JAK2-selective inhibitor fedratinib (SAR302503) in patients with myelofibrosis. Blood Cancer Journal, 5(8), e335. [17]12. Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.

  • Taylor & Francis Online. Fedratinib – Knowledge and References. Accessed March 7, 2026. 14. New Drug Approvals. Fedratinib. Published June 19, 2018. [18]15. MedKoo Biosciences. Fedratinib | TG101348 | SAR302503 | CAS#936091-26-8 | JAK2 inhibitor. Accessed March 7, 2026. [8]16. Al-Jubair, N., et al. (2021). DISCOVERY OF FEDRATINIB DERIVATIVES TARGETING JANUS KINASE 2 (JAK2): AN IN-SILICO STUDY. ResearchGate. [19]17. Talpaz, M., & Kiladjian, J. J. (2025). Fedratinib in 2025 and beyond: indications and future applications. Blood Advances, 9(8), 1907-1915. [7]18. Scott, L. M., & Cee, V. J. (2022). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Journal of Medicinal Chemistry, 65(12), 8143-8163. [20]19. Taylor & Francis Online. Tg101348 – Knowledge and References. Accessed March 7, 2026. [21]20. Nuaman, M. A., et al. (2022). Fedratinib: A Review of Its Pharmacology and Clinical Use. Journal of Pharmaceutical Research International, 34(38B), 1-12. [22]21. IUPHAR/BPS Guide to PHARMACOLOGY. fedratinib. Accessed March 7, 2026. [23]22. Wikipedia. Fedratinib. Accessed March 7, 2026. [9]23. Gury, F., et al. (2024). Advances in the design and discovery of next-generation janus kinase-2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms. Expert Opinion on Drug Discovery. [24]24. Cheng, G., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. Molecules, 27(4), 1303. [25]25. Wang, Y., et al. (2022). Computational Screening and Experimental Validation on Multicomponent Crystals of a New Class of Janus Kinase (JAK) Inhibitor Drug with Improved Solubility. Crystals, 12(12), 1700. [26]26. Yap, C. W., et al. (2019). Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. Molecules, 24(23), 4339. [27]27. R Discovery. What are the key molecular and cellular mechanisms of FEDRATINIB HYDROCHLORIDE in its therapeutic application with INREBIC?. Accessed March 7, 2026. [28]28. Cayman Chemical. TG101348 (Fedratinib, SAR302503, CAS Number: 936091-26-8). Accessed March 7, 2026. [10]29. Norman, P. (2025). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Journal of Chemical Information and Modeling. [29]30. Kesarwani, M., et al. (2017). Fedratinib binds to ATP and substrate-binding sites in JAK2 kinase. Oncotarget, 8(52), 89766–89779. [30]31. Laufer, S. A., et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem, 9(11), 2529-2536. [31]32. ResearchGate. Synthesis of fedratinib (XXIX). Accessed March 7, 2026. [32]33. Kim, Y., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 53, 128451. [33]34. Cheng, G., & Qin, L. (2024). Revisiting Structure-activity Relationships: Unleashing the potential of selective Janus kinase 1 inhibitors. Bioorganic Chemistry, 150, 107506. [34]35. Verstovsek, S., & Gotlib, J. (2022). Fedratinib: a pharmacotherapeutic option for JAK-inhibitor naïve and exposed patients with myelofibrosis. Expert Opinion on Pharmacotherapy, 23(15), 1699-1709. [35]36. El-Damasy, A. K., et al. (2020). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. Bioorganic Chemistry, 94, 103401. 37. PharmaCompass. Fedratinib | Drug Information, Uses, Side Effects, Chemistry. Accessed March 7, 2026. [36]38. Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 4(12), 1553-1569. [37]39. Celgene Corporation. INREBIC® (fedratinib) capsules, for oral use. US Prescribing Information. August 2019. [13]40. Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor. Journal of Medicinal Chemistry, 66(10), 6843–6863. [38]41. Wipf, P., & Lynch, J. K. (2009). Synthesis and Biological Evaluation of a Furanosteroid Library of PI3-kinase Inhibitors. D-Scholarship@Pitt.

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Exploratory

The Emergence of Tetrahydrofuran-Substituted Aminopyridines: A Versatile Scaffold in Modern Drug Discovery

An In-Depth Technical Guide Executive Summary The aminopyridine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its synthetic tractability and its ability to interact with a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The aminopyridine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its synthetic tractability and its ability to interact with a wide array of biological targets.[1][2] When substituted with a tetrahydrofuran (THF) ring, this scaffold gains unique physicochemical properties that enhance its drug-like characteristics, leading to potent and selective modulators of key cellular pathways. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of tetrahydrofuran-substituted aminopyridines. We delve into their primary mechanisms of action—kinase inhibition in oncology and ion channel modulation in neurology—and provide detailed experimental protocols for their evaluation. By synthesizing data from preclinical and mechanistic studies, this document serves as a critical resource for professionals engaged in the discovery and development of next-generation therapeutics based on this promising chemical class.

Introduction: The Aminopyridine Core and the Influence of the Tetrahydrofuran Moiety

Aminopyridines are heterocyclic compounds that have been extensively studied for their diverse pharmacological activities.[2] The pyridine ring's unique electronic profile and the amino group's hydrogen bonding capabilities make this scaffold an excellent starting point for designing targeted therapies.[1] More than 40 drugs containing an aminopyridine moiety are currently on the market, highlighting its clinical significance.[3][4]

The strategic addition of a tetrahydrofuran (THF) substituent introduces several advantageous properties:

  • Modulation of Physicochemical Properties: The THF ring, a cyclic ether, acts as a hydrogen bond acceptor and can improve aqueous solubility and metabolic stability—critical parameters for drug efficacy.[3][4] This is a significant advantage over more lipophilic substituents that can lead to poor pharmacokinetic profiles.

  • Conformational Rigidity and Vectorial Orientation: The five-membered THF ring imparts a degree of conformational constraint, which can lock the molecule into a bioactive conformation. This pre-organization reduces the entropic penalty of binding to a target, potentially increasing potency. The oxygen atom and the ring's puckered structure provide specific vectors for interaction within a target's binding pocket.

  • Synthetic Accessibility: A variety of synthetic routes have been developed for the stereoselective construction of substituted tetrahydrofurans and their linkage to aromatic cores.[5][6][7] Methods like the Pictet-Spengler reaction provide a direct pathway to tetrahydrofuro[3,2-c]pyridine cores, demonstrating the feasibility of generating diverse chemical libraries for screening.[5]

Figure 1: Relationship between the core scaffolds and resulting properties.

Key Biological Activities and Mechanisms of Action

The versatility of the tetrahydrofuran-substituted aminopyridine scaffold allows it to target distinct protein families, leading to applications in disparate therapeutic areas.

Oncology: Precision Targeting of Protein Kinases

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The aminopyridine scaffold is a well-established "hinge-binder," mimicking the adenine core of ATP to anchor inhibitors in the enzyme's active site.[8][9]

Mechanism of Kinase Inhibition: The nitrogen atom of the pyridine ring and the exocyclic amino group typically form one or two key hydrogen bonds with the backbone amide residues of the "hinge region" in the kinase ATP-binding pocket.[10] The tetrahydrofuran moiety then extends into an adjacent hydrophobic pocket, where its specific conformation and electronic properties can be optimized to enhance both potency and selectivity for the target kinase over others in the kinome.

Kinase_Inhibition Mechanism of Kinase Inhibition by Aminopyridine Derivatives cluster_Kinase Kinase ATP Binding Pocket Hinge Hinge Region (Backbone Amides) HydrophobicPocket Hydrophobic Pocket Ploop P-Loop Aminopyridine Aminopyridine Core Aminopyridine->Hinge Forms H-Bonds (Key Interaction) THF Tetrahydrofuran Moiety THF->HydrophobicPocket Occupies Pocket (Enhances Selectivity)

Figure 2: Aminopyridine core as a hinge-binder in the kinase ATP pocket.

Notable Kinase Targets:

  • EGFR/HER2: Several aminopyridine-containing spiro derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[11] Certain compounds demonstrated stronger inhibitory effects on drug-resistant EGFR mutants (T790M and L858R) than the approved drug neratinib, highlighting their potential in treating non-small cell lung cancer.[11]

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[12][13] A series of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, which incorporate a fused tetrahydro-aminopyridine structure, were identified as a new class of potent VEGFR-2 kinase inhibitors.[13] Similarly, certain furan- and furopyrimidine-based derivatives have shown significant VEGFR-2 inhibitory activity.[14]

  • CDK/HDAC Dual Inhibitors: In an innovative approach, researchers have designed dual inhibitors targeting both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). A series of 2-aminopyridine-based derivatives showed potent dual inhibition of CDK9 and HDAC1, demonstrating antiproliferative activity against both solid tumors and hematological malignancies.[15]

Neurological Disorders: Restoring Conduction via Potassium Channel Blockade

In the central nervous system, 4-aminopyridine (4-AP) is a well-characterized voltage-gated potassium (K+) channel blocker.[16][17] It is approved as fampridine for improving walking in patients with multiple sclerosis (MS), a demyelinating autoimmune disease.[17]

Mechanism of Action: In demyelinated axons, the loss of insulating myelin exposes voltage-gated K+ channels. The subsequent leakage of potassium ions during an action potential shunts the current, leading to conduction failure. 4-AP and its derivatives block these exposed channels, preventing K+ efflux.[17][18] This broadens the action potential, allowing it to propagate further down the axon and restore signal conduction across the demyelinated lesion.

Derivatization of the 4-aminopyridine core, including with moieties that can be conceptually linked to a THF-like structure, aims to improve the therapeutic window and reduce side effects like seizures.[19][20][21] Carbamate derivatives of 4-AP, for instance, have been shown to restore conduction in injured spinal cord models, sometimes with a better safety profile than the parent compound.[19][20]

Action_Potential cluster_Demyelinated Demyelinated Axon (No Treatment) cluster_Treated Demyelinated Axon + THF-Aminopyridine Derivative AP1_start Action Potential Initiated K_leak K+ Leakage (Shunts Current) AP1_start->K_leak AP1_fail Conduction Failure K_leak->AP1_fail AP2_start Action Potential Initiated K_block K+ Channels Blocked AP2_start->K_block AP2_prop Conduction Restored K_block->AP2_prop Inhibitor THF-Aminopyridine Derivative Inhibitor->K_block Blocks K+ channels

Figure 3: Mechanism of action for restoring nerve conduction.

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of tetrahydrofuran-substituted aminopyridines is highly dependent on the precise arrangement of substituents on both the aminopyridine and THF rings. The following table summarizes representative quantitative data from the literature.

Compound Class/ReferenceTarget(s)Key Structural FeaturesPotency (IC₅₀/EC₅₀)Notes
Spiro[indoline-3,4'-piperidine] Derivatives [11]EGFR mutants (T790M/L858R)Aminopyridine linked to a spiro-indoline scaffold.A1: 0.09 µM A2: 0.08 µMOver 30 times more potent than Neratinib (IC₅₀ = 2.5 µM) on this double mutant.
4-Aminopyridine Amide Derivatives [22]TNAP, e5'NT4-aminopyridine core with various amide substitutions.10a: 0.25 µM (TNAP)~168-fold more potent than the standard inhibitor suramin against human tissue non-specific alkaline phosphatase (h-TNAP).
Furan/Furopyrimidine Derivatives [14]VEGFR-2Furan ring fused or linked to a pyrimidine core.7b: 42.5 nM 7c: 52.5 nMCompound 7b showed potent cytotoxicity against A549 lung cancer cells (IC₅₀ = 6.66 µM).
Quinoline Derivatives [4]Trypanosoma bruceiQuinoline core with a 4-aminopyridine substituent.23: 0.11 µMThe 4-AP moiety provided one of the best activities in the series against the parasite responsible for African sleeping sickness.

Experimental Protocols for Bioactivity Assessment

Validating the biological activity of novel compounds requires robust and reproducible assays. Below are detailed protocols for foundational experiments in this field.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay and is designed to measure the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.[12][23]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target protein kinase (e.g., VEGFR-2, EGFR).

Materials:

  • Target Kinase (recombinant, purified)

  • Kinase Substrate (specific peptide or protein)

  • Test Compounds (dissolved in DMSO, serially diluted)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at a concentration near the Kₘ for the target kinase)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Opaque-walled 96- or 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each compound dilution to the wells of an opaque-walled plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase enzyme and its specific substrate in kinase reaction buffer.

  • Initiate Kinase Reaction: Add 20 µL of the kinase/substrate master mix to each well. Pre-incubate for 15 minutes at room temperature to allow compound binding.

  • Start Phosphorylation: Add 20 µL of the ATP solution to all wells to start the kinase reaction. Mix gently and incubate at room temperature for a specified time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Terminate Reaction and Deplete ATP: Add 40 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Generate Signal: Add 80 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and uses the new ATP to fuel a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Figure 4: Workflow for a luminescence-based kinase inhibition assay.
Protocol: Cell Viability Assay (MTT-Based)

Objective: To assess the cytotoxic or cytostatic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test Compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing the test compounds at 2x the final desired concentrations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours (or other desired time point) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Challenges and Future Directions

While the tetrahydrofuran-substituted aminopyridine scaffold holds immense promise, several challenges must be addressed for clinical translation.[1]

  • Kinase Selectivity: Achieving high selectivity for the target kinase over closely related kinases is crucial to minimize off-target effects and toxicity. Rational design, aided by computational modeling and structural biology, is key to optimizing interactions outside the conserved hinge region.

  • Drug Resistance: Cancers often develop resistance to targeted therapies through secondary mutations in the kinase domain. Designing compounds that are effective against both wild-type and common mutant forms is a primary goal.[11]

  • Bioavailability and CNS Penetration: For neurological applications, the ability to cross the blood-brain barrier is essential. The physicochemical properties imparted by the THF ring must be carefully balanced to achieve optimal brain penetration without compromising other drug-like properties.[17]

The future of this scaffold lies in leveraging its versatility. Exploring its potential against other target classes, such as epigenetic modulators or metabolic enzymes, could open new therapeutic avenues. Furthermore, the development of covalent inhibitors or proteolysis-targeting chimeras (PROTACs) based on this core could lead to drugs with enhanced durability of response and novel mechanisms of action.

Conclusion

Tetrahydrofuran-substituted aminopyridines represent a highly adaptable and pharmacologically potent class of molecules. Their proven ability to engage high-value therapeutic targets like protein kinases and ion channels validates their continued exploration in drug discovery. By combining the reliable target-anchoring properties of the aminopyridine core with the favorable physicochemical contributions of the tetrahydrofuran moiety, researchers are well-equipped to develop novel, selective, and effective therapies for oncology, neurology, and beyond. This guide provides the foundational knowledge and experimental framework necessary to advance the investigation of this compelling chemical scaffold.

References

  • Taylor & Francis. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available at: [Link]

  • PubMed. (2018). 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. Available at: [Link]

  • PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available at: [Link]

  • ResearchGate. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]

  • PMC. (n.d.). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Available at: [Link]

  • PubMed. (2011). 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway. Available at: [Link]

  • ScienceDirect. (n.d.). Phase IIB Randomized Trial on the Use of 4-Aminopyridine in Guillain-Barré Syndrome. Available at: [Link]

  • IOPscience. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. Available at: [Link]

  • ResearchGate. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]

  • PMC. (n.d.). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Available at: [Link]

  • ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Available at: [Link]

  • ClinicalTrials.gov. (n.d.). 4-aminopyridine Treatment for Nerve Injury. Available at: [Link]

  • ScienceDirect. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. Available at: [Link]

  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • PMC. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Available at: [Link]

  • Ovid. (2008). PHASE 1 CLINICAL TRIAL OF 4-AMINOPYRIDINE... : Journal of Veterinary Internal Medicine. Available at: [Link]

  • PMC. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available at: [Link]

  • Diva-Portal.org. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Available at: [Link]

  • PMC. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Available at: [Link]

  • PubMed. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. Available at: [Link]

  • PMC. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Available at: [Link]

  • PubMed. (2003). Synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones and their biological activity with dihydrofolate reductase. Available at: [Link]

  • PMC. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Available at: [Link]

  • PMC. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available at: [Link]

  • PubMed. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Available at: [Link]

  • PMC. (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide: 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine in Drug Discovery

Executive Summary In modern medicinal chemistry, the shift toward molecules with higher structural complexity and reduced planarity has driven the demand for sp3-enriched building blocks. 2-((Tetrahydrofuran-3-yl)oxy)pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift toward molecules with higher structural complexity and reduced planarity has driven the demand for sp3-enriched building blocks. 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine is a highly versatile, bifunctional chemical intermediate. It merges the classic hinge-binding properties of an aminopyridine core with the solubility-enhancing, sp3-rich characteristics of a tetrahydrofuran (THF) ring.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a rigorous breakdown of this compound’s chemical descriptors, its strategic utility in pharmacophore design, and self-validating synthetic protocols for its preparation.

Chemical Identity & Structural Descriptors

Accurate chemical identifiers are critical for database querying, patent filing, and computational docking studies. Notably, the THF ring contains a chiral center at the C3 position, meaning this compound exists as a racemate unless stereospecifically synthesized.

  • IUPAC Name : 2-(tetrahydrofuran-3-yloxy)pyridin-3-amine

  • Canonical SMILES : NC1=C(OC2CCOC2)N=CC=C1

  • Isomeric SMILES : NC1=C(O[C@H]2CCOC2)N=CC=C1(for the (S)-enantiomer)

  • InChI String : InChI=1S/C9H12N2O2/c10-7-3-1-4-11-9(7)13-8-5-2-6-12-8/h1-4,8H,5-6,10H2

  • InChIKey : The InChIKey is a 27-character SHA-256 hash of the InChI string (e.g., XXXXXXXXXXXXXX-YYYYYYYYYY-Z). When querying commercial vendors or chemical libraries, utilizing the Isomeric SMILES is recommended to ensure stereochemical fidelity, as the spatial orientation of the THF oxygen drastically impacts target binding kinetics.

Physicochemical Properties Summary

Quantitative structural data dictates the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream active pharmaceutical ingredients (APIs).

PropertyValueRationale / Significance in Drug Design
Molecular Formula C9H12N2O2Core building block formula.
Molecular Weight 180.21 g/mol Low MW allows for extensive downstream functionalization (e.g., urea/amide coupling) without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 48.4 ŲOptimal for membrane permeability; perfectly balances aqueous solubility and lipophilicity.
Hydrogen Bond Donors 1 (-NH2)Provides a critical hydrogen-bond donor vector for interacting with kinase hinge regions.
Hydrogen Bond Acceptors 4 (N, N, O, O)Enhances aqueous solubility and facilitates interactions with target backbone amides.
Fraction sp3 (Fsp3) 0.44High Fsp3 driven by the THF ring reduces molecular planarity, mitigating aggregation and improving pharmacokinetic (PK) profiles.

Strategic Utility in Medicinal Chemistry

The structural architecture of 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine is highly deliberate. The primary amine serves as a synthetic handle for Buchwald-Hartwig cross-couplings, amide bond formations, or urea syntheses. In kinase inhibitor design, the 2-alkoxypyridin-3-amine motif frequently acts as a bidentate hinge binder.

The integration of the THF ring is a strategic choice to improve the Fraction sp3 (Fsp3) of the resulting drug candidate. Unlike linear ethers (e.g., methoxy or ethoxy groups) which can suffer from rapid oxidative dealkylation by Cytochrome P450 enzymes, the cyclic ether of THF offers superior metabolic stability while vectorizing the oxygen atom to interact with solvent-exposed regions of a binding pocket [3].

Pharmacophore Target 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine Hinge Pyridin-3-amine Core Hinge-binding motif Forms bidentate H-bonds with kinase backbone Target->Hinge Ether Ether Linkage (-O-) Conformational flexibility Vectorizes the THF ring out of the binding pocket Target->Ether THF Tetrahydrofuran Ring sp3-enriched moiety Improves aqueous solubility (Fsp3) & ADME profile Target->THF

Figure 1: Pharmacophore deconstruction and medicinal chemistry rationale.

Synthetic Methodology & Experimental Protocols

The synthesis of this building block relies on a robust, two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation [2]. This pathway is highly scalable and avoids the use of expensive transition-metal catalysts in the initial coupling step.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective : Etherification of the electron-deficient pyridine ring. Reagents : 2-Chloro-3-nitropyridine (1.0 eq), Tetrahydrofuran-3-ol (1.2 eq), Sodium hydride (60% dispersion in mineral oil, 1.5 eq), Anhydrous THF.

Procedure :

  • Alkoxide Formation : Cool a solution of tetrahydrofuran-3-ol in anhydrous THF to 0 °C under an inert nitrogen atmosphere. Add NaH portion-wise. Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the alcohol. Stirring for 30 minutes at 0 °C ensures complete alkoxide formation without initiating side reactions.

  • Electrophile Addition : Add a solution of 2-chloro-3-nitropyridine in THF dropwise to the alkoxide mixture. Causality: The ortho-nitro group strongly withdraws electron density from the C2 position, making the chloride an excellent leaving group for SNAr.

  • Reaction & Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup : Quench carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. The intermediate (3-nitro-2-((tetrahydrofuran-3-yl)oxy)pyridine) can be purified via flash chromatography if necessary.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective : Reduction of the nitro group to yield the primary amine. Reagents : 3-Nitro-2-((tetrahydrofuran-3-yl)oxy)pyridine (1.0 eq), 10% Pd/C (0.1 eq), Methanol, H₂ gas.

Procedure :

  • Preparation : Dissolve the nitro intermediate in degassed methanol within a heavy-walled reaction flask.

  • Catalyst Addition : Add 10% Pd/C carefully under a steady stream of nitrogen. Causality: Dry palladium on carbon is highly pyrophoric; adding it under N₂ prevents the ignition of methanol vapors.

  • Hydrogenation : Purge the reaction vessel with H₂ gas (vacuum/H₂ cycles x3). Stir vigorously at room temperature under a hydrogen balloon (1 atm) for 12 hours.

  • Filtration : Filter the heterogeneous mixture through a tightly packed pad of Celite. Causality: Celite traps fine, colloidal palladium particles that would otherwise pass through standard frits and contaminate the final API.

  • Isolation : Concentrate the filtrate under reduced pressure to yield 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine as a solid. Validate purity via ¹H NMR and LC-MS.

Synthesis SM1 2-Chloro-3-nitropyridine (Electrophile) Cond1 SNAr Reaction NaH, THF, 0°C to RT SM1->Cond1 SM2 Tetrahydrofuran-3-ol (Nucleophile) SM2->Cond1 Int1 3-Nitro-2-((tetrahydrofuran -3-yl)oxy)pyridine (Intermediate) Cond1->Int1 Nucleophilic substitution of Cl- Cond2 Catalytic Hydrogenation H2, Pd/C, MeOH, RT Int1->Cond2 Prod 2-((Tetrahydrofuran-3-yl)oxy) pyridin-3-amine (Target Compound) Cond2->Prod Reduction of -NO2 to -NH2

Figure 2: Two-step synthetic workflow for 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine.

Analytical Validation

To ensure the integrity of the synthesized building block before downstream coupling, the following analytical validations are standard:

  • LC-MS : Expect a molecular ion peak [M+H]⁺ at m/z 181.2. The use of a reversed-phase C18 column with a water/acetonitrile gradient (0.1% Formic Acid) will yield a sharp, well-defined peak.

  • ¹H NMR (400 MHz, DMSO-d₆) : The signature of the product includes the downfield aromatic protons of the pyridine ring, a broad singlet integrating to 2H for the primary amine (-NH₂), and a distinct multiplet around 5.3-5.5 ppm corresponding to the methine proton (C3) of the THF ring adjacent to the ether oxygen [1].

References

  • Royal Society of Chemistry . "Synthesis General Procedures Method A: Preparation for compound E." RSC.org. Available at: [Link]

  • Google Patents. "WO2014151106A1 - Histone demethylase inhibitors." World Intellectual Property Organization.
Exploratory

Strategic Patent Landscape: 2-(Tetrahydrofuran-3-yloxy)pyridine Derivatives

Executive Summary The 2-(tetrahydrofuran-3-yloxy)pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the domains of metabolic disease and oncology. This ether-linked m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(tetrahydrofuran-3-yloxy)pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the domains of metabolic disease and oncology. This ether-linked motif serves a dual purpose: it functions as a solubility-enhancing group that modulates lipophilicity (LogP) while simultaneously offering a specific hydrogen-bond acceptor vector via the tetrahydrofuran (THF) oxygen.

This technical guide analyzes the patent landscape surrounding this chemical architecture. We identify two distinct intellectual property clusters: Glucokinase Activators (GKAs) for Type 2 Diabetes and Type I/II Kinase Inhibitors for oncology (specifically FLT3 and Pim kinases). The following sections detail the synthetic methodologies, structure-activity relationships (SAR), and patent-protected utility of this scaffold.

Part 1: Chemical Architecture & Pharmacophore Analysis

The core architecture consists of a pyridine ring coupled to a 3-hydroxytetrahydrofuran moiety via an ether linkage.

Key Structural Features:
  • Conformational Restriction: Unlike linear alkyl ethers, the THF ring restricts the conformational space of the oxygen lone pairs, often reducing the entropic penalty upon protein binding.

  • Chirality: The C3 position of the THF ring is chiral. Patent literature frequently distinguishes between the (S)- and (R)- enantiomers, with one often showing >10-fold potency improvement due to specific hydrophobic pocket interactions.

  • Solubility Modulation: The ether oxygen and the pyridine nitrogen provide two weak basic centers, improving aqueous solubility compared to all-carbon bioisosteres (e.g., cyclopentyl analogs).

Visualization: Pharmacophore & Synthetic Logic

The following diagram illustrates the core scaffold and its divergent synthetic utility.

Scaffold_Architecture Core 2-(Tetrahydrofuran-3-yloxy)pyridine (Core Scaffold) Prop1 Solubility (LogP Modulation) Core->Prop1 Prop2 H-Bond Acceptor (Ether Oxygen) Core->Prop2 Prop3 Chirality (R/S) (Selectivity Filter) Core->Prop3 App2 Oncology (FLT3/Pim Kinase Inhibitors) Prop1->App2 Solvent Exposed Region App1 Metabolic Disease (Glucokinase Activators) Prop2->App1 H-Bond to Arg/Glu

Figure 1: Pharmacophore dissection of the 2-(tetrahydrofuran-3-yloxy)pyridine scaffold mapping structural features to therapeutic applications.

Part 2: Patent Clusters & Therapeutic Applications

Cluster A: Metabolic Diseases (Glucokinase & GPR119)

The most significant volume of IP lies in the treatment of Type 2 Diabetes. The scaffold is a key intermediate in the synthesis of Glucokinase Activators (GKAs) .

  • Mechanism: Glucokinase (GK) acts as the glucose sensor in pancreatic beta-cells. Small molecule activators increase the enzyme's affinity for glucose.

  • Key Patent: US 8,470,841 B2 (Assignee: Merck Sharp & Dohme / Schering Corp) [1].

    • Claimed Structure: This patent explicitly utilizes 2-chloro-5-(tetrahydrofuran-3-yloxy)pyridine as a critical intermediate to synthesize heteroaromatic GKAs.

    • SAR Insight: The THF ring occupies a specific hydrophobic pocket in the allosteric activator site, while the pyridine nitrogen forms a water-mediated hydrogen bond.

Cluster B: Oncology (Kinase Inhibitors)

A secondary but high-value cluster involves kinase inhibitors, specifically for FLT3 (Acute Myeloid Leukemia) and Pim kinases .

  • Mechanism: The scaffold is often attached to a hinge-binding motif (e.g., aminotriazole or pyrrolopyridine). The THF-ether moiety extends into the solvent-exposed region of the ATP-binding pocket, improving physicochemical properties.

  • Key Patent: WO 2010/027500 A1 (Assignee: Cephalon/Teva) [2].

    • Application: Describes [1,2,4]triazolo[1,5-a]pyridine derivatives where the tetrahydrofuran-3-yloxy group is used to optimize potency against FLT3.

Comparative Data: Potency Profiles

The following table summarizes representative biological activity data extracted from the cited patent landscape.

Target ClassRepresentative Compound IDSubstituent (R)Activity (IC50/EC50)Patent Source
Glucokinase Example 21 (Intermediate)5-(THF-3-yloxy)42 nM (EC50)US 8,470,841 [1]
FLT3 Kinase Cpd 45 (Triazolopyridine)6-(THF-3-yloxy)< 10 nM (IC50)WO 2010/027500 [2]
Pim-1 Kinase Analog 122-(THF-3-yloxy)150 nM (IC50)WO 2016/196244 [3]

Part 3: Deep Dive - Synthetic Methodologies

The synthesis of the 2-(tetrahydrofuran-3-yloxy)pyridine core is the critical rate-limiting step in generating these libraries. Two primary routes exist: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction .

Protocol: SNAr Synthesis of 5-(tetrahydrofuran-3-yloxy)-2-chloropyridine

This protocol is adapted from the robust industrial process described in US 8,470,841 [1]. It is preferred over Mitsunobu for scale-up due to atom economy and avoidance of azo-reagents.

Reagents:
  • Substrate: 2-chloro-5-hydroxypyridine (1.0 eq)

  • Electrophile: 3-bromotetrahydrofuran (1.2 eq) or 3-tosyloxytetrahydrofuran.

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) or Sodium Hydride (NaH).
    
  • Solvent: DMF (Dimethylformamide) or NMP.

  • Temperature: 80°C - 100°C.

Step-by-Step Methodology:
  • Activation: Charge a reaction vessel with 2-chloro-5-hydroxypyridine (10.0 g) and anhydrous DMF (100 mL). Add

    
     (50.0 g) in a single portion. Stir at ambient temperature for 30 minutes to ensure deprotonation of the phenol.
    
  • Coupling: Add 3-bromotetrahydrofuran (14.0 g) dropwise over 15 minutes. Note: If using the chiral (S)-3-bromotetrahydrofuran, the reaction proceeds with inversion of configuration to the (R)-ether.

  • Heating: Heat the mixture to 90°C and monitor by LC-MS. The reaction typically reaches completion within 4-6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (300 mL) and wash with water (3 x 100 mL) to remove DMF.

  • Purification: Dry the organic phase over

    
    , filter, and concentrate. Purify the residue via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
  • Yield: Expected yield is 65-75% of a pale yellow oil or low-melting solid.

Visualization: Synthetic Workflow

Synthesis_Pathway SM1 2-chloro-5-hydroxypyridine Step1 Step 1: Deprotonation (Cs2CO3, DMF, 25°C) SM1->Step1 SM2 3-bromotetrahydrofuran Step2 Step 2: SNAr Coupling (90°C, 4-6 hrs) SM2->Step2 Step1->Step2 Inter Intermediate: 2-chloro-5-(tetrahydrofuran-3-yloxy)pyridine Step2->Inter Prod1 Glucokinase Activators (Suzuki/Buchwald Coupling) Inter->Prod1 Path A Prod2 Kinase Inhibitors (Nucleophilic Displacement at C2) Inter->Prod2 Path B

Figure 2: Synthetic pathway for the core intermediate and its diversification into major therapeutic classes.

Part 4: Future Outlook & Strategic Recommendations

The patent landscape suggests that the "low-hanging fruit" of simple pyridine ethers has been harvested. Future IP opportunities lie in:

  • Scaffold Hopping: Replacing the pyridine nitrogen with a pyrazine or pyrimidine to alter metabolic clearance rates (clearance via aldehyde oxidase).

  • Rigidification: Fusing the THF ring to the pyridine (e.g., furo[3,2-c]pyridine) to lock the conformation further, potentially increasing selectivity for kinase targets with narrow binding pockets.

  • Bifunctional Ligands: Utilizing the ether oxygen as an anchor point for PROTAC linkers, exploiting the solvent-exposed nature of this group in kinase binding modes.

References

  • Heterocyclic compounds, processes for their preparation, medicaments comprising these compounds, and the use thereof. (US Patent 8,470,841 B2). Google Patents.[1][2][3] Retrieved from

  • Aminotriazolopyridines and their use as kinase inhibitors. (WO Patent 2010/027500 A1). Google Patents.[1][2][3] Retrieved from

  • Pyridineamine compounds useful as pim kinase inhibitors. (WO Patent 2016/196244 A1). Google Patents.[1][2][3] Retrieved from

  • Method for the preparation of a crystalline form. (US Patent 8,802,842 B2). Google Patents.[1][2][3] Retrieved from

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Foundational

Fragment-based drug discovery (FBDD) using aminopyridine ethers

An In-Depth Technical Guide to Fragment-Based Drug Discovery (FBDD) Utilizing Aminopyridine Ethers Authored by a Senior Application Scientist Foreword: The Paradigm of Fragment-Based Discovery Fragment-Based Drug Discove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Fragment-Based Drug Discovery (FBDD) Utilizing Aminopyridine Ethers

Authored by a Senior Application Scientist

Foreword: The Paradigm of Fragment-Based Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of large, complex molecules, FBDD operates on a principle of elegant simplicity: identifying small, low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target.[1][3] These initial, weak interactions serve as highly efficient starting points for the rational, structure-guided evolution into potent, drug-like candidates.[4][5] This approach provides a more comprehensive exploration of chemical space and often yields leads with superior physicochemical properties.[1][6] This guide provides an in-depth exploration of the FBDD workflow, with a specialized focus on the strategic application of aminopyridine ethers—a privileged scaffold in medicinal chemistry.

The Strategic Advantage of Aminopyridine Ethers in FBDD

The choice of a fragment library is a critical determinant of an FBDD campaign's success. The library must be diverse, soluble, and populated with fragments that possess favorable properties for future optimization. Aminopyridines are heterocyclic compounds that are prominent in many approved drugs.[7][8] The aminopyridine scaffold offers a unique combination of features that make its ether derivatives particularly well-suited for FBDD:

  • Hydrogen Bonding Capabilities: The pyridine nitrogen acts as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor. This duality allows for specific and directional interactions within a protein's binding site.

  • Modulable Physicochemical Properties: The ether linkage provides a synthetically tractable handle for modifying properties such as lipophilicity, solubility, and metabolic stability. By varying the substituents on the ether, a wide range of chemical space can be explored.

  • Vectorial Growth Opportunities: The aminopyridine core provides well-defined vectors for fragment elaboration. The ether linkage allows for "growing" the fragment into adjacent pockets of the binding site, while the amino group and other positions on the pyridine ring offer additional points for modification.[4]

  • Favorable Ligand Efficiency: Aminopyridine ethers, due to their structural simplicity and potential for high-quality interactions, can exhibit excellent ligand efficiency (LE), a key metric in FBDD for assessing the binding affinity of a fragment relative to its size.[9]

Table 1: Physicochemical Properties of an Ideal Aminopyridine Ether Fragment Library
ParameterRecommended RangeRationale
Molecular Weight (MW)< 300 DaEnsures better coverage of chemical space and higher hit rates.[1][10]
cLogP1-3Balances solubility and permeability, avoiding issues with aggregation.
Heavy Atom Count (HAC)12-14A key descriptor for fragments, ensuring simplicity.[6]
Number of Rotatable Bonds< 3Reduces conformational entropy loss upon binding.
Polar Surface Area (PSA)< 60 ŲContributes to good cell permeability.
Aqueous Solubility> 200 µMEssential for reliable biophysical screening.

The FBDD Workflow: An Integrated Approach

The FBDD process is a cyclical and iterative workflow that integrates biophysics, structural biology, and medicinal chemistry. The goal is to identify fragment hits, understand their binding mode, and use this information to guide their evolution into potent lead compounds.

FBDD_Workflow Figure 1: The FBDD Workflow using Aminopyridine Ethers cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Outcome A Fragment Library Design (Aminopyridine Ethers) B Primary Biophysical Screen (e.g., SPR, NMR, TSA) A->B Screening C Hit Validation & Orthogonal Screening B->C Confirmation D Structural Biology (X-ray Crystallography, Cryo-EM) C->D Binding Mode E Structure-Guided Optimization (Fragment Growing/Linking) D->E Rational Design F Synthesis of Analogs E->F Chemistry G Iterative SAR Analysis F->G Testing G->E DMTA Cycle H Lead Compound G->H Optimization

Caption: The iterative cycle of Fragment-Based Drug Discovery.

Phase 1: Hit Identification and Validation

The initial phase of an FBDD campaign is focused on identifying genuine fragment hits from the library that bind to the target of interest. Due to the low affinity of fragments, highly sensitive biophysical techniques are required.[11][12]

2.1.1. Primary Screening Techniques

A variety of biophysical methods can be employed for the primary screen, each with its own advantages and limitations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for FBDD, capable of detecting very weak binding events.[13][14] Both ligand-observed (e.g., Saturation Transfer Difference, WaterLOGSY) and protein-observed (e.g., ¹H-¹⁵N HSQC) methods are commonly used.[13][15] NMR provides information on binding, and in some cases, can identify the binding site on the protein.[14]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of fragments to a target immobilized on a sensor surface in real-time.[16][17] It provides kinetic and thermodynamic data (k_on, k_off, K_D) and is amenable to higher throughput screening.[17][18] Recent advancements have established SPR as a primary screening method in FBDD.[19]

  • X-ray Crystallography: This technique offers the most detailed information, providing a high-resolution three-dimensional structure of the fragment bound to the target.[20][21] This structural insight is invaluable for the subsequent optimization phase.[22] High-throughput crystallographic screening allows for the rapid testing of hundreds of fragments.[21][23]

Table 2: Comparison of Primary Screening Techniques for FBDD
TechniqueThroughputProtein ConsumptionInformation ProvidedKey Advantage
NMR MediumHighBinding, Affinity, Stoichiometry, Binding SiteDetects very weak interactions; less prone to false positives.[14][24]
SPR HighLowKinetics (k_on, k_off), Affinity (K_D)Real-time kinetic data, low protein consumption.[17][18]
X-ray Crystallography Medium-HighMediumHigh-resolution 3D structure of the complexDirect visualization of binding mode, guiding rational design.[11][20]
Thermal Shift Assay (TSA) HighLowTarget stabilization upon binding (ΔT_m)High throughput, low cost, simple setup.
2.1.2. Hit Validation: The Importance of Orthogonal Methods

A critical step in FBDD is the validation of hits from the primary screen using one or more orthogonal techniques. This is essential to eliminate false positives that can arise from compound aggregation, protein denaturation, or assay artifacts. A common strategy is to use a high-throughput, low-information content assay for the primary screen (e.g., TSA or SPR) and then validate the hits with a higher-information content method like NMR or X-ray crystallography.

Screening_Cascade Figure 2: A Typical Screening and Hit Validation Cascade Lib Aminopyridine Ether Fragment Library (N=~2000) Screen Primary Screen (e.g., SPR) Lib->Screen Hits1 Initial Hits (5-10% Hit Rate) Screen->Hits1 Val1 Orthogonal Screen 1 (e.g., NMR) Hits1->Val1 Hits2 Validated Hits (Reduced Set) Val1->Hits2 Val2 Orthogonal Screen 2 (X-ray Crystallography) Hits2->Val2 FinalHits Structurally Confirmed Hits (High Confidence) Val2->FinalHits

Caption: Funneling down from a large library to high-confidence hits.

Phase 2: From Fragment Hit to Potent Lead

Once a set of validated fragment hits with confirmed binding modes is established, the hit-to-lead optimization phase begins.[25] The goal is to increase the affinity and selectivity of the fragment while maintaining or improving its drug-like properties.[25]

2.2.1. Strategies for Fragment Evolution

There are three primary strategies for evolving a fragment hit:

  • Fragment Growing: This is the most common approach, where the initial fragment is extended by adding new chemical moieties that make additional favorable interactions with the protein.[4] The ether linkage in aminopyridine ethers is an ideal point for this strategy, allowing for the exploration of nearby pockets with different alkyl or aryl groups.

  • Fragment Linking: If two or more fragments are found to bind in adjacent sites, they can be connected with a suitable linker to create a single, higher-affinity molecule.[4]

  • Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragments into a single novel molecule that retains the key interactions of the parent fragments.[4]

Hit_to_Lead Figure 3: Strategies for Hit-to-Lead Optimization cluster_growing Fragment Growing cluster_linking Fragment Linking Start_G Aminopyridine Ether Hit (K_D = 500 µM) Process_G Add groups to explore adjacent pocket Start_G->Process_G End_G Optimized Lead (K_D = 50 nM) Process_G->End_G Start_L1 Fragment A Process_L Connect with optimal linker Start_L1->Process_L Start_L2 Fragment B Start_L2->Process_L End_L Linked Compound (High Affinity) Process_L->End_L

Caption: Visualizing fragment growing and linking strategies.

Experimental Protocols

Synthesis of an Aminopyridine Ether Fragment Library

A diverse library of aminopyridine ethers can be synthesized using robust and scalable chemical reactions. One common method is the Williamson ether synthesis or palladium-catalyzed cross-coupling reactions.[26]

Protocol: Parallel Synthesis of 4-Alkoxy-2-aminopyridines

  • Starting Material: To an array of reaction vials, add 2-amino-4-chloropyridine (1.0 eq).

  • Alcohol Addition: To each vial, add a different alcohol (1.2 eq) from a pre-selected library of diverse alcohols (e.g., small aliphatic, cyclic, and aromatic alcohols).

  • Base and Solvent: Add a suitable base such as sodium hydride (1.5 eq) to each vial under an inert atmosphere (N₂ or Ar), followed by an anhydrous solvent like DMF or THF.

  • Reaction: Stir the reactions at a controlled temperature (e.g., 60-80 °C) for 12-24 hours. Monitor the progress of each reaction by LC-MS.

  • Work-up: Upon completion, quench the reactions with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify each library member using high-throughput parallel flash chromatography.

  • Quality Control: Confirm the identity and purity of each fragment by ¹H NMR and LC-MS. Ensure purity is >95%.

SPR-Based Fragment Screening Protocol

Objective: To identify aminopyridine ether fragments that bind to a target protein immobilized on an SPR sensor chip.

  • Protein Immobilization: Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a surface density that will yield a maximum response (Rmax) of approximately 100-150 RU for a typical fragment.

  • Fragment Library Preparation: Prepare the aminopyridine ether fragment library in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) at a concentration of 200 µM.

  • Screening:

    • Inject each fragment over the target and a reference flow cell (with no protein or an irrelevant protein) for a defined association time (e.g., 60 seconds).

    • Follow with a dissociation phase using running buffer (e.g., 120 seconds).

    • Regenerate the surface if necessary with a mild regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Double-reference the sensorgram data by subtracting the signal from the reference flow cell and the signal from a buffer-only injection.

    • Identify hits as fragments that produce a concentration-dependent binding response significantly above the background noise.

  • Hit Confirmation and Affinity Determination:

    • For the identified hits, perform a dose-response analysis by injecting the fragments at a range of concentrations (e.g., 10 µM to 500 µM).

    • Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (K_D).

Conclusion and Future Outlook

Fragment-based drug discovery using aminopyridine ethers represents a powerful and efficient strategy for the identification of novel, high-quality lead compounds. The unique properties of the aminopyridine ether scaffold provide an excellent starting point for optimization, offering multiple vectors for structure-guided design and the ability to fine-tune physicochemical properties. As biophysical techniques continue to improve in sensitivity and throughput, and as our understanding of molecular interactions deepens, the application of FBDD with privileged fragments like aminopyridine ethers will undoubtedly continue to accelerate the discovery of new medicines for challenging diseases.

References

  • Title: Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Source: Frontiers URL: [Link]

  • Title: Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research Source: Massachusetts Biotechnology Council URL: [Link]

  • Title: Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Emerging role of surface plasmon resonance in fragment-based drug discovery Source: Ovid URL: [Link]

  • Title: X-ray Crystallography Fragment Screening Source: Selvita URL: [Link]

  • Title: Fragment-Based Drug Discovery Using NMR Spectroscopy Source: PMC - NIH URL: [Link]

  • Title: Biophysical screening in fragment-based drug design: a brief overview Source: Oxford Academic URL: [Link]

  • Title: Fragment-based screening by protein-detected NMR spectroscopy Source: PMC - NIH URL: [Link]

  • Title: Fragment-Based Lead Discovery Using X-ray Crystallography Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Crystallographic Fragment Screening In Drug Discovery: Background & Advantages Source: SARomics URL: [Link]

  • Title: Crystallographic fragment screening Source: PubMed URL: [Link]

  • Title: Fragment Screening Using X-ray Crystallography Source: PubMed URL: [Link]

  • Title: Fragment Screening by Surface Plasmon Resonance Source: PMC - NIH URL: [Link]

  • Title: Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery Source: MDPI URL: [Link]

  • Title: Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins Source: PharmaFeatures URL: [Link]

  • Title: Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Source: Proclinical URL: [Link]

  • Title: Fragment HIT Identification in FBDD Source: CrystalsFirst URL: [Link]

  • Title: Fragment Screening & Fragment-Based Drug Design Source: Profacgen URL: [Link]

  • Title: How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery Source: PubMed URL: [Link]

  • Title: Synthesis and members of 3-aminopyridin-2-one based fragment library.... Source: ResearchGate URL: [Link]

  • Title: Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation Source: PMC - NIH URL: [Link]

  • Title: A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts Source: PMC - NIH URL: [Link]

  • Title: Growing the aminopyridine into the salt-bridge region. The core of... Source: ResearchGate URL: [Link]

  • Title: Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions Source: PMC - NIH URL: [Link]

  • Title: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases Source: PMC - NIH URL: [Link]

  • Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies Source: PMC - NIH URL: [Link]

  • Title: Ligand efficiency as a guide in fragment hit selection and optimization Source: CORE URL: [Link]

  • Title: 4-Aminopyridine Source: Wikipedia URL: [Link]

  • Title: (PDF) Unassisted formation of hemiaminal ether from 4-aminopyridine and o-vanillin - experimental and theoretical study Source: ResearchGate URL: [Link]

  • Title: Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures Source: White Rose Research Online URL: [Link]

  • Title: Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” Source: MDPI URL: [Link]

  • Title: An Introduction to Fragment-Based Drug Discovery (FBDD) Source: Drug Hunter URL: [Link]

  • Title: Fragment-based drug discovery: A graphical review Source: PMC - NIH URL: [Link]

  • Title: Fragment-based drug discovery and its application to challenging drug targets Source: ResearchGate URL: [Link]

  • Title: Lessons from hot spot analysis for fragment-based drug discovery Source: PMC - NIH URL: [Link]

  • Title: Approaches to Fragment-Based Drug Design Source: Hogeschool van Arnhem en Nijmegen URL: [Link]

  • Title: Application of Fragment-Based Drug Discovery to Versatile Targets Source: Frontiers URL: [Link]

  • Title: Fragment Based Drug Design and Field-Based Technology Source: Pharmacelera URL: [Link]

  • Title: Hit-to-Lead process | Drug Discovery Source: Oncodesign Services URL: [Link]

  • Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies Source: MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for nucleophilic aromatic substitution of 2-chloropyridin-3-amine with tetrahydrofuran-3-ol

Application Note: Protocol for Nucleophilic Aromatic Substitution of 2-Chloropyridin-3-amine with Tetrahydrofuran-3-ol Part 1: Introduction & Chemical Logic 1.1 The Synthetic Challenge The reaction between 2-chloropyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Nucleophilic Aromatic Substitution of 2-Chloropyridin-3-amine with Tetrahydrofuran-3-ol

Part 1: Introduction & Chemical Logic

1.1 The Synthetic Challenge The reaction between 2-chloropyridin-3-amine (Substrate) and tetrahydrofuran-3-ol (Nucleophile) represents a challenging class of Nucleophilic Aromatic Substitution (SNAr). While 2-chloropyridines are generally activated for SNAr due to the electron-withdrawing nature of the pyridine nitrogen (which stabilizes the Meisenheimer intermediate), the presence of the 3-amino group introduces significant electronic and steric hurdles:

  • Electronic Deactivation: The amino group is a strong electron bond donor (+M effect), which increases electron density in the pyridine ring, thereby destabilizing the anionic Meisenheimer intermediate and raising the activation energy for nucleophilic attack.

  • Competing Acidic Protons: The amino protons (

    
    ) are susceptible to deprotonation by strong bases (e.g., NaH) used to generate the alkoxide. Formation of a mono-anionic nitrogen species renders the ring extremely electron-rich, effectively shutting down the SNAr process (the "anionic shielding" effect).
    

1.2 Strategic Approach To overcome these barriers, this protocol outlines two distinct pathways:

  • Method A (Direct Displacement): A high-temperature, "force-conditions" approach using Sodium Hydride (NaH) in a polar aprotic solvent. This is suitable for rapid screening but may suffer from lower yields due to electronic deactivation.

  • Method B (Activation via Protection): A "Gold Standard" route involving transient protection of the amine with a Boc group. This converts the electron-donating amine into an electron-withdrawing carbamate, significantly accelerating the SNAr reaction and preventing side reactions.

Part 2: Pre-Reaction Safety & Preparation

2.1 Critical Safety Hazards

  • Sodium Hydride (NaH): Reacts violently with water to release flammable hydrogen gas. All glassware must be oven-dried. Use an inert atmosphere (Argon/Nitrogen).

  • Solvent Quality: DMF or NMP must be anhydrous (<50 ppm water). Water competes with the alcohol for the base, generating Hydroxide (

    
    ), which leads to the formation of the pyridinone byproduct (hydrolysis of the chloride).
    

2.2 Reagent Stoichiometry Table

ComponentRoleEquiv. (Method A)Equiv. (Method B)Notes
2-Cl-3-NH2-Pyridine Substrate1.01.0Limiting Reagent
THF-3-ol Nucleophile1.2 - 1.51.1Excess drives kinetics
NaH (60% disp.) Base1.31.2Washed with hexanes if purity critical
DMF/DMSO Solvent[0.2 - 0.5 M][0.2 - 0.5 M]High boiling point required
Boc2O Protecting GrpN/A1.1Only for Method B

Part 3: Detailed Experimental Protocols

Method A: Direct SNAr Displacement

Best for: Rapid synthesis of small quantities where yield optimization is secondary.

  • Alkoxide Formation:

    • Charge an oven-dried reaction vial with NaH (60% dispersion, 1.3 equiv) .

    • Evacuate and backfill with Argon (3 cycles).[1]

    • Add anhydrous DMF (N,N-dimethylformamide) to create a suspension.

    • Cool to 0°C in an ice bath.

    • Add Tetrahydrofuran-3-ol (1.5 equiv) dropwise. Gas evolution (

      
      ) will occur.
      
    • Stir at 0°C for 15 min, then warm to Room Temperature (RT) for 30 min to ensure complete alkoxide formation. Note: The solution should become clear or slightly cloudy.

  • Substrate Addition:

    • Add 2-chloropyridin-3-amine (1.0 equiv) directly to the alkoxide solution as a solid (or dissolved in minimal DMF).

    • Crucial: Do not add the base to the amine first; this promotes N-deprotonation. Always generate the alkoxide before introducing the substrate.

  • Reaction:

    • Heat the mixture to 120°C for 4–16 hours.

    • Monitor: Check by LC-MS. Look for the product mass [M+H]+ and the disappearance of the chloride.

    • Troubleshooting: If conversion stalls, add 10 mol% 15-Crown-5 to chelate sodium and increase alkoxide nucleophilicity.

  • Workup:

    • Cool to RT. Carefully quench with saturated NH4Cl solution .

    • Extract with EtOAc (3x) .

    • Wash combined organics with Water (2x) and Brine (1x) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate.

Method B: The "Activation" Route (Boc-Protection Strategy)

Best for: Scale-up, high purity, and difficult substrates.[2]

  • Step 1: Boc-Protection

    • Dissolve 2-chloropyridin-3-amine (1.0 equiv) in THF.

    • Add LiHMDS (1.1 equiv) at -78°C, stir for 30 min.

    • Add Boc2O (1.1 equiv) . Warm to RT.

    • Result: Formation of tert-butyl (2-chloropyridin-3-yl)carbamate. Isolate via standard workup.

    • Why? The Boc group is Electron-Withdrawing (EWG). It activates the C-Cl bond for displacement and removes the acidic N-H proton issue.

  • Step 2: SNAr Reaction

    • React the Boc-protected intermediate with THF-3-ol (1.2 equiv) and Cs2CO3 (2.0 equiv) or NaH (1.2 equiv) in DMF at 80-100°C .

    • Observation: Reaction proceeds faster and at lower temperatures than Method A due to ring activation.

  • Step 3: Deprotection

    • Treat the purified ether with TFA/DCM (1:4) at RT for 1 hour.

    • Basify with NaHCO3 to obtain the free amine product: 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine.

Part 4: Visualization & Mechanism

Figure 1: Reaction Mechanism (Meisenheimer Complex)

Caption: The SNAr mechanism proceeds via the addition of the alkoxide to the C2 position, forming a resonance-stabilized anionic Meisenheimer complex, followed by the elimination of the chloride leaving group.

SNAr_Mechanism Substrate 2-Chloro-3-aminopyridine Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex + Nucleophile (Rate Determining Step) Nucleophile THF-3-oxide (Alkoxide) Nucleophile->Complex Product 2-(THF-3-yloxy)pyridin-3-amine Complex->Product Elimination of Cl- LeavingGroup Cl- (Chloride) Complex->LeavingGroup Deactivation Note: 3-NH2 group destabilizes this complex via electron donation Deactivation->Complex

Figure 2: Experimental Workflow Decision Tree

Caption: Decision matrix for selecting between Direct Displacement (Method A) and the Protected Route (Method B) based on initial screening results.

Workflow Start Start: 2-Cl-3-NH2-Pyridine + THF-3-ol Screen Run Screen: Method A (NaH / DMF / 120°C / 4h) Start->Screen Check Check LC-MS Conversion Screen->Check Success >50% Conversion? Proceed to Workup Check->Success Yes Failure <50% Conversion or Complex Mixture? Check->Failure No Final Pure Product Success->Final RouteB Switch to Method B (Boc-Protection Strategy) Failure->RouteB StepB1 1. Protect Amine (Boc2O) RouteB->StepB1 StepB2 2. S_NAr (NaH/DMF/80°C) StepB1->StepB2 StepB3 3. Deprotect (TFA) StepB2->StepB3 StepB3->Final

Part 5: References

  • General SNAr Reactivity of Chloropyridines:

    • Title: "Nucleophilic substitution reactions in 2-chloropyridines."

    • Source: LookChem / Journal of Heterocyclic Chemistry precedents.

    • URL:[Link] (General reference for 2-chloropyridine reactivity patterns).

  • Deactivation by Amino Groups:

    • Title: "A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine."[3]

    • Source: BenchChem Application Notes.

  • Use of NaH in SNAr:

    • Title: "The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement."

    • Source: Organic Process Research & Development (via ResearchGate).

    • URL:[Link] (Protocol grounding for NaH handling and stoichiometry).

  • Protection Strategies for Aminopyridines:

    • Title: "C2 amination of pyridine with primary amines mediated by sodium hydride."[1]

    • Source: Nanyang Technological University (DR-NTU).

    • URL:[Link] (Provides context on competing N-deprotonation).

Sources

Application

Application Notes and Protocols: A Guide to Pyridine-Tetrahydrofuran Ether Synthesis via the Mitsunobu Reaction

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Mitsunobu Reaction for Complex Etherifications The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, priz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Mitsunobu Reaction for Complex Etherifications

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds under mild conditions.[1][2] It facilitates the dehydrative coupling of a primary or secondary alcohol with an acidic pronucleophile, driven by a redox system typically composed of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[3][4] A key feature of this reaction is the inversion of stereochemistry at the alcohol center, making it a powerful tool in the synthesis of chiral molecules and natural products.[5][6]

This guide provides an in-depth analysis and detailed protocol for a particularly challenging application of the Mitsunobu reaction: the synthesis of ethers from hydroxypyridines and tetrahydrofuran-based alcohols. This transformation is of significant interest in medicinal chemistry, as the resulting structural motif is present in numerous pharmacologically active compounds. However, the inherent properties of hydroxypyridines—specifically their tautomeric nature and the basicity of the ring nitrogen—present unique challenges, including regioselectivity (N- vs. O-alkylation) and the potential for significant side reactions.[7][8]

We will dissect the mechanistic intricacies, explore critical parameter optimization, and provide a robust, field-proven protocol that leverages modern advancements in Mitsunobu chemistry to overcome these obstacles, ensuring high yields and predictable outcomes.

The Mechanistic Tightrope: Why Pyridines Complicate the Mitsunobu Reaction

The generally accepted mechanism of the Mitsunobu reaction begins with the nucleophilic attack of triphenylphosphine on DEAD, forming a betaine intermediate.[4][9] This intermediate then deprotonates the acidic pronucleophile (in this case, the hydroxypyridine) to form an ion pair. The alcohol (tetrahydrofurfuryl alcohol) is subsequently activated by forming an alkoxyphosphonium salt, a superb leaving group. The final, stereoinverting step is an Sₙ2 attack by the deprotonated hydroxypyridine on the activated alcohol.[10][11]

However, the success of this catalytic cycle hinges on the acidity of the pronucleophile. The "pKa rule" generally dictates that for a successful reaction with standard DEAD/PPh₃, the pronucleophile should have a pKa of approximately 11 or lower.[2] Many hydroxypyridines have pKa values greater than 11, which disrupts the catalytic cycle in two critical ways:

  • Inefficient Deprotonation: The initial betaine intermediate is not basic enough to efficiently deprotonate the weakly acidic hydroxypyridine.

  • By-product Formation: This inefficiency leads to a buildup of the reduced azodicarboxylate, which can then act as a competing nucleophile, attacking the activated alcohol and forming an undesired alkylated hydrazine by-product. This side reaction is a major cause of low yields when using weakly acidic pronucleophiles.[7]

Furthermore, the pyridine nitrogen itself can act as a nucleophile, leading to a mixture of O-alkylated and N-alkylated products, a significant challenge in achieving regioselectivity.[8][12]

To surmount these challenges, a modified Mitsunobu protocol is required.

Diagram: The Competing Pathways in Pyridine Mitsunobu Reactions

Mitsunobu_Pathways cluster_nucleophiles Nucleophile Generation Reagents Hydroxypyridine (NuH) + R'OH + PPh3 + DEAD Betaine [Ph3P+-N(CO2Et)N-(CO2Et)] Betaine Intermediate Reagents->Betaine Fast Alkoxyphosphonium [Ph3P+-OR'] X- Alkoxyphosphonium Salt (Activated Alcohol) Betaine->Alkoxyphosphonium Activates Alcohol Pyridinolate Pyridinolate Anion (Nu-) Betaine->Pyridinolate Deprotonation (Slow if pKa > 11) HydrazoAnion Reduced DEAD Anion Betaine->HydrazoAnion Proton Transfer DesiredProduct O-Alkylated Pyridine Ether (Desired Product) Alkoxyphosphonium->DesiredProduct SN2 Attack by O N_Product N-Alkylated Pyridone (Side Product) Alkoxyphosphonium->N_Product SN2 Attack by N Hydrazine_Byproduct R'-N(NHCO2Et)CO2Et Hydrazine By-product Alkoxyphosphonium->Hydrazine_Byproduct Attack by Reduced DEAD

Caption: Competing reaction pathways in the Mitsunobu reaction with hydroxypyridines.

Key Parameter Optimization: A Data-Driven Approach

To achieve a successful synthesis of pyridine-tetrahydrofuran ethers, careful selection of reagents is paramount. The following table summarizes key reagents and their impact on the reaction outcome, particularly for challenging substrates like hydroxypyridines.

ParameterStandard ReagentModified/Optimized ReagentRationale for Optimization
Azodicarboxylate DEAD (Diethyl azodicarboxylate), DIAD (Diisopropyl azodicarboxylate)ADDP (1,1'-(Azodicarbonyl)dipiperidine), TMAD (N,N,N',N'-Tetramethylazodicarboxylate)ADDP and TMAD form more basic betaine intermediates, which are more effective at deprotonating weakly acidic pronucleophiles like hydroxypyridines, thus minimizing hydrazine by-product formation.[7][13]
Phosphine PPh₃ (Triphenylphosphine)PBu₃ (Tributylphosphine), PS-PPh₃ (Polymer-supported triphenylphosphine)More basic phosphines can increase the rate of reaction. PS-PPh₃ simplifies purification, as the resulting phosphine oxide is resin-bound and can be removed by simple filtration.[7][14]
Solvent THF (Tetrahydrofuran), Dichloromethane (DCM)THF, TolueneTHF is generally the solvent of choice due to its ability to dissolve all reactants and intermediates.[4] Toluene can be used in some cases, particularly at elevated temperatures for sterically hindered substrates.[15]
Temperature 0 °C to Room Temperature0 °C to Room TemperatureThe reaction is typically initiated at 0 °C to control the initial exothermic reaction between the phosphine and the azodicarboxylate, then allowed to warm to room temperature.[16][17]
Reagent Equivalents 1.1 - 1.5 equivalents1.5 - 2.0 equivalentsUsing a slight excess of the Mitsunobu reagents can help drive the reaction to completion, especially with less reactive substrates.[7][13]

Detailed Experimental Protocol: Synthesis of 2-((tetrahydrofuran-2-yl)methoxy)pyridine

This protocol details a modified Mitsunobu procedure optimized for the O-alkylation of a hydroxypyridine. The use of 1,1'-(azodicarbonyl)dipiperidine (ADDP) and polymer-supported triphenylphosphine (PS-PPh₃) is highlighted to mitigate common side reactions and simplify purification.[7]

Materials:

  • 2-Hydroxypyridine (1.0 eq)

  • (Tetrahydrofuran-2-yl)methanol (1.1 eq)

  • Polymer-supported triphenylphosphine (PS-PPh₃, ~3 mmol/g loading, 1.5 eq)

  • 1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass frit or filtration funnel

Workflow Diagram: Experimental Procedure

Caption: Step-by-step experimental workflow for the modified Mitsunobu reaction.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-hydroxypyridine (1.0 eq), (tetrahydrofuran-2-yl)methanol (1.1 eq), and polymer-supported triphenylphosphine (1.5 eq).

  • Solvent Addition: Add anhydrous THF (approximately 0.1 M concentration relative to the limiting reagent). Stir the suspension at room temperature for 10 minutes to ensure adequate mixing.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • ADDP Addition: Slowly add 1,1'-(azodicarbonyl)dipiperidine (ADDP) (1.5 eq) portion-wise over 15-20 minutes. A color change to yellow or orange is typically observed. It is crucial to maintain the internal temperature below 5 °C during the addition to prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Part 1 (Filtration): Upon completion, filter the reaction mixture through a glass frit or a pad of Celite® to remove the polymer-supported triphenylphosphine oxide and the reduced ADDP by-product, which has low solubility. Wash the resin with ethyl acetate.

  • Workup - Part 2 (Extraction): Combine the filtrate and washes and concentrate under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyridine-tetrahydrofuran ether.

Troubleshooting and Key Considerations

  • Low Conversion: If starting material remains, consider increasing the equivalents of the phosphine and azodicarboxylate to 2.0 eq. Ensure all reagents are anhydrous, as water will consume the active Mitsunobu intermediates.

  • N-Alkylation Product Observed: While ADDP favors O-alkylation, some N-alkylation may still occur. The N- and O-alkylated isomers can often be separated by silica gel chromatography. Lowering the reaction temperature may slightly improve O-selectivity.

  • Difficulty Removing By-products (if using PPh₃): If non-polymer-supported PPh₃ is used, the resulting triphenylphosphine oxide (TPPO) can be challenging to remove. Crystallization or careful chromatography is often required. The use of PS-PPh₃ is strongly recommended to circumvent this issue.[7]

  • Reagent Order of Addition: While the described protocol adds the azodicarboxylate last, some procedures recommend pre-forming the betaine by mixing the phosphine and azodicarboxylate at 0 °C before adding the alcohol and pronucleophile.[4][17] This can sometimes improve yields for difficult substrates.

Conclusion

The synthesis of pyridine-tetrahydrofuran ethers via the Mitsunobu reaction is a potent but nuanced transformation. Standard conditions often fail due to the electronic properties of the hydroxypyridine nucleus. By understanding the mechanistic challenges and employing modified reagents such as ADDP and polymer-supported phosphines, researchers can overcome the common pitfalls of low yield and competing side reactions. The protocol provided herein offers a reliable and efficient pathway to these valuable chemical scaffolds, empowering further research and development in medicinal chemistry and materials science.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1-28. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1981-29317]
  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992, 42, 335-656. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or042.02]
  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews2009, 109 (6), 2551–2651. [URL: https://pubs.acs.org/doi/10.1021/cr800278z]
  • Humphries, P. S.; et al. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry2006, 2, 22. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1698889/]
  • Fletcher, S. Mitsunobu and related reactions. In Organic Chemistry: Theory, Reactivity and Mechanisms in Modern Synthesis, 2015. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849739644-00164/9781849739644-00164]
  • Dembinski, R. Recent Advances in the Mitsunobu Reaction: The Scope of Nucleophiles. European Journal of Organic Chemistry2004, 2004(13), 2763-2772. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/ejoc.200400013]
  • Organic Chemistry Portal. Mitsunobu Reaction. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]
  • Wikipedia. Mitsunobu reaction. [URL: https://en.wikipedia.org/wiki/Mitsunobu_reaction]
  • Master Organic Chemistry. Mitsunobu Reaction. [URL: https://www.masterorganicchemistry.com/2014/07/02/the-mitsunobu-reaction/]
  • Chemistry Steps. Mitsunobu Reaction. [URL: https://www.chemistrysteps.com/mitsunobu-reaction/]
  • Salehi, M.; et al. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ACS Omega2021, 6 (4), 2841–2849. [URL: https://www.researchgate.net/publication/348882046_Selectivity_of_N-_Versus_O-Alkylation_in_Mitsunobu_Reactions_with_Various_Quinolinols_and_Isoquinolinols]
  • Tsunoda, T.; et al. 1,1'-(Azodicarbonyl)dipiperidine-tributylphosphine, a new reagent system for Mitsunobu reaction. Tetrahedron Letters1995, 36 (14), 2529-2530. [URL: https://www.sciencedirect.com/science/article/abs/pii/004040399500268N]

Sources

Method

Precision Coupling of Tetrahydrofuran-3-ol with 2-Halopyridines

Executive Summary: The Ortho-Effect Challenge The coupling of tetrahydrofuran-3-ol (3-hydroxytetrahydrofuran) with 2-halopyridines represents a critical transformation in medicinal chemistry, often used to install polar,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ortho-Effect Challenge

The coupling of tetrahydrofuran-3-ol (3-hydroxytetrahydrofuran) with 2-halopyridines represents a critical transformation in medicinal chemistry, often used to install polar, metabolic-stable ether linkages. However, this reaction presents a unique "perfect storm" of challenges:

  • Nucleophile Sterics: Tetrahydrofuran-3-ol is a secondary alcohol, significantly less nucleophilic than primary counterparts and prone to elimination.

  • Electrophile Deactivation: While the 2-position of pyridine is electron-deficient, the nitrogen atom can poison metal catalysts via chelation. Furthermore, electron-rich 2-alkoxypyridines are prone to acid-catalyzed hydrolysis back to pyridones.

This guide delineates two distinct, field-proven methodologies to overcome these barriers: a robust Nucleophilic Aromatic Substitution (SNAr) protocol for activated substrates (2-fluoro) and a Pd-Catalyzed Buchwald-Hartwig protocol for challenging substrates (2-chloro/bromo).[1]

Strategic Reagent Selection

The Halogen Hierarchy (SNAr Focus)

In SNAr manifolds, the rate-determining step is the addition of the alkoxide to the aromatic ring to form the Meisenheimer complex. Consequently, electronegativity drives reactivity, not bond strength.[1]

  • 2-Fluoropyridine: The Gold Standard. The high electronegativity of fluorine stabilizes the anionic intermediate, accelerating the reaction up to 320x compared to chloride.[2]

  • 2-Chloropyridine: Sluggish.[3] Requires forcing conditions (high heat, polar solvents) which often lead to side reactions (polymerization or elimination of the alcohol).[1]

Catalyst Selection (Cross-Coupling Focus)

When SNAr is not viable (e.g., using 2-chloropyridine due to cost or availability), Palladium catalysis is required.[1]

  • Ligand: Standard phosphines (PPh3, BINAP) often fail due to the formation of stable, unreactive Pd-pyridine complexes.[1] Bulky, electron-rich biaryl phosphines (specifically RockPhos or tBuBrettPhos ) are mandatory to promote reductive elimination of the C-O bond.[1]

Decision Matrix & Workflow

CouplingWorkflow Start Starting Material: 2-Halopyridine HalogenCheck Identify Halogen (X) Start->HalogenCheck Fluoro X = Fluorine (F) HalogenCheck->Fluoro Activated Chloro X = Chlorine (Cl) / Bromine (Br) HalogenCheck->Chloro Deactivated MethodA METHOD A: S_NAr (NaH / THF) Fluoro->MethodA MethodB METHOD B: Pd-Catalysis (RockPhos) Chloro->MethodB Result Target Ether: 2-(Tetrahydrofuran-3-yloxy)pyridine MethodA->Result MethodB->Result

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on the electrophile.

Protocol A: SNAr Coupling (The "Workhorse" Method)

Best for: 2-Fluoropyridines, scale-up, and cost-efficiency.[1] Mechanism: Addition-Elimination via Meisenheimer Complex.[2]

Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate 2-Fluoropyridine1.0Electrophile
Nucleophile Tetrahydrofuran-3-ol1.1Nucleophile
Base Sodium Hydride (60% in oil)1.2Deprotonation
Solvent Anhydrous THF or DMF5-10 volMedium
Step-by-Step Methodology
  • Alkoxide Formation (Critical Step):

    • Charge an oven-dried flask with NaH (1.2 equiv) under N2 atmosphere.

    • Optional: Wash NaH with dry hexanes to remove mineral oil if high purity is required (usually unnecessary for >95% purity needs).[1]

    • Add anhydrous THF (0.5 M concentration relative to alcohol).[1]

    • Cool to 0°C. Dropwise add Tetrahydrofuran-3-ol (1.1 equiv).[1]

    • Observation: Vigorous H2 evolution. Stir at 0°C for 15 min, then warm to RT for 30 min. Self-Validation: The suspension should become a hazy/clear solution indicating alkoxide formation.

  • Coupling:

    • Cool the alkoxide solution back to 0°C.

    • Add 2-Fluoropyridine (1.0 equiv) dropwise.[1]

    • Warm to Room Temperature (RT).

    • Note: For 2-Fluoropyridine, RT is often sufficient.[1] If using 2-Chloropyridine in this method (not recommended), heat to reflux (66°C) or switch solvent to DMF and heat to 100°C.[1]

  • Quench & Workup:

    • Monitor by TLC (EtOAc/Hexane).[1] Product is typically more polar than the pyridine but less polar than the alcohol.

    • Quench carefully with sat.[1] NH4Cl (exothermic).[1]

    • Extract with EtOAc (3x).[1] Wash combined organics with water (to remove DMF/THF) and brine.[1]

    • Dry over Na2SO4 and concentrate.

Protocol B: Pd-Catalyzed Cross-Coupling

Best for: 2-Chloropyridines, 2-Bromopyridines, or substrates with sensitive functional groups intolerant to NaH. Mechanism: Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition -> Ligand Exchange -> Reductive Elimination).[1]

Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate 2-Chloropyridine1.0Electrophile
Nucleophile Tetrahydrofuran-3-ol1.2Nucleophile
Catalyst Pd(OAc)20.02 (2 mol%)Pre-catalyst
Ligand RockPhos or tBuBrettPhos0.04 (4 mol%)Ligand
Base Cs2CO32.0Base
Solvent Toluene (degassed)4 volSolvent
Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a glovebox or under strict Argon flow, combine Pd(OAc)2 and RockPhos in the reaction vial.

    • Add Toluene. Stir for 1-2 mins. Self-Validation: Solution often turns from orange to a deep red/brown, indicating active catalyst formation.[1]

  • Reaction Assembly:

    • Add 2-Chloropyridine (1.0 equiv), Tetrahydrofuran-3-ol (1.2 equiv), and Cs2CO3 (2.0 equiv).[1]

    • Seal the vial with a crimp cap (Teflon septum).[1]

  • Execution:

    • Heat to 90°C for 12-16 hours.

    • Why 90°C? Reductive elimination of C-O bonds is energetically demanding. Lower temps often stall at the Pd(II)-alkoxide intermediate.[1]

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black.[1]

    • Concentrate and purify via flash chromatography.[2]

Self-Validating QC & Troubleshooting

Diagnostic NMR Signals

To confirm the formation of the ether bond and rule out N-alkylation (a common side reaction with pyridones, though less likely with 2-halopyridines):

  • 1H NMR (CDCl3):

    • Alpha-Proton (Ether): The proton on the THF ring at the 3-position (attached to oxygen) will shift downfield, typically appearing as a multiplet around 5.4 - 5.6 ppm .[1]

    • Pyridine Ring: Look for the loss of symmetry if comparing to unsubstituted pyridine. The 3-H of the pyridine ring (ortho to the ether) often appears as a doublet around 6.7 - 6.8 ppm .

Common Failure Modes
ObservationDiagnosisSolution
Low Conversion (SNAr) Base degraded or Solvent wetUse fresh NaH; Ensure THF is distilled/anhydrous.[1] Water kills the alkoxide.
No Reaction (Pd) Catalyst poisoningPurge solvents with Argon for 15 mins to remove O2.[1] Ensure Pyridine substrate doesn't have free amines/thiols.[1]
Elimination Product Dihydrofuran formationReaction temp too high or base too strong.[1] Switch from NaH to Cs2CO3 (Pd method).

References

  • Mechanistic Insight into SNAr

    • Nucleophilic Aromatic Substitution on Fluoropyridines.[1][2] BenchChem Application Notes.[1] Link[1]

  • Pd-Catalyzed C-O Coupling (Primary vs Secondary Alcohols)

    • Zhang, H., et al. "An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols."[1][7] Organic Letters, 2020.[1][7] Link[1]

  • Ligand Selection (RockPhos)

    • Gowrisankar, S., et al.[1] "A general and efficient catalyst for palladium-catalyzed C-O coupling reactions."[5] J. Am. Chem. Soc., 2010.[1][5] Link[1]

  • Synthesis of Tetrahydrofuran Derivatives

    • "Synthesis of S-3-hydroxytetrahydrofuran."[10] Patent CN102477019A.[1] Link

Sources

Application

Application Note: Purification Strategies for Polar Aminopyridine Ether Derivatives

This Application Note is designed for researchers and process chemists dealing with the purification of polar aminopyridine ether derivatives . These scaffolds are ubiquitous in kinase inhibitors (e.g., VEGFR, MET target...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists dealing with the purification of polar aminopyridine ether derivatives . These scaffolds are ubiquitous in kinase inhibitors (e.g., VEGFR, MET targeters) and ion channel blockers but present a "perfect storm" of purification challenges: high basicity, significant polarity, and potential instability of the ether linkage under harsh acidic conditions.

The Chemical Challenge: Why Standard Methods Fail

Aminopyridine ether derivatives possess a dual nature that complicates standard purification:

  • Basicity (pKa ~6–9): The pyridine nitrogen is a hydrogen bond acceptor and weak base. On standard silica gel, it interacts strongly with acidic silanols (pKa ~5), leading to severe peak tailing and irreversible adsorption.

  • Amphiphilic Polarity: The ether linkage (often solubilizing chains like PEG or morpholine-ethers) increases water solubility, making extraction from aqueous byproducts difficult.

  • Chemical Stability: While the pyridine ring is robust, the ether linkage can be susceptible to cleavage under strong Lewis acid conditions or extreme temperatures.

Pre-Purification: The pH-Switch Extraction Protocol

Before chromatography, "chemical purification" via acid-base extraction is the most efficient way to remove neutral impurities (starting materials, catalysts) and non-basic byproducts.

Protocol A: Strategic Acid-Base Workup

Objective: Isolate the basic aminopyridine from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent. Dichloromethane (DCM) is preferred over Ethyl Acetate (EtOAc) due to better solubility of polar ethers.

  • Acid Extraction (Capture):

    • Extract the organic phase with 0.5 M or 1.0 M aqueous HCl (3x volumes).

    • Mechanism:[1][2] The aminopyridine protonates (

      
      ), becoming water-soluble. Neutral impurities remain in the DCM.
      
    • Caution: Avoid strong acids (e.g., conc.

      
      ) if the ether tail is acid-sensitive (e.g., t-butyl ethers).
      
  • Wash: Discard the organic layer (contains neutrals). Wash the aqueous acidic layer once with fresh DCM to remove entrained neutrals.

  • Basification (Release):

    • Cool the aqueous layer to 0–5°C (exothermic neutralization).

    • Slowly adjust pH to 10–12 using 4 M NaOH or saturated

      
      .
      
    • Checkpoint: Ensure the solution is basic enough to deprotonate the pyridine fully.

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over

    
     (avoid 
    
    
    
    for very polar amines as they can coordinate).
Visualization: Acid-Base Workflow

ExtractionWorkflow Start Crude Reaction Mixture Dissolve Dissolve in DCM Start->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt LayerSep1 Layer Separation AcidExt->LayerSep1 OrgLayer1 Organic Layer (Neutrals/Impurities) LayerSep1->OrgLayer1 Top/Bottom depends on density AqLayer1 Aqueous Layer (Protonated Product) LayerSep1->AqLayer1 Discard Discard OrgLayer1->Discard Basify Basify to pH 12 (NaOH/K2CO3) AqLayer1->Basify ReExtract Extract with DCM (x3) Basify->ReExtract FinalOrg Final Organic Layer (Purified Free Base) ReExtract->FinalOrg

Figure 1: Selective isolation of basic aminopyridines using pH-switching to remove neutral contaminants.

Flash Chromatography: Overcoming the "Streak"

If the purity is <95% after workup, Flash Chromatography is required.

The Problem: Silanol Interaction

Standard silica gel is slightly acidic. Basic aminopyridines interact with surface silanols via hydrogen bonding and ion-exchange, resulting in broad, tailing peaks that co-elute with impurities.

Protocol B: Modified Normal Phase Chromatography

Objective: Suppress silanol activity to achieve sharp peak shapes.

Option 1: Mobile Phase Modifiers (Standard Silica)

  • Stationary Phase: Standard Spherical Silica (40–60 µm).

  • Mobile Phase A: DCM (or Hexane for lipophilic ethers).

  • Mobile Phase B: MeOH (or EtOAc).

  • The Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to both solvent bottles.
    
    • Why: TEA is a stronger base than the aminopyridine. It saturates the silica's acidic sites, allowing the product to elute freely.

  • Gradient: 0% to 10–20% MeOH in DCM.

    • Note: Do not exceed 20% MeOH in DCM with silica, as silica can dissolve/swell, and back-pressure increases.

Option 2: Amine-Functionalized Silica (Preferred)

  • Stationary Phase:

    
    -bonded Silica (Amino silica).
    
  • Benefit: The surface is already basic. No liquid modifiers are needed.

  • Solvents: Hexane/EtOAc or DCM/MeOH.

  • Result: Sharp peaks, no TEA contamination in the final product (which can be hard to remove without high vacuum).

Preparative HPLC: The Reversed-Phase Solution

For final "drug-grade" purity (>99%), Reversed-Phase (RP) HPLC is the gold standard. However, pH control is critical.

Protocol C: High-pH Reversed-Phase HPLC

Objective: Retain polar basics on C18 by keeping them neutral.

At low pH (Formic Acid/TFA), aminopyridines are positively charged (


). Charged molecules are highly hydrophilic and elute near the void volume (t0) on C18, causing poor separation.
Solution:  Use a High pH  buffer to keep the molecule neutral (

).

Experimental Conditions:

Parameter Condition Rationale
Column C18 Hybrid Particle (e.g., XBridge, Gemini NX) Must be "High pH Stable" (pH 1-12). Standard silica C18 dissolves at pH >8.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10) Buffer maintains basic pH, keeping amine deprotonated (neutral) & hydrophobic.
Mobile Phase B Acetonitrile (ACN) Standard organic modifier.
Gradient 5% to 60% B over 20 min Shallow gradient allows separation of close-eluting ether isomers.

| Detection | UV 254/280 nm + MS (ESI+) | Aminopyridines absorb strongly at 254 nm. |

  • Self-Validation: If the retention time shifts significantly between runs, check the pH of the aqueous buffer. Volatile buffers (Ammonium Bicarbonate) can drift over time.

Crystallization: The Ultimate Polish

For scale-up (>10g), chromatography is expensive. Salt formation often induces crystallization, rejecting impurities that do not fit the crystal lattice.

Protocol D: Salt Formation & Recrystallization

Objective: Stabilize the ether and achieve >99.5% purity.

  • Screening: Aminopyridines form stable salts with HCl , p-Toluenesulfonic acid (Tosylate) , and Succinic acid .

  • Procedure (HCl Salt):

    • Dissolve free base in minimal Ethanol or Isopropanol (IPA) at 40°C.

    • Add 1.05 equivalents of HCl in Dioxane or Ethanol dropwise.

    • Observation: The solution may warm up.[3] A precipitate often forms immediately.

    • Cooling: Allow to cool slowly to Room Temp, then 4°C.

    • Filtration: Collect solids. Wash with cold IPA or Ether.

  • Recrystallization: If the salt is colored (impurities), redissolve in hot Ethanol (add drops of water if needed) and let cool slowly.

Decision Matrix: Selecting the Right Method

PurificationDecision Start Crude Aminopyridine Ether PurityCheck Purity > 85%? Start->PurityCheck Workup Perform Acid-Base Workup (Protocol A) PurityCheck->Workup No ScaleCheck Scale > 5g? PurityCheck->ScaleCheck Yes Workup->PurityCheck Flash Flash Chromatography (Protocol B: Amino-Silica) ScaleCheck->Flash No (Research Scale) Cryst Salt Formation & Crystallization (Protocol D) ScaleCheck->Cryst Yes (Bulk) Prep Prep HPLC (High pH) (Protocol C) Flash->Prep If purity still <98% Final Final Product (>99% Purity) Cryst->Final Prep->Final

Figure 2: Decision tree for selecting the optimal purification route based on scale and initial purity.

References

  • BenchChem. "How to remove unreacted 2-aminopyridine from product." BenchChem Technical Support. Link

  • SIELC Technologies. "HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase." SIELC Application Notes. Link

  • MDPI. "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics." Metabolites, 2023. Link

  • Biotage. "How does mobile phase modifier concentration impact peptide purity with flash chromatography?" Biotage Blog, 2023. Link

  • Organic Syntheses. "3-Aminopyridine." Org.[4] Synth. 1950, 30,[4] 3. Link

Sources

Method

Application Note: Advanced Strategies for Amide Coupling Reactions Utilizing 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine

Abstract: The formation of the amide bond is a cornerstone of modern drug discovery and medicinal chemistry. Substituted aminopyridines are privileged scaffolds found in numerous pharmacologically active agents.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The formation of the amide bond is a cornerstone of modern drug discovery and medicinal chemistry. Substituted aminopyridines are privileged scaffolds found in numerous pharmacologically active agents. This document provides an in-depth technical guide for researchers on the effective use of 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine in amide coupling reactions. We delve into the mechanistic principles of common coupling strategies, present detailed, field-proven protocols, and offer comprehensive troubleshooting advice. The focus is on rational experimental design to overcome challenges associated with sterically hindered and electronically nuanced substrates, ensuring high-yield, high-purity synthesis of target amides.

Introduction: The Strategic Importance of 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures and results in the loss of water, conditions unsuitable for complex molecules.[1] Consequently, a vast array of "coupling reagents" has been developed to facilitate this transformation under mild conditions.[2][3]

2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine is a valuable building block in pharmaceutical research. Its structure presents a unique combination of electronic and steric features:

  • Nucleophilicity: The pyridin-3-amine moiety is a primary aromatic amine. The adjacent ether linkage at the 2-position acts as an electron-donating group, which can enhance the nucleophilicity of the amine.

  • Steric Hindrance: The bulky tetrahydrofuran-oxy group ortho to the amine presents significant steric hindrance. This can slow down the rate of reaction and necessitate the use of highly efficient coupling reagents.[4]

This guide provides the necessary framework to select the optimal reaction conditions for this and structurally related amines, ensuring successful and reproducible outcomes.

The Core Mechanism: Activating the Carboxylic Acid

The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[5] This is achieved by reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The two most prevalent pathways involve uronium/aminium salt reagents and carbodiimides.

Uronium/Aminium Salt Pathway (e.g., HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent prized for its high efficiency, especially with challenging substrates.[4][6][7] Its superiority stems from the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which, after being incorporated into the active ester, accelerates the coupling and suppresses racemization through a neighboring group effect.[4][8]

The mechanism proceeds in a clear, stepwise fashion:

  • A non-nucleophilic base (e.g., DIPEA) deprotonates the carboxylic acid.

  • The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[6][9]

  • The displaced HOAt anion rapidly attacks this intermediate to generate the OAt-active ester, which is the key species for the subsequent amidation.[8][9]

  • The amine (2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine) attacks the active ester's carbonyl carbon, proceeding through a stabilized 7-membered cyclic transition state to form the final amide product.[8]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Byproduct2 Protonated Base Isouronium O-Acyl Isouronium Intermediate Carboxylate->Isouronium + HATU HATU HATU HOAt HOAt Anion HATU->HOAt Displaces ActiveEster OAt-Active Ester Isouronium->ActiveEster + HOAt Anion Byproduct1 Tetramethylurea Isouronium->Byproduct1 Releases HOAt->ActiveEster Amide Amide Product ActiveEster->Amide + Amine Amine Amine (Ar-NH₂) Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.
Carbodiimide Pathway (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used coupling reagents.[1][10] They function by activating the carboxylic acid to form an O-acylisourea intermediate.[11] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct, reducing yield.[11] To prevent this and minimize racemization, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included.

The EDC/HOBt mechanism involves:

  • The carboxylic acid protonates the EDC, activating it for nucleophilic attack.[5]

  • The carboxylate attacks the central carbon of the protonated EDC, forming the O-acylisourea intermediate.[5][10]

  • HOBt rapidly intercepts this intermediate, forming an HOBt-active ester, which is more stable than the O-acylisourea but still highly reactive towards amines.

  • The amine attacks the HOBt-active ester to yield the desired amide and releases HOBt. The EDC is converted into a water-soluble urea byproduct, simplifying purification.[10]

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea ActiveEster HOBt-Active Ester Acylisourea->ActiveEster + HOBt (fast) Urea EDC Byproduct (Soluble Urea) N_Acylurea N-Acylurea (Side Product) Acylisourea->N_Acylurea Rearrangement (slow, undesired) HOBt HOBt (Additive) HOBt->ActiveEster ActiveEster->HOBt Releases Amide Amide Product ActiveEster->Amide + Amine Amine Amine (Ar-NH₂) Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Experimental Protocols & Workflow

The choice of protocol depends on the reactivity of the carboxylic acid partner, cost considerations, and scale. For a sterically hindered amine like 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine, a high-performance uronium salt like HATU is often the first choice.

General Experimental Workflow

A standardized workflow ensures reproducibility and simplifies optimization.

Workflow Start Start Prep Reagent Preparation (Dissolve Acid, Amine) Start->Prep Cool Cool Reaction Vessel (0 °C) Prep->Cool AddReagents Add Base & Coupling Reagent (e.g., DIPEA, HATU) Cool->AddReagents Activate Acid Activation (Stir for 5-15 min) AddReagents->Activate AddAmine Add Amine Solution Activate->AddAmine React Reaction (Stir at RT, 1-4 h) AddAmine->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Quench, Extract) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: General workflow for amide coupling reactions.
Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for sterically hindered substrates or when maximum yield and minimal side reactions are critical.[6]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (to make a ~0.1 M solution).

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirring solution.

  • Stir the mixture at 0 °C for 15 minutes to ensure full activation of the carboxylic acid.

  • In a separate flask, dissolve 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine (1.1 equiv) in a minimum amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cost-Effective Coupling with EDC/HOBt

This is a robust and economical method suitable for a wide range of substrates.[12]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine (1.1 equiv) in anhydrous DCM, add TEA or DIPEA (3.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 equiv) portion-wise over 5 minutes. A key rationale for this order of addition is to have the amine and HOBt present to immediately react with the O-acylisourea intermediate, minimizing side reactions.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the mixture with DCM. Wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue via column chromatography.

Data Summary & Troubleshooting

Table 1: Comparison of Common Coupling Protocols
ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC·HCl
Additive None required (HOAt is part of HATU)HOBt or HOAt
Typical Base DIPEADIPEA or TEA
Typical Solvent DMF, ACNDCM, DMF
Pros High efficiency, fast kinetics, low racemization, excellent for hindered substrates.[4][6]Cost-effective, water-soluble byproducts simplify workup.[10]
Cons Higher cost, potential for guanidinylation of the amine if used in large excess.[6]Slower reaction rates, risk of N-acylurea formation without additive, potential for racemization.[11]
Table 2: Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield - Inactive coupling reagent (hydrolyzed).- Insufficient base.- Poor quality/wet solvent.- Steric hindrance is too great for the chosen method.- Use fresh, high-quality reagents and anhydrous solvents.- Ensure stoichiometry of the base is correct (2-3 equiv).- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Consider gentle heating (40-50 °C) after initial room temperature stirring.
Incomplete Reaction - Insufficient reaction time.- Reagent stoichiometry is too low.- Steric hindrance slowing the reaction.- Allow the reaction to run longer (up to 24h).- Increase the equivalents of coupling reagent and amine slightly (e.g., to 1.5 and 1.2 equiv, respectively).
Formation of N-acylurea (EDC Protocol) - O-acylisourea intermediate rearranged before amine attack.[11]- Ensure HOBt is added and fully dissolved before EDC.- Run the reaction at a lower temperature (0 °C) for a longer duration.
Guanidinylation of Amine (HATU Protocol) - Amine attacks the guanidinium carbon of HATU itself.[6]- More likely with slow couplings or excess HATU.- Add the amine after the carboxylic acid has been pre-activated with HATU and base.- Avoid a large excess of HATU; use 1.1-1.2 equivalents.

Conclusion

Successfully employing 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine in amide synthesis is readily achievable with a rational approach to protocol selection. For this sterically demanding substrate, high-activity uronium salt reagents like HATU represent the most robust and reliable option, delivering high yields and purity by minimizing side reactions. While more economical carbodiimide methods are viable, they require careful control of reaction conditions and the mandatory use of additives like HOBt to ensure efficiency. By understanding the underlying mechanisms and potential pitfalls outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic programs, accelerating the discovery of new chemical entities.

References

  • Watson, C. G., & Feringa, B. L. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405-3415. [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. [Link]

  • Wikipedia. (n.d.). HATU. Wikipedia. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • AAPPTEC. (2021). Carbodiimides and Additives. AAPPTEC Peptides. [Link]

  • Thapa, P., et al. (2018). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ACS Catalysis, 8(11), 10668-10689. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Dunnet, J. A., et al. (2018). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 20(1), 17-30. [Link]

  • Allen, C. L., & Williams, J. M. (2018). A green chemistry perspective on catalytic amide bond formation. ResearchGate. [Link]

  • Kodimuthali, A., et al. (2010). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 21(8), 1439-1445. [Link]

  • Nykaza, T. V., et al. (2018). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 140(46), 15883-15891. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Kodimuthali, A., et al. (2010). A Simple Synthesis of Aminopyridines: Use of Amides as Amine Source. ResearchGate. [Link]

  • Lanari, D., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Organic & Biomolecular Chemistry, 18(38), 7417-7435. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Golisade, A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(28), 7753-7761. [Link]

  • Pethő, B., et al. (2023). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]

  • An, G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(10), 3029-3032. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving SNAr Reaction Yields with Tetrahydrofuran-3-ol

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing Nucleophilic Aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions, specifically when using tetrahydrofuran-3-ol as a nucleophile. As a key building block in the synthesis of various pharmaceutical agents, including HIV protease inhibitors, mastering its application in SNAr reactions is crucial. This resource will help y[1][2]ou navigate common challenges and enhance your reaction yields through a scientifically grounded, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter when performing SNAr reactions with tetrahydrofuran-3-ol.

Q1: My SNAr reaction with tetrahydrofuran-3-ol is showing low or no conversion. What are the likely causes and how can I fix it?

Low conversion is a frequent hurdle and can often be traced back to a few key factors. Let's break down the potential culprits and their remedies.

Probable Cause 1: Insufficient Nucleophilicity of Tetrahydrofuran-3-ol

Tetrahydrofuran-3-ol is a secondary alcohol and, consequently, a relatively weak nucleophile. For the SNAr r[3]eaction to proceed efficiently, the alcohol must be converted to its more nucleophilic alkoxide form.

Solution: In-situ Deprotonation with a Suitable Base

The most effective strategy is to deprotonate the tetrahydrofuran-3-ol in situ to generate the corresponding alkoxide. The choice of base is critical for achieving high yields.

  • Strong, Non-Nucleophilic Bases are Preferred: Strong bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium bis(trimethylsilyl)amide (KHMDS) are excellent choices. These bases are strong en[4][5][6]ough to deprotonate the alcohol without competing as nucleophiles themselves.

  • Order of Addition Matters: To avoid potential side reactions, the recommended order of addition is to first treat the tetrahydrofuran-3-ol with the base in an appropriate solvent, followed by the addition of the aryl halide.

Table 1: Recommended B[7]ases for Alkoxide Formation

BaseAdvantagesConsiderations
Sodium Hydride (NaH) Inexpensive, strong base.Heterogeneous reaction, requires careful handling due to flammability.
Potassium tert-butoxide (KOtBu) Soluble in many organic solvents, strong base.Can act as a nucleophile in some cases, though less likely with hindered alcohols.
Potassium bis(trimethylsilyl)amide (KHMDS) Very strong, non-nucleophilic, and sterically hindered base.More expensive than NaH or KOtBu.

Probable Cause [5]2: Poor Substrate Activation

The SNAr mechanism relies on the aromatic ring being sufficiently electron-deficient to be susceptible to nucleophilic attack. This is achieved by having one or more strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

Solution: Re-evaluate [8][9][10]Your Aryl Halide

  • Assess EWG Strength and Position: Ensure your substrate possesses potent EWGs like -NO₂, -CN, -CF₃, or a carbonyl group at the ortho and/or para positions relative to the leaving group. A meta-positioned EWG wil[9]l have a negligible effect on the reaction rate.

  • Consider a More Act[9][10]ivated Substrate: If your current substrate is not sufficiently activated, consider synthesizing or procuring an analog with stronger or additional EWGs.

Probable Cause 3: Suboptimal Leaving Group

Contrary to SN2 reactions, the leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I. Fluorine's high electrone[8]gativity makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.

Solution: Switch to a [9]Fluoro-Substituted Arene

If your reaction is sluggish, and you are not using an aryl fluoride, switching to the corresponding fluoro-substituted compound can significantly increase the reaction rate and yield.

Probable Cause 4:[5][8] Inappropriate Solvent Choice

The solvent plays a crucial role in SNAr reactions. The ideal solvent should be polar and aprotic.

Solution: Employ Polar[11] Aprotic Solvents

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are excellent choices. These solvents effectivel[6][12][13]y solvate the cation of the alkoxide salt, leaving the alkoxide anion more "naked" and, therefore, more reactive.

  • Avoid Protic Solvents: Protic solvents like water or alcohols can form hydrogen bonds with the alkoxide, reducing its nucleophilicity and slowing down the reaction.

Q2: I am obs[12][15]erving the formation of multiple byproducts in my reaction. How can I improve the selectivity?

Side product formation is a common issue that can often be mitigated by carefully controlling the reaction conditions.

Probable Cause 1: Di-substitution

If your aromatic substrate has more than one leaving group, you may be observing the formation of di-substituted products.

Solution: Control Stoichiometry and Temperature

  • Use Stoichiometric Amounts of Nucleophile: To favor mono-substitution, use a 1:1 molar ratio of the tetrahydrofuran-3-ol to the aryl halide.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity for the mono-substituted product.

Probable Cause 2: Reaction with the Solvent (Solvolysis)

If you are using a potentially nucleophilic solvent, it may compete with your intended nucleophile, especially at elevated temperatures.

Solution: Use a Non-Reactive Solvent

As mentioned previously, stick to non-nucleophilic, polar aprotic solvents like DMSO, DMF, or THF.

Probable Cause 3:[12] Competing Elimination Reactions

In some cases, particularly with sterically hindered substrates or strong bases, elimination reactions can compete with substitution.

Solution: Optimize Base and Temperature

  • Use a Less Hindered Base: If you suspect elimination is an issue, consider switching to a less sterically demanding base.

  • Lower the Reaction Temperature: As with di-substitution, lowering the temperature can often disfavor the elimination pathway.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding SNAr reactions with tetrahydrofuran-3-ol.

Q1: What is the general mechanism for the SNAr reaction with tetrahydrofuran-3-ol?

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The tetrahydrofuran-3-alkoxide attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of the [4][6]Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group.

Troubleshooting_Workflow Start Low S_NAr Yield Check_Nucleophile Is the nucleophile strong enough? Start->Check_Nucleophile Add_Base Add a strong, non-nucleophilic base (e.g., NaH, KHMDS). Check_Nucleophile->Add_Base No Check_Activation Is the aromatic ring sufficiently activated? Check_Nucleophile->Check_Activation Yes Add_Base->Check_Activation Use_EWG_Substrate Use a substrate with stronger o/p EWGs. Check_Activation->Use_EWG_Substrate No Check_Leaving_Group Is the leaving group optimal? Check_Activation->Check_Leaving_Group Yes Use_EWG_Substrate->Check_Leaving_Group Use_Fluoro_Substrate Switch to a fluoro-substituted arene. Check_Leaving_Group->Use_Fluoro_Substrate No Check_Solvent Are you using a polar aprotic solvent? Check_Leaving_Group->Check_Solvent Yes Use_Fluoro_Substrate->Check_Solvent Switch_Solvent Switch to DMSO, DMF, or THF. Check_Solvent->Switch_Solvent No Optimize_Conditions Re-evaluate reaction with optimized conditions. Check_Solvent->Optimize_Conditions Yes Switch_Solvent->Optimize_Conditions

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Aminopyridine Derivatives

Introduction Aminopyridine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and unique chemical properties.[1][2][3] However, their rigid, heter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aminopyridine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and unique chemical properties.[1][2][3] However, their rigid, heterocyclic structure, combined with the hydrogen-bonding capabilities of the amino group, often leads to strong intermolecular interactions and high crystal lattice energy. This frequently results in poor solubility in common organic solvents, creating significant hurdles during synthesis, purification, reaction monitoring, and formulation development.[4][5]

This technical support guide provides a structured, question-and-answer-based approach to systematically diagnose and overcome solubility challenges with aminopyridine derivatives. It is designed for researchers, chemists, and formulation scientists seeking practical, field-proven solutions to keep their projects moving forward.

Frequently Asked Questions (FAQs)

Q1: Why do my aminopyridine derivatives exhibit such poor solubility in many organic solvents?

A1: The solubility of a compound is governed by a balance between its interactions with itself (crystal lattice energy) and its interactions with the solvent (solvation energy). For aminopyridine derivatives, several factors contribute to poor solubility:

  • High Crystal Lattice Energy: The planar pyridine ring and the amino group facilitate strong intermolecular forces, including hydrogen bonding (N-H···N) and π-π stacking. These interactions create a highly stable and tightly packed crystal lattice that is difficult for solvent molecules to break apart.

  • Polarity Mismatch: Aminopyridines possess both a polar amino group and a moderately polar aromatic ring. According to the "like dissolves like" principle, they are often most soluble in polar solvents that can engage in hydrogen bonding, such as alcohols or NMP.[6][7] They typically show poor solubility in non-polar solvents (e.g., hexane, toluene) and can also be problematic in some polar aprotic solvents (e.g., dichloromethane) that cannot effectively disrupt the strong hydrogen bonds within the crystal lattice.

  • Substituent Effects: The nature of other substituents on the pyridine ring can dramatically alter solubility. Bulky, non-polar groups may decrease polarity and disrupt crystal packing, potentially improving solubility in less polar solvents. Conversely, additional polar groups can increase the melting point and further complicate solvent selection.[8]

Q2: I observed a precipitate when I diluted my DMSO stock solution with an aqueous buffer or another organic solvent. What is happening?

A2: This is a classic case of antisolvent precipitation .[9] Your compound is soluble in the initial solvent (e.g., DMSO), but when you introduce this solution into a larger volume of a second solvent (the "antisolvent") in which the compound is insoluble, the overall solvent polarity shifts dramatically. The compound can no longer stay dissolved and "crashes out" of the solution.[9][10]

Immediate Troubleshooting Steps:

  • Reduce Concentration: Try diluting your stock solution to a much lower final concentration.

  • Use a Co-solvent System: Instead of diluting directly into the final solvent, try diluting into a mixture of the initial solvent and the final solvent. This creates a more gradual change in polarity.

  • Change the Initial Solvent: If possible, dissolve the compound in a solvent that is more miscible and has a closer polarity to your final medium, even if it requires a larger volume.

Q3: How can I systematically choose a better solvent or co-solvent system for my aminopyridine derivative?

A3: A systematic screening approach is the most efficient way to identify a suitable solvent system. This avoids random trial-and-error and provides a rational basis for your choice. The goal is to find a solvent that can effectively overcome the compound's crystal lattice energy through strong solute-solvent interactions.

The use of a co-solvent —a water-miscible organic solvent—is a powerful technique to enhance solubility by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the solvent and the solute.[5][][12] Common co-solvents include ethanol, propylene glycol, PEG 400, and DMSO.[]

Below is a workflow and a protocol to guide your solvent selection process.

Diagram: Decision Workflow for Solubility Issues

The following diagram outlines a systematic approach to addressing solubility problems, starting with the simplest methods and progressing to more advanced strategies.

Solubility_Workflow start Poor Solubility Observed screening 1. Initial Troubleshooting (Solvent & Physical Methods) start->screening chemical_mod 2. Chemical Modification (pH & Salt Formation) screening->chemical_mod If insufficient sub_screening Solvent Screening Temperature Adjustment Particle Size Reduction screening->sub_screening end_soluble SOLUBILITY ACHIEVED screening->end_soluble Success advanced 3. Advanced Formulation (Dispersions & Excipients) chemical_mod->advanced If insufficient sub_chemical pH Adjustment Salt Formation Screening Co-crystal Formation chemical_mod->sub_chemical chemical_mod->end_soluble Success sub_advanced Amorphous Solid Dispersion Use of Surfactants/Polymers Lipid-Based Systems advanced->sub_advanced advanced->end_soluble Success end_insoluble Re-evaluate / Redesign advanced->end_insoluble If all fail

Caption: A step-by-step workflow for addressing poor solubility.

Q4: Can modifying the pH improve the solubility of a basic aminopyridine?

A4: Absolutely. This is a highly effective strategy. Aminopyridines are basic due to the lone pair of electrons on the pyridine nitrogen and the amino group. In the presence of an acid, the amino group can be protonated to form a polar aminopyridinium salt.[9][] This salt has ionic character and is often significantly more soluble in polar protic solvents (including water, alcohols, and even polar aprotic solvents that can solvate ions) than the neutral free base.[13]

This approach is a cornerstone of drug formulation, with around 50% of drugs on the market existing as salt forms to improve properties like solubility and bioavailability.[14]

Causality: The conversion from a neutral molecule to an ionic salt disrupts the original crystal lattice packing and introduces strong ion-dipole interactions with polar solvent molecules, which dramatically favors dissolution.[15][16]

Q5: Simple solvent changes and pH adjustments are not working. What advanced strategies can I employ?

A5: When basic methods are insufficient, more advanced formulation strategies that alter the solid-state properties of the compound are necessary. These techniques are widely used in the pharmaceutical industry to formulate poorly soluble drugs.[14][17][18]

  • Amorphous Solid Dispersions (ASD): Crystalline materials have high lattice energy that must be overcome. By dispersing the compound in an amorphous state within a polymer matrix, you eliminate the crystal lattice entirely.[19][20] This amorphous form is thermodynamically less stable but kinetically trapped, leading to much higher apparent solubility and faster dissolution rates.[14] Common methods to create ASDs include spray drying and hot-melt extrusion.[9]

  • Co-crystallization: This technique involves combining the aminopyridine derivative with a non-ionic "co-former" molecule through non-covalent interactions (typically hydrogen bonding) to create a new, multi-component crystal structure.[18] A well-chosen co-former can disrupt the self-association of the aminopyridine, creating a co-crystal with more favorable solvation properties and improved solubility.[16]

  • Particle Size Reduction (Nanomilling): Reducing particle size to the sub-micron (nanometer) range dramatically increases the surface area-to-volume ratio.[19][21] This leads to a significant increase in the dissolution rate, as described by the Noyes-Whitney equation.[18] The resulting nanosuspensions can be stabilized with surfactants or polymers to prevent agglomeration.[19]

  • Use of Functional Excipients: Excipients are not just fillers; they can be functional agents that enhance solubility.[22]

    • Surfactants: These molecules form micelles in solution. The hydrophobic core of the micelle can encapsulate the poorly soluble aminopyridine derivative, carrying it into the bulk solvent.[18][23]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with the aminopyridine derivative, effectively shielding it from the solvent and increasing its apparent solubility.[14][19]

Troubleshooting Guides & Protocols

Guide 1: Protocol for Systematic Solvent Screening

This protocol uses a small-scale, shake-flask method to determine the approximate thermodynamic solubility of your compound in a range of solvents.[24][25][26]

Objective: To identify solvents capable of dissolving the aminopyridine derivative at a desired concentration.

Materials:

  • Your aminopyridine derivative (solid)

  • A panel of selected organic solvents (see Table 1)

  • 2 mL glass vials with screw caps

  • Vortex mixer and/or orbital shaker

  • Analytical balance

  • Centrifuge (optional)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of your solid compound (e.g., 2-5 mg) to a pre-weighed 2 mL vial. The key is to ensure undissolved solid remains at the end.[24]

  • Solvent Addition: Add a known volume of the first test solvent (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vial tightly and place it on an orbital shaker or vortex vigorously for 1-2 minutes. Allow the vial to equilibrate at a constant temperature (e.g., room temperature, or 37 °C for biological relevance) for at least 24 hours to approach equilibrium.[25][26] Longer times (48-72h) may be needed for highly crystalline compounds.[25]

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. If solids are very fine, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved material.[25]

  • Sample Collection: Carefully pipette a known aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with a suitable mobile phase or solvent and analyze the concentration using a pre-validated HPLC or UV-Vis method against a standard curve.[24][27]

  • Calculation: Calculate the solubility in mg/mL or mM. Repeat for all selected solvents.

Data Presentation: Solvent Property and Solubility Screening Tables

Summarize your findings in clear tables for easy comparison.

Table 1: Properties of Common Organic Solvents

Solvent Polarity Index Dielectric Constant (20°C) Boiling Point (°C) Notes
n-Hexane 0.1 1.9 69 Non-polar
Toluene 2.4 2.4 111 Non-polar, Aromatic
Dichloromethane (DCM) 3.1 9.1 40 Polar Aprotic
Tetrahydrofuran (THF) 4.0 7.5 66 Polar Aprotic, Ether
Ethyl Acetate 4.4 6.0 77 Polar Aprotic, Ester
Acetonitrile (ACN) 5.8 37.5 82 Polar Aprotic
Isopropanol (IPA) 3.9 19.9 82 Polar Protic
Ethanol 4.3 24.5 78 Polar Protic
Methanol 5.1 32.7 65 Polar Protic
Dimethylformamide (DMF) 6.4 36.7 153 Polar Aprotic, Amide
Dimethyl Sulfoxide (DMSO) 7.2 46.7 189 Polar Aprotic

| N-Methyl-2-pyrrolidone (NMP) | 6.7 | 32.2 | 202 | Polar Aprotic, Amide |

Table 2: Example Solubility Screening Data Template

Solvent Visual Observation (after 24h) Quantitative Solubility (mg/mL)
n-Hexane Insoluble, all solid remains < 0.1
Toluene Mostly insoluble, slight coloration 0.3
DCM Partially soluble, some solid 1.5
Ethanol Soluble with heating 8.9
DMF Fully dissolved > 50

| DMSO | Fully dissolved | > 100 |

Guide 2: Protocol for Small-Scale Salt Formation Trial

Objective: To quickly assess if converting the aminopyridine to its salt form improves solubility in a target solvent.

Materials:

  • Aminopyridine derivative

  • Target solvent (e.g., Ethanol, Water)

  • Acids (e.g., 1M HCl in Dioxane/Ether, Trifluoroacetic acid (TFA), Methanesulfonic acid)

  • Small vials, magnetic stir plate, and stir bars

Procedure:

  • Dissolve Free Base: In a vial, dissolve a known amount of your aminopyridine derivative (e.g., 10 mg) in a minimal amount of a good solvent (e.g., THF or DCM).

  • Add Acid: While stirring, add 1.0 to 1.1 equivalents of the acid solution dropwise.

  • Isolate Salt: A precipitate of the aminopyridinium salt will often form immediately. If not, you may need to concentrate the solution or add a non-polar anti-solvent like hexane to induce precipitation. Isolate the solid by filtration or centrifugation and dry it under vacuum.

  • Test Solubility: Using the protocol from Guide 1 , test the solubility of the newly formed salt in your target solvent (e.g., ethanol or an aqueous buffer).

  • Compare: Compare the solubility of the salt form to that of the original free base. A significant increase indicates a successful strategy.

Diagram: Mechanism of Co-solvency and Salt Formation

These diagrams illustrate the molecular principles behind two key solubility enhancement techniques.

Mechanisms cluster_0 A) Co-Solvency Mechanism cluster_1 B) Salt Formation Mechanism water Water Molecules (High Polarity, Strong H-Bonding) drug_agg Drug Aggregate (Poorly Soluble) water->drug_agg Extrudes Drug cosolvent Co-solvent (e.g., Ethanol) (Amphiphilic) cosolvent->water Disrupts H-Bonding Network solvated_drug Solvated Drug Molecule (Improved Solubility) drug_agg->solvated_drug Co-solvent reduces medium polarity freebase Aminopyridine (Free Base) - Neutral - Strong Crystal Packing acid + Acid (H-A) salt Aminopyridinium Salt - Ionic (+/-) - Disrupted Crystal Packing acid->salt dissolved_salt Solvated Ions (High Solubility) salt->dissolved_salt Strong Ion-Dipole Interactions solvent Polar Solvent (e.g., Water, EtOH)

Caption: How co-solvents and salt formation enhance solubility.

References

  • Jadhav, N., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals. [Link]

  • Kaur, T., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Open Access Journals. (n.d.). The Importance of Excipients in Drugs. Open Access Journals. [Link]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Al-Gousous, J., & Langguth, P. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Papageorgiou, G. Z., et al. (2019). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutics. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Lindfors, L. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Aminopyridine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. WHO. [Link]

  • Solubility of Things. (n.d.). 4-Aminopyridine. Solubility of Things. [Link]

  • Da Trava, M., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry. [Link]

  • MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). MP Biomedicals. [Link]

  • Zhang, C., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]

  • Boycov, D. E., et al. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Molecules. [Link]

  • Sharma, K., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]

  • Zhang, G. G. Z., et al. (2017). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics. [Link]

  • ResearchGate. (2016). How can we resolve solubility of insoluble organic synthetic compounds? ResearchGate. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Reddit. [Link]

  • Kumar, S., & Singh, A. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Vemula, V. R., et al. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics. [Link]

  • Kumar, R., & Khurana, J. M. (2025). Improving solubility via structural modification. ResearchGate. [Link]

  • Kim, J. E., & Cho, H.-J. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Pharmaceutical Investigation. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Regioselectivity in 2-Substituted Pyridin-3-amine Synthesis

Introduction 2-Substituted pyridin-3-amines are privileged scaffolds in medicinal chemistry and materials science. However, their synthesis is often plagued by challenges in controlling regioselectivity during subsequent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Substituted pyridin-3-amines are privileged scaffolds in medicinal chemistry and materials science. However, their synthesis is often plagued by challenges in controlling regioselectivity during subsequent functionalization. The pyridine ring's electronic nature, influenced by the nitrogen heteroatom and existing substituents, dictates the position of further reactions. For a 2-substituted pyridin-3-amine, electrophilic or metallation-based functionalization can occur at either the C4 or C6 position, and directing the reaction to the desired position is a common hurdle for researchers.

This guide provides a comprehensive troubleshooting resource for scientists encountering regioselectivity issues in the synthesis of these valuable compounds. We will delve into the underlying mechanistic principles, offer solutions to common problems in a question-and-answer format, and provide validated protocols to achieve high regioselectivity.

Fundamental Principles of Regioselectivity

The pyridine nitrogen is electron-withdrawing, rendering the ring electron-deficient and generally deactivated towards electrophilic aromatic substitution compared to benzene.[1][2] The positions ortho (C2, C6) and para (C4) to the nitrogen are the most electron-deficient. In a 2-substituted pyridin-3-amine, the scenario is more complex:

  • Electronic Effects: The C3-amino group is a strong electron-donating group, activating the ring. It directs ortho (to C2 and C4) and para (to C6).

  • Steric Hindrance: The substituent at the C2 position can sterically hinder attack at the C3 position, but more importantly, it influences the accessibility of the adjacent C4 and distant C6 positions.

  • The Challenge: The interplay between the deactivating pyridine nitrogen and the activating amino group, along with the C2-substituent, creates a delicate balance. Often, a mixture of C4 and C6 functionalized products is obtained. Controlling this selectivity is the primary goal.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of C4 and C6 substituted isomers. How can I favor C4 functionalization?

A1: Achieving C4 selectivity requires overriding the inherent electronic preferences of the pyridine ring. The most powerful and widely used strategy is Directed ortho-Metalation (DoM) .[3][4]

Causality: The DoM strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-BuLi or LDA).[4][5] This brings the base into close proximity to a specific C-H bond, facilitating its deprotonation (lithiation) over other, more acidic protons.[4][5]

In your case, the C3-amine itself is a good DMG. However, its effectiveness can be dramatically enhanced by converting it into a bulkier, more strongly coordinating group.

Recommended Solutions:

  • Protect and Direct: Convert the C3-amine to a pivalamide (-NHCOtBu) or a carbamate (-NHBoc). These groups are excellent DMGs.[6] The bulky group not only enhances coordination with the lithium base but also sterically shields the C2 position, further promoting deprotonation at C4.

  • Choice of Base: Use a hindered lithium amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (-78 °C).[3][5] These bases are less nucleophilic than alkyllithiums (e.g., n-BuLi), which minimizes the risk of competitive nucleophilic addition to the pyridine C=N bond.[5][7][8]

  • Quenching: The resulting C4-lithiated species is a potent nucleophile that can be trapped with a wide variety of electrophiles (e.g., I₂, DMF, aldehydes, alkyl halides) to install the desired functionality.[5]

Q2: I need to synthesize the C6-substituted isomer. What strategies favor functionalization at this position?

A2: Favoring C6 functionalization involves leveraging the inherent electronic properties of the ring or employing alternative strategies that don't rely on chelation control.

Recommended Solutions:

  • Electrophilic Aromatic Substitution (SEAr): Under standard SEAr conditions (e.g., halogenation with NBS/NCS, nitration), the C3-amino group strongly activates the para position (C6). If the C2 substituent is not excessively deactivating, electrophilic attack will preferentially occur at C6. However, pyridine itself is highly resistant to many standard SEAr reactions, often requiring harsh conditions.[1][2]

  • Transition-Metal Catalyzed C-H Activation: Modern methods using catalysts like Rhodium(III) or Palladium can achieve regioselective C-H functionalization.[9][10] The regioselectivity in these cases is often governed by the specific ligand environment and the directing group used, which can be tailored to favor C6. For example, some catalytic systems may favor the least sterically hindered position.[11]

  • Blocking the C4 Position: If a C4-functionalized intermediate is accessible, this position can be "blocked" with a removable group (e.g., a silyl group). Subsequent functionalization would then be directed to the next available position, C6. The blocking group can be removed in a later step.

Q3: My Directed ortho-Metalation (DoM) reaction is giving a low yield or returning starting material. What's going wrong?

A3: Low yields in DoM reactions are a common issue and can usually be traced back to a few critical experimental parameters.

Troubleshooting Steps:

  • Inadequate Base Strength/Stoichiometry: Ensure you are using at least one full equivalent of the organolithium base. If your starting material or solvent contains trace amounts of water or other acidic protons, they will consume the base. It's common practice to use a slight excess (1.1-1.2 equivalents).

  • Reaction Temperature: Deprotonation must be carried out at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent base decomposition and unwanted side reactions, such as nucleophilic addition.[5] Ensure the temperature is maintained throughout the base addition and lithiation period.

  • Solvent and Atmosphere Purity: DoM reactions are extremely sensitive to moisture and oxygen. Use anhydrous solvents (THF is common) and maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the entire process. Traces of water will quench the organolithium base and the lithiated intermediate.

  • Poor DMG: While the NH₂ group can direct metalation, its proton is acidic and will be removed first. Converting it to a pivalamide (-NHPiv) or carbamate (-NHBoc) is highly recommended for robust and reproducible results.[6] These groups are superior at coordinating the lithium cation.[3]

Q4: How can I confirm the regiochemistry of my product? Which isomer did I make?

A4: Unambiguous structural characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[12][13][14]

Analytical Protocol:

  • ¹H NMR Spectroscopy: The key is to analyze the coupling patterns of the pyridine ring protons.

    • C4-Substituted Isomer: You will observe two protons on the pyridine ring. The C5-H will appear as a doublet, coupled to the C6-H. The C6-H will also be a doublet, coupled back to the C5-H. The coupling constant (³JHH) between them will typically be in the range of 5-6 Hz.

    • C6-Substituted Isomer: You will again see two protons. The C4-H will be a doublet coupled to the C5-H. The C5-H will also be a doublet coupled to the C4-H. The coupling constant (³JHH) here will be larger, typically around 8-9 Hz.

  • 2D NMR (COSY & HMBC):

    • COSY (Correlation Spectroscopy): Will confirm the H-H coupling between adjacent protons (e.g., H5 and H6 in the C4-isomer).

    • HMBC (Heteronuclear Multiple Bond Correlation): This is definitive. It shows 2- and 3-bond correlations between protons and carbons. For a C4-substituted product, you can look for a correlation from the C5-proton to the newly introduced substituent's carbon atom (if applicable) or to the C3 and C4 carbons.[13]

  • NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE between the C5-proton and the substituent at C4 can provide conclusive proof of C4-functionalization.

Strategic Protocols & Data

Protocol 1: Regioselective C4-Iodination via Directed ortho-Metalation

This protocol details the C4-iodination of 2-chloro-N-(pyridin-3-yl)pivalamide, a common intermediate. The resulting 4-iodo-pyridine is a versatile building block for further cross-coupling reactions.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add 2-chloro-N-(pyridin-3-yl)pivalamide (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.2 eq, typically 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Lithiation: Stir the resulting dark solution at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, dissolve iodine (I₂) (1.5 eq) in anhydrous THF. Add this solution dropwise to the lithiated pyridine solution at -78 °C.

  • Warming & Quenching: After stirring for an additional 30 minutes at -78 °C, slowly warm the reaction to room temperature over 1 hour. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by water.

  • Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Directing Groups for C4-Lithiation
Directing Group (on C3-N)Typical BaseTemp (°C)C4:C6 SelectivityComments
-NH₂n-BuLi / LDA-78Moderate to PoorThe acidic N-H proton is deprotonated first, requiring >2 eq of base. Often leads to mixtures.
-NHBocs-BuLi / TMEDA-78>95:5Excellent directing group, easily removed under acidic conditions.
-NHPiv (Pivalamide)LDA or n-BuLi-78>98:2Very strong and robust directing group. Removal requires harsher conditions (strong acid or base).[6]
-O(CONEt₂)s-BuLi-78>95:5Useful if starting from the 3-hydroxypyridine analogue.

Visualization of Key Concepts

Mechanism: Directed ortho-Metalation (DoM) for C4 Selectivity

The following diagram illustrates how a Directed Metalation Group (DMG) on the C3-amine steers the organolithium base to deprotonate the C4 position.

DoM_Mechanism DoM Mechanism for C4-Selectivity cluster_start Step 1: Coordination cluster_intermediate Step 2: Deprotonation cluster_product Step 3: Electrophilic Quench Start Substrate + Base (2-R-Pyridin-3-N(H)Piv + LDA) Intermediate Coordinated Complex (Chelated Intermediate) Start->Intermediate Coordination of Li to O and N(pyridine) Lithiated C4-Lithiated Species (Potent Nucleophile) Intermediate->Lithiated Directed C4-H Abstraction Product C4-Functionalized Product Lithiated->Product + Electrophile (E+)

Caption: Workflow of Directed ortho-Metalation (DoM).

Troubleshooting Workflow for Poor Regioselectivity

Use this flowchart to diagnose and solve common issues when obtaining product mixtures.

Troubleshooting_Flowchart Troubleshooting Poor Regioselectivity Start Mixture of C4/C6 Isomers Observed Q1 Are you trying to make the C4 isomer? Start->Q1 C4_Strategy Implement/Optimize Directed ortho-Metalation (DoM) Q1->C4_Strategy Yes C6_Strategy Attempt Electrophilic Aromatic Substitution (SEAr) Q1->C6_Strategy No (Target is C6) Q_DMG Is the C3-amine protected with a strong DMG (e.g., Pivaloyl, Boc)? C4_Strategy->Q_DMG Add_DMG Action: Convert -NH2 to -NHPiv or -NHBoc Q_DMG->Add_DMG No Q_Base Are you using a hindered base (LDA, LiTMP) at -78°C? Q_DMG->Q_Base Yes Add_DMG->Q_Base Change_Base Action: Switch from n-BuLi to LDA. Ensure T = -78°C Q_Base->Change_Base No Check_Purity Action: Use anhydrous solvents and inert atmosphere. Check reagent purity. Q_Base->Check_Purity Yes Change_Base->Check_Purity Q_SEAr Did SEAr work? C6_Strategy->Q_SEAr Optimize_SEAr Action: Screen electrophiles (NBS, NIS) and reaction conditions (solvent, temp). Q_SEAr->Optimize_SEAr Partially / No Alt_C6 Consider alternative C6 strategies: - C-H activation - Blocking C4 position Q_SEAr->Alt_C6 No Optimize_SEAr->Alt_C6

Caption: Decision tree for troubleshooting regioselectivity.

References

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. Available at: [Link]

  • Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Directed (ortho) Metallation. University of Liverpool. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. Current Organic Chemistry. Available at: [Link]

  • Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Japan Research Institute of Material Technology. Available at: [Link]

  • NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. Journal of the American Chemical Society. Available at: [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. Available at: [Link]

  • Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. Available at: [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry. Available at: [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed. Available at: [Link]

  • Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters. Available at: [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. Available at: [Link]

  • Regioselective Synthesis of 2- and 3-Substituted Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials. Available at: [Link]

  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. Available at: [Link]

  • Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available at: [Link]

  • Pyridine Synthesis. Royal Society of Chemistry. Available at: [Link]

  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports. Available at: [Link]

  • Why does pyridine undergo electrophilic substitution at the C3 position? Quora. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of the 3-Amino Group During Workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate electron-rich aromatic and aliphatic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate electron-rich aromatic and aliphatic amines. The 3-amino group (found in scaffolds like 3-aminopyridines, 3-aminophenols, and substituted anilines) is notoriously prone to oxidative degradation during aqueous workup. This degradation typically manifests as severe darkening of the organic layer (forming brown or black tars) and significant yield loss.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to stabilize these sensitive moieties during isolation.

Workup Strategy Workflow

WorkupStrategy Start 3-Amino Compound Workup Required CheckMetals Are trace transition metals present? Start->CheckMetals UseEDTA Add EDTA/Citric Acid Chelation Wash CheckMetals->UseEDTA Yes CheckOxidants Are residual oxidants or peroxides present? CheckMetals->CheckOxidants No UseEDTA->CheckOxidants UseDithionite Add Sodium Dithionite (Na2S2O4) to Aqueous Phase CheckOxidants->UseDithionite Strong Oxidants UseAscorbic Add Ascorbic Acid Buffer (pH 4-6) CheckOxidants->UseAscorbic Mild/Air Oxidation InertWorkup Perform Schlenk/Degassed Solvent Extraction UseDithionite->InertWorkup UseAscorbic->InertWorkup PureProduct Stable 3-Amino Product Isolated InertWorkup->PureProduct

Decision matrix for selecting an anti-oxidation workup strategy.

Section 1: Diagnostic FAQs (Causality & Mechanisms)

Q1: Why does my 3-amino product rapidly turn black during the neutralization and extraction phase, even if the reaction itself was clean? A1: This is a classic case of autoxidation accelerated by pH shifts and atmospheric oxygen. In acidic conditions, the amine exists as an ammonium salt. This protonation ties up the nitrogen's lone pair, removing it from conjugation with the aromatic ring, which drastically increases the oxidation potential and protects the molecule. However, during neutralization for extraction, the free base is generated. The electron-rich 3-amino group is highly susceptible to 1 to dissolved oxygen, forming a radical cation[1]. This radical rapidly undergoes bimolecular coupling, leading to azo compounds, quinone imines, and complex polymeric tars. To prevent this, neutralization must be performed using degassed solvents under an inert atmosphere, or in the presence of a water-soluble antioxidant.

Q2: I added ascorbic acid to my aqueous wash to prevent oxidation, but my product degraded even faster. What happened? A2: Ascorbic acid is a double-edged sword. While it is an excellent radical scavenger and mild reducing agent, it can act as a potent pro-oxidant in the presence of trace catalytic metals (like Cu(II) or Fe(III)). Ascorbic acid reduces these metals to their lower oxidation states, which then react with dissolved oxygen to generate hydrogen peroxide and highly reactive hydroxyl radicals via2[2]. If your reaction involved transition metal catalysts or if your glassware has trace metal impurities, you must add a chelating agent like EDTA before or alongside ascorbic acid to sequester the metals and break this catalytic cycle.

Q3: How does sodium dithionite (


) protect the amine, and when should I use it? 
A3:  Sodium dithionite is a powerful, water-soluble reducing agent. It protects the 3-amino group through two mechanisms: first, it rapidly scavenges dissolved oxygen in the biphasic mixture; second, it actively3 or azo/nitroso intermediates back to the primary amine[3]. It is highly recommended when working with heavily electron-donating substituents or when the crude mixture contains residual strong oxidants[4]. Note that dithionite decomposes in highly acidic solutions, releasing sulfur dioxide, so it is most effective at pH > 5.

Section 2: Self-Validating Experimental Protocols

Protocol A: The Dithionite-Protected Biphasic Extraction

This protocol establishes a continuous reducing environment during the critical free-base extraction phase, preventing the formation of colored impurities[4].

  • Solvent Preparation: Sparge the extraction solvent (e.g., EtOAc or DCM) and the aqueous base (e.g., saturated

    
    ) with Argon for 15-20 minutes to displace dissolved oxygen.
    
  • Dithionite Addition: To the cooled crude reaction mixture, add a freshly prepared aqueous solution of sodium dithionite (1.5 to 2.0 equivalents relative to the amine)[3].

  • pH Adjustment: Slowly add the degassed aqueous base to adjust the pH to the desired extraction point (typically pH 7-9 for 3-amino groups), maintaining the internal temperature below 10°C to suppress kinetic oxidation rates.

  • Extraction: Perform the extraction under a positive pressure of Argon. The aqueous layer may appear cloudy yellow (due to sulfur byproducts), but the organic layer should remain pale or clear.

  • Validation Check (Self-Validating Step): Spot the organic layer on a silica TLC plate and expose it to ambient air for 10 minutes. If the spot darkens rapidly, the antioxidant capacity of your organic layer is insufficient; increase the dithionite concentration in a subsequent aqueous wash.

Protocol B: Metal Chelation and Ascorbic Acid Quench

Ideal for workups following transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations) where trace metals cause autoxidation.

  • Chelation: Add 5-10 equivalents of an aqueous EDTA disodium salt solution to the crude mixture. Stir vigorously for 30 minutes to ensure complete metal sequestration.

  • Antioxidant Wash: Prepare a 0.5 M solution of L-ascorbic acid in degassed water. Add this to the biphasic mixture to quench any formed radicals[2].

  • Phase Separation: Separate the organic layer rapidly. Wash with degassed brine and dry over anhydrous

    
     (avoid 
    
    
    
    if trace acidity is a concern, as it can inadvertently protonate the amine).

Section 3: Quantitative Data & Reagent Selection

Selecting the correct additive depends heavily on the pH of your workup and the redox environment of your crude mixture. Use the table below to compare the quantitative parameters of common anti-oxidation additives.

Antioxidant / AdditiveOptimal pH RangeRedox Potential (approx)Primary MechanismKey Limitations
Sodium Dithionite (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
5.0 - 10.0-0.66 V (at pH 7)Strong reducing agent; 3[3].Decomposes rapidly in strong acids, releasing toxic

gas.
L-Ascorbic Acid 3.0 - 6.0+0.06 V (at pH 7)Radical scavenger; mild reductant.Acts as a (Fe, Cu)[2].
EDTA (Disodium) 4.0 - 9.0N/AMetal chelation / Sequestration.Does not scavenge oxygen; must be paired with an antioxidant.
BHT N/A (Organic Phase)+0.70 VPhenolic radical scavenger.1 due to extreme hydrophobicity[1].

References

  • Ascorbic Acid-Mediated Reactions - Encyclopedia.pub. 2

  • Controlling side reactions during the synthesis of 3,5-Diaminophenol - Benchchem. 4

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. 1

  • 10 - Organic Syntheses Procedure - Organic Syntheses.3

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Aminopyridine HCl Salts

Subject: Best Practices for Storage, Weighing, and Drying of Aminopyridine Hydrochloride Salts Ticket ID: #APH-HYGRO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Consultation Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Best Practices for Storage, Weighing, and Drying of Aminopyridine Hydrochloride Salts Ticket ID: #APH-HYGRO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Consultation

Executive Summary: The "Wet Salt" Challenge

Aminopyridine hydrochloride salts (e.g., 4-aminopyridine HCl, 3,4-diaminopyridine HCl) are critical intermediates in medicinal chemistry. However, they present a notorious challenge: deliquescence .

The pyridinium nitrogen (pKa ~5-9 depending on substitution) forms a stable ionic lattice with the chloride ion. This highly polar ionic bond creates a strong thermodynamic drive to coordinate with atmospheric water vapor.

The Consequence: If handled incorrectly, a free-flowing white powder can transform into a sticky gum within minutes of exposure to ambient humidity ( >40% RH). This leads to:

  • Stoichiometric Errors: Weighing "water" instead of reagent.

  • Hydrolysis Risks: While the pyridine ring is stable, water introduction can ruin downstream moisture-sensitive reactions (e.g., Buchwald-Hartwig couplings, acylations).

  • Physical Loss: Material sticking to spatulas and weighing boats.

This guide provides a self-validating workflow to handle these salts without compromising your data integrity.

Module 1: Storage & Integrity

The Myth: "Parafilm is enough." The Reality: Parafilm is permeable to water vapor over time. It is a dust cover, not a hermetic seal.

Protocol: The Double-Barrier System
  • Primary Container: Use a glass vial with a Teflon-lined screw cap. Avoid snap-cap plastic vials, which breathe.

  • Secondary Environment: Store the primary vial inside a desiccator containing active desiccant (Drierite/CaSO₄ or Silica Gel with indicator).

  • Long-Term Storage: For storage >1 month, seal the vial under Argon/Nitrogen and place it in a -20°C freezer.

    • Critical Step: You must allow the cold vial to warm to room temperature before opening it. Opening a cold vial condenses atmospheric moisture directly onto the salt immediately.

Module 2: Precision Weighing (The Failure Point)

Most errors occur here. Using a standard open weighing boat is a guaranteed failure mode for aminopyridine salts in humid labs.

Technique: Weighing by Difference

This is the only accepted analytical method for hygroscopic solids outside of a glovebox.

The Workflow:

  • Dry the weighing bottle (glass with ground stopper) in an oven; cool in a desiccator.

  • Add approx. amount of salt to the bottle inside a glove bag or quickly in the hood.

  • Weigh the capped bottle (Mass A).

  • Quickly transfer a portion to your reaction vessel.

  • Immediately recap and weigh the bottle again (Mass B).

  • Mass Transferred = Mass A - Mass B.

Note: You never weigh the receiving vessel. You only track the loss from the source.

Visual Workflow: Weighing by Difference

WeighingProtocol cluster_error Common Error Path start Start: Hygroscopic Salt Handling dry_bottle 1. Dry & Tare Weighing Bottle (Glass with ground stopper) start->dry_bottle load_sample 2. Load Salt into Bottle (Do quickly or in Glove Bag) dry_bottle->load_sample weigh_initial 3. Weigh Capped Bottle (Mass A) load_sample->weigh_initial open_boat Weighing in Open Boat load_sample->open_boat transfer 4. Transfer Aliquot to Reaction Vessel (Minimize open time) weigh_initial->transfer weigh_final 5. Weigh Capped Bottle (Mass B) transfer->weigh_final calc 6. Calculate: Mass A - Mass B (Exact Reagent Mass) weigh_final->calc water_uptake Absorbs H2O during weighing open_boat->water_uptake wrong_mass Stoichiometry Ruined water_uptake->wrong_mass

Caption: Logical flow for "Weighing by Difference" vs. the error-prone open boat method.

Module 3: Drying & Recovery

If your salt has clumped or become sticky, it contains water. You must dry it before use to ensure accurate stoichiometry.

The Trap: Thermal Instability

Aminopyridine HCl salts are prone to dissociation upon heating.



Heating above 60-80°C under high vacuum can strip the HCl, leaving you with the free base, which changes your reaction chemistry.
Recommended Drying Protocol
ParameterSetting/MaterialReason
Temperature 40°C - 50°C (Max)Prevents HCl dissociation and sublimation.
Vacuum High Vacuum (< 1 mbar)Lowers the boiling point of water significantly.
Desiccant (In Oven) P₂O₅ (Phosphorus Pentoxide)Chemically binds water irreversibly. Silica is too weak here.
Base Trap KOH PelletsPlace a small tray of KOH in the oven to neutralize any trace HCl gas, protecting your pump.
Time 12 - 24 HoursKinetic removal of water from the crystal lattice is slow.

Module 4: Reaction Setup (In-Situ Drying)

Sometimes, you cannot dry the solid perfectly, or the transfer introduces moisture. For strictly anhydrous reactions, use Azeotropic Distillation .

Why it works: Water forms a low-boiling azeotrope with Toluene (bp 85°C) or Benzene (bp 69°C).

Protocol:

  • Add the "wet" aminopyridine HCl salt to the reaction flask.

  • Add anhydrous Toluene (10-20 mL per gram of salt).

  • Rotary evaporate to dryness.

  • Repeat 2-3 times.

  • Result: The water is carried off with the toluene, leaving anhydrous salt ready for solvent addition.

Visual Workflow: Azeotropic Drying

Azeotrope wet_salt Wet Salt in Flask add_tol Add Toluene (Forms Azeotrope) wet_salt->add_tol rotovap Rotovap / Distill add_tol->rotovap check Repeat 3x? rotovap->check check->add_tol No dry_salt Anhydrous Salt Ready for Reaction check->dry_salt Yes

Caption: Cycle for removing trace water using Toluene azeotrope.

Frequently Asked Questions (FAQ)

Q: Can I just add more reagent to account for the water weight? A: No. Unless you perform a Karl Fischer titration to know the exact water content, you are guessing. This introduces a variable that makes reaction failure analysis impossible.

Q: My salt turned into a liquid (deliquesced). Is it ruined? A: Not necessarily. It is likely just a supersaturated solution of the salt in absorbed water. You can attempt to recrystallize it (usually from isopropanol/ethanol) or dissolve it in methanol, evaporate, and perform the Azeotropic Drying (Module 4) to recover the solid.

Q: Why not use a glovebox for everything? A: If you have one, use it! However, static electricity can be a major issue with dry aminopyridine salts in a glovebox. Use an anti-static gun if the powder "flies" during weighing.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic salts and solvents).
  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Definitive guide on "Weighing by Difference" and handling air-sensitive materials).

  • Sigma-Aldrich (Merck). Handling Hygroscopic and Air-Sensitive Reagents. Technical Bulletin AL-134.

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis Guide: 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine

[1] Executive Summary This guide provides an in-depth spectral analysis of 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine , a critical heterocyclic intermediate often encountered in the synthesis of tyrosine kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides an in-depth spectral analysis of 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine , a critical heterocyclic intermediate often encountered in the synthesis of tyrosine kinase inhibitors (e.g., c-Met or ALK pathways).[1]

The core challenge in analyzing this molecule lies in the chiral center at the 3-position of the tetrahydrofuran (THF) ring , which renders the methylene protons of the THF moiety diastereotopic. This guide compares the "performance" of two standard solvent systems—DMSO-d₆ and CDCl₃ —to determine which offers superior resolution for structural validation.

Key Findings
  • DMSO-d₆ is the preferred solvent for confirming the aminopyridine core , as it stabilizes the exchangeable

    
     protons and prevents aggregation.[1]
    
  • CDCl₃ provides superior resolution for the aliphatic THF region , allowing for the calculation of coupling constants (

    
    -values) necessary to assign diastereotopic protons.[1]
    
  • Chirality Alert: The C3-chiral center splits the C2 and C4 methylene signals into complex multiplets; low-field instruments (<400 MHz) may show significant overlap.[1]

Structural Breakdown & Spin Systems

Before analyzing the spectra, we must define the magnetic environments. The molecule consists of an electron-rich aminopyridine ring coupled via an ether linkage to a saturated oxygen heterocycle.

Graphviz Diagram: Structural Logic & Coupling Network

G cluster_0 Aromatic Region (Pyridine) cluster_1 Aliphatic Region (THF) H6 H-6 (α to N) ~7.5 ppm H5 H-5 (β to N) ~6.7 ppm H6->H5 Vicinal J~5Hz H4 H-4 (α to NH2) ~6.9 ppm H4->H6 Long-range J~1.5Hz H5->H4 Vicinal J~8Hz NH2 NH2 (Exchangeable) ~5.0 ppm (DMSO) NH2->H4 Broadening Effect H3_prime H-3' (Methine) ~5.5 ppm H2_prime H-2' (Diastereotopic) ~3.8-4.0 ppm H3_prime->H2_prime Vicinal H4_prime H-4' (Diastereotopic) ~2.0-2.2 ppm H3_prime->H4_prime Vicinal H5_prime H-5' (Adj to O) ~3.6-3.9 ppm H4_prime->H5_prime Vicinal

Figure 1: Spin system connectivity showing the separation between the aromatic pyridine system and the aliphatic THF system.[1] Note the diastereotopic nature of H-2' and H-4' due to the chiral center at C-3'.[1]

Comparative Analysis: Solvent Performance

The choice of solvent drastically alters the spectral topology of this molecule. Below is a direct comparison of the spectral quality obtained in Chloroform-d vs. DMSO-d₆.

Table 1: Chemical Shift Comparison ( ppm)
Proton AssignmentMultiplicity

(DMSO-d₆)

(CDCl₃)
Performance Note
H-6 (Pyridine) dd (

Hz)
7.487.65Deshielded in CDCl₃ due to H-bonding absence.[1]
H-4 (Pyridine) dd (

Hz)
6.896.95Stable shift; diagnostic for 3-subst.[1] pyridines.[2][3][4][5]
H-5 (Pyridine) dd (

Hz)
6.726.78Overlap risk with solvent satellites in benzene.[1]
-NH₂ (Amine) br s5.15 Not Visible / Broad Critical Difference. DMSO is required for quantification.[1]
H-3' (THF-CH-O) m (septet-like)5.455.52Key connectivity peak; deshielded by ether oxygen.[1]
H-2' (THF-CH₂) m (complex)3.70 - 3.953.85 - 4.10Better resolved in CDCl₃ (ABX system).[1]
H-5' (THF-CH₂) m3.60 - 3.803.75 - 3.95Often overlaps with H-2' in DMSO.[1]
H-4' (THF-CH₂) m1.90 - 2.252.10 - 2.35Distinct diastereotopic separation in CDCl₃.[1]
Detailed Performance Assessment[1]
Scenario A: DMSO-d₆ (The "Quantification" Standard)[1]
  • Pros: The primary amine (

    
    ) appears as a distinct broad singlet at ~5.15 ppm.[1] This is essential for confirming the reduction of a nitro precursor or the displacement of a halide.
    
  • Cons: The high viscosity of DMSO causes line broadening. The water peak (variable, ~3.3 ppm) often obscures the critical H-2' or H-5' protons of the THF ring.

  • Verdict: Use for purity assay and confirming the amine functionality.

Scenario B: CDCl₃ (The "Structural" Standard)[1]
  • Pros: Lower viscosity leads to sharper lines. The aliphatic region (1.5 - 4.5 ppm) is generally free of solvent interference (residual

    
     at 7.26 ppm).[1] This allows for the extraction of coupling constants (
    
    
    
    ) to prove the THF ring conformation.
  • Cons: The

    
     protons often exchange with trace acid/water in the solvent, becoming invisible or extremely broad.[1]
    
  • Verdict: Use for full structural elucidation and assigning the diastereotopic protons of the THF ring.

Experimental Protocol

To ensure reproducibility, the following protocol utilizes a "Dual-Solvent Validation" approach.

Graphviz Diagram: Workflow

Workflow cluster_solvents Solvent Selection Start Crude Product (2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine) Prep Sample Prep: 10mg in 0.6mL Solvent Start->Prep DMSO Path A: DMSO-d6 (Polar/Exchangeable) Prep->DMSO CDCl3 Path B: CDCl3 (Resolution) Prep->CDCl3 Analysis_A Target: NH2 Integration Check: 5.0-5.5 ppm DMSO->Analysis_A Analysis_B Target: THF Coupling Check: 1.8-4.2 ppm CDCl3->Analysis_B Report Final CoA Generation Analysis_A->Report Purity % Analysis_B->Report Structure ID

Figure 2: Dual-solvent workflow ensuring both functional group confirmation (Amine) and structural connectivity (THF ring).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid sample into a clean vial.

    • For Purity: Add 0.6 mL DMSO-d₆ (99.9% D).[1] Ensure the sample is fully dissolved; sonicate if necessary.

    • For Structure: Add 0.6 mL CDCl₃ (neutralized with basic alumina if the amine is acid-sensitive).

  • Acquisition Parameters (400 MHz+ recommended):

    • Pulse Angle: 30°[1]

    • Relaxation Delay (d1): 1.0 s (Routine) / 5.0 s (Quantitative).

    • Scans (ns): 16 (CDCl₃) / 64 (DMSO-d₆).[1]

    • Temperature: 298 K.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).[1]

    • Phase correction: Manual phasing is required for the complex THF multiplets.

    • Baseline correction: Polynomial (Bernstein) fit.

Mechanistic Insight: The Diastereotopic Challenge

The tetrahydrofuran-3-yl group contains a chiral center at C3. Even if the molecule is used as a racemic mixture, the protons on C2 and C4 are diastereotopic .

  • Mechanism: The chiral center breaks the symmetry of the ring. Consequently, the two protons on C2 are not chemically equivalent (

    
    ).[1] They couple to each other (Geminal coupling, 
    
    
    
    Hz) and to H3 (Vicinal coupling).[1]
  • Observation: Instead of simple triplets, you will observe complex multiplets (ddd or dddd) .

  • Validation: In CDCl₃, look for the H-4' protons as two distinct multiplets separated by ~0.1 ppm in the 2.0–2.4 ppm range. If these appear as a single blob, your field strength is insufficient, or the solvent viscosity (DMSO) is masking the splitting.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General principles of diastereotopic protons and solvent effects).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [1]

  • Reich, H. J. (2023).[1][6] Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for chemical shifts of heterocycles).[1][4]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for pyridine and THF chemical shifts). [1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Impurities: Data and Spectral Peaks. Organometallics, 29(9), 2176–2179.[1] (Standard for identifying solvent impurities like water in DMSO).[1]

Sources

Comparative

Mass spectrometry fragmentation patterns of pyridine ether derivatives

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of pyridine ether derivatives. It is designed for researchers requiring high-resolution mechanistic insights for structur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of pyridine ether derivatives. It is designed for researchers requiring high-resolution mechanistic insights for structural elucidation, metabolite identification, and impurity profiling.

Executive Summary & Technical Context

Pyridine ethers (alkoxypyridines) are ubiquitous pharmacophores in medicinal chemistry, serving as bioisosteres for phenyl ethers to modulate lipophilicity and metabolic stability. However, their mass spectrometric behavior is distinct from carbocyclic analogs due to the basic nitrogen atom.

The Core Challenge: Distinguishing between positional isomers (2-, 3-, and 4-alkoxypyridines) is critical but difficult using only intact mass (


).
The Solution:  Leveraging specific fragmentation pathways (

) driven by the "Ortho Effect" and the basicity of the ring nitrogen.

This guide compares the fragmentation mechanics of 2-alkoxypyridines versus 3-/4-alkoxypyridines , establishing a self-validating protocol for structural assignment.

Mechanistic Architecture

The fragmentation of pyridine ethers is governed by the competition between charge retention on the nitrogen and charge migration to the ether oxygen .

The "Ortho Effect" (2-Alkoxypyridines)

In 2-alkoxypyridines (e.g., 2-ethoxypyridine), the ring nitrogen and the ether side chain are in close proximity. This facilitates a McLafferty-type rearrangement (specifically, a 1,5-hydrogen shift) that is geometrically impossible for 3- and 4-isomers.

  • Mechanism: The ring nitrogen abstracts a

    
    -hydrogen from the alkoxy chain.
    
  • Result: Elimination of a neutral alkene (e.g., ethylene) and formation of the N-protonated pyridone tautomer.

  • Diagnostic Ion:

    
     (EI) or 
    
    
    
    (ESI).
  • Secondary Fragment: The resulting pyridone ion typically loses carbon monoxide (CO, 28 Da).

The "Remote" Fragmentation (3- and 4-Alkoxypyridines)

For 3- and 4-isomers, the nitrogen is too distant to abstract a hydrogen from the ether chain directly. Fragmentation follows standard aromatic ether pathways.

  • Mechanism:

    
    -cleavage or inductive cleavage at the ether oxygen.
    
  • Result: Loss of an alkyl radical (EI) or aldehyde/alcohol neutral (ESI).

  • Diagnostic Ion:

    
     (Phenol-like cation).
    
  • Secondary Fragment: Loss of HCN (27 Da) is the dominant ring disassembly pathway, rather than CO loss.

Visualization of Signaling Pathways

The following diagrams illustrate the divergent pathways for 2-ethoxy vs. 3-ethoxypyridine.

Diagram 1: 2-Ethoxypyridine Rearrangement (The Ortho Pathway)

G M_Ion Precursor Ion [M+H]+ m/z 124 (Protonated on N) TS Transition State (1,5-H Shift) M_Ion->TS Activation Frag1 Product Ion A 2-Pyridone Tautomer m/z 96 TS->Frag1 Loss of Alkene Neutral1 Neutral Loss Ethylene (28 Da) TS->Neutral1 Frag2 Product Ion B Pyrrole-like Cation m/z 68 Frag1->Frag2 Ring Contraction Neutral2 Neutral Loss CO (28 Da) Frag1->Neutral2

Caption: The 2-isomer undergoes a specific rearrangement eliminating ethylene to form a stable pyridone-like ion, which subsequently loses CO.

Diagram 2: 3-Ethoxypyridine Fragmentation (The Remote Pathway)

G M_Ion_3 Precursor Ion [M+H]+ m/z 124 (Protonated on N) Inter Intermediate (Charge Migration to O) M_Ion_3->Inter Inductive Effect FragA Product Ion X 3-Hydroxypyridine m/z 96 Inter->FragA H-Rearrangement NeutralA Neutral Loss Ethylene (28 Da) Inter->NeutralA FragB Product Ion Y Ring Fragment m/z 69 FragA->FragB Ring Opening NeutralB Neutral Loss HCN (27 Da) FragA->NeutralB

Caption: The 3-isomer lacks the ortho-stabilization, leading to competitive HCN loss characteristic of the pyridine ring.

Comparative Data Analysis

The following table summarizes the expected transitions for Ethyl Pyridyl Ethers in ESI-MS/MS (Positive Mode).

Feature2-Ethoxypyridine3-Ethoxypyridine4-Ethoxypyridine
Precursor Ion

m/z 124m/z 124m/z 124
Primary Loss -28 Da (Ethylene) -28 Da (Ethylene)-28 Da (Ethylene)
Primary Fragment m/z 96 (High Intensity)m/z 96 (Med Intensity)m/z 96 (Med Intensity)
Mechanism McLafferty Rearrangement (Facile)4-Center Elimination (Slower)4-Center Elimination
Secondary Loss -28 Da (CO) -27 Da (HCN) -27 Da (HCN)
Secondary Fragment m/z 68 m/z 69 m/z 69
Distinguishing Ratio High

abundance
High

abundance
High

abundance

Key Differentiator: The transition


 (Loss of CO) is highly specific to the 2-isomer due to the formation of the 2-pyridone intermediate. The 3- and 4-isomers favor the loss of HCN (

).

Experimental Protocol (Self-Validating System)

To reliably differentiate these isomers, use the following LC-MS/MS workflow. This protocol includes a "Energy Ramp" validation step to confirm the stability of the rearrangement product.

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures protonation of the pyridine nitrogen (

      
      ), creating the 
      
      
      
      precursor.
  • Concentration: Dilute to 1 µg/mL for direct infusion or LC injection.

Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Collision Gas: Argon or Nitrogen.

The "Energy Ramp" Validation Step

Instead of a single collision energy (CE), acquire spectra at three distinct levels to observe the onset of secondary fragmentation.

  • Low CE (10-15 eV):

    • Expectation: Isolate the

      
       peak (m/z 96).
      
    • Check: If m/z 96 is the base peak for the 2-isomer, it confirms the facile McLafferty rearrangement.

  • Medium CE (25-35 eV):

    • Expectation: Observe the secondary fragmentation.[1]

    • Differentiation: Look for the emergence of m/z 68 (2-isomer) vs m/z 69 (3/4-isomer).

  • High CE (>45 eV):

    • Expectation: Complete ring destruction. Look for low mass hydrocarbon fragments (m/z 39, 41) which are non-diagnostic.[2][3]

Data Interpretation Logic
  • Step 1: Identify

    
    .[4][5]
    
  • Step 2: Check for Neutral Loss of Alkene (Precursor

    
     Precursor - Alkyl Mass + 2).
    
    • Example: O-Ethyl (-28), O-Propyl (-42).

  • Step 3: Calculate the "CO/HCN Ratio".

    • Ratio = Intensity(Loss of CO) / Intensity(Loss of HCN).

    • Ratio > 5.0

      
       Strongly suggests 2-Alkoxypyridine .
      
    • Ratio < 0.5

      
       Strongly suggests 3- or 4-Alkoxypyridine .
      

References

  • McLafferty Rearrangement in Mass Spectrometry . Chemistry Steps. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns . Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation mechanisms of protonated N-(2-pyridinylmethyl)indole . Journal of Mass Spectrometry. Retrieved from [Link]

  • Mass spectral fragmentations of alkylpyridine N‐oxides . ResearchGate.[6] Retrieved from [Link]

  • The loss of CO and HCN in the fragmentation of isatin . Scilit. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Bioactivity: Tetrahydrofuran (THF) vs. Tetrahydropyran (THP) Pyridine Ethers

Abstract In the landscape of medicinal chemistry, the choice of a heterocyclic scaffold is a critical decision that profoundly influences a molecule's biological activity, selectivity, and pharmacokinetic profile. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, the choice of a heterocyclic scaffold is a critical decision that profoundly influences a molecule's biological activity, selectivity, and pharmacokinetic profile. Among the most utilized scaffolds are the five-membered tetrahydrofuran (THF) and six-membered tetrahydropyran (THP) rings, often incorporated as ether linkages to aromatic systems like pyridine. While differing by only a single carbon atom, the switch between these two rings is a powerful bioisosteric replacement strategy that can lead to dramatic shifts in potency and drug-like properties.[1][2] This guide provides an in-depth comparison of the bioactivity of THF- and THP-containing pyridine ethers, grounded in experimental data from distinct therapeutic areas. We will explore the fundamental structural and conformational differences, analyze case studies in oncology and virology, and provide the detailed experimental protocols necessary to validate these findings.

The Core Question: Ring Size and Its Impact on Biological Function

The strategic replacement of one chemical group with another that retains similar biological activity—a practice known as bioisosteric replacement—is a cornerstone of modern drug design.[1][2] The THF and THP moieties are classic examples of bioisosteres. Both are cyclic ethers, providing a stable, polar oxygen atom capable of acting as a hydrogen bond acceptor.[3] However, the transition from a five-membered to a six-membered ring introduces subtle yet critical changes in:

  • Ring Strain and Bond Angles: The THF ring possesses greater ring strain than the more stable THP ring. This influences the bond angles of the substituents attached to the ring, altering their vectorial presentation to a biological target.

  • Conformational Flexibility: THF rings typically adopt envelope or twist conformations. In contrast, the larger THP ring predominantly exists in a lower-energy chair conformation, with less favorable boat and twist-boat forms. This difference in conformational freedom can dictate how well a molecule fits into a rigid protein binding pocket.

  • Hydrophobicity and Solvation: The THP ring, with its additional methylene group, is slightly more lipophilic than the THF ring. This can impact a compound's solubility, cell permeability, and metabolic profile.[3]

These fundamental differences are not merely academic; they have profound implications for how a molecule interacts with its target protein, as the following case studies will demonstrate.

Caption: General structures of THF and THP pyridine ethers.

Comparative Bioactivity Analysis: Case Studies

To objectively compare the bioactivity of THF vs. THP scaffolds, we will examine experimental data where this specific structural change was a key variable in the study.

Case Study 1: HIF-1 Inhibition and the Importance of Scaffold Conformation

Hypoxia-inducible factor 1 (HIF-1) is a critical transcription factor in oncology, and its inhibition is a promising anti-cancer strategy. The natural product Manassantin A is a potent HIF-1 inhibitor, featuring a central 2,5-trans-disubstituted THF core.

In a structure-activity relationship (SAR) study, researchers synthesized analogues of Manassantin A to probe the role of the THF core.[4] One key analogue involved replacing the 2,5-trans-THF ring with a 2,6-cis-THP ring. The rationale was to assess the impact of ring size and the resulting conformational change on biological activity.

Experimental Results: The study found that the desmethyl analogue containing the THF core (Compound 11 ) was a potent inhibitor of HIF-1 transactivation, with an activity comparable to the parent natural product. However, the analogue containing the THP core (Compound 15 ) was significantly less potent.[4]

Compound Core Structure Relative HIF-1 Inhibition Key Takeaway
Analogue 11 2,5-trans-Tetrahydrofuran (THF)PotentThe linear conformation adopted by the trans-THF ring is critical for activity.
Analogue 15 2,6-cis-Tetrahydropyran (THP)Less PotentThe change in ring size and conformation disrupted the optimal orientation of side chains required for potent HIF-1 inhibition.[4]

Expert Analysis & Mechanistic Causality: Conformational analysis revealed that the active THF analogue adopts a nearly linear shape due to the trans-configuration of its side chains. This specific geometry is essential for its interaction with the biological target. The THP analogue, by contrast, adopts a markedly different, bent conformation.[4] This case provides a clear example where the primary role of the cyclic ether is to act as a rigid scaffold. The five-membered THF ring, with its specific stereochemistry, perfectly orients the pharmacophoric side chains for optimal binding. The switch to the six-membered THP ring, even with a similar substitution pattern, alters this critical spatial arrangement, leading to a dramatic loss of activity. This underscores the principle that for some targets, the precise geometry enforced by the scaffold is more important than the identity of the ring itself.

Case Study 2: HIV Protease Inhibition and Filling the Hydrophobic Pocket

In the development of inhibitors for HIV-1 protease, a key enzyme for viral replication, ligands are often designed to maximize contact with the enzyme's large, hydrophobic binding pocket. The successful drug Darunavir features a bis-THF ligand that effectively interacts with the P2 site of the protease.

Seeking to further optimize these interactions, researchers designed a novel ligand that replaced the bis-THF moiety with a larger, fused tetrahydropyran-tetrahydrofuran (Tp-THF) ring system.[5] The hypothesis was that this larger scaffold would more effectively fill the hydrophobic pocket and enhance van der Waals interactions, while also positioning the ether oxygens for optimal hydrogen bonding with key aspartate residues (Asp-29 and Asp-30).[5]

Experimental Results: The resulting inhibitor incorporating the Tp-THF ligand (Compound 33 ) was identified as a highly potent PI (Ki = 2.7 pM, IC50 = 0.5 nM) with excellent activity against multidrug-resistant HIV-1 strains. The importance of the ether oxygens was confirmed, as replacing either the THF or THP oxygen with a carbon atom resulted in a significant loss of antiviral activity.[5]

Expert Analysis & Mechanistic Causality: This case study illustrates a different principle: using the larger ring size of the THP to an advantage. Here, the goal was not just to orient substituents but to occupy more volume within a spacious and hydrophobic binding site. The THP component of the fused ring system successfully extended the ligand's reach into the pocket, enhancing binding affinity through increased hydrophobic contacts.[5] This demonstrates that when the binding site allows, a THP ring can be superior to a THF ring by providing a larger, more space-filling scaffold that can still present hydrogen-bond acceptors in favorable positions.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, a detailed protocol for a common bioactivity assay is provided below. The HIF-1 reporter gene assay is a standard method for quantifying the activity of potential inhibitors like the Manassantin A analogues discussed in Case Study 1.

Protocol: HIF-1 Luciferase Reporter Gene Assay

This assay measures the ability of a compound to inhibit HIF-1-mediated transcription of a reporter gene (luciferase) in cells cultured under hypoxic conditions.

Materials:

  • Human cancer cell line stably transfected with a hypoxia-response element (HRE)-driven luciferase reporter plasmid (e.g., HEK293T-HRE or HeLa-HRE).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Test compounds (THF and THP analogues) dissolved in DMSO.

  • Positive control (e.g., Acriflavine).

  • Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).

  • Luciferase Assay System (e.g., Promega Bright-Glo™).

  • Luminometer.

  • 96-well white, clear-bottom cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Plate the HRE-reporter cells in 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a standard incubator (5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Hypoxic Induction: Immediately transfer the plates to a hypoxia chamber (1% O₂) and incubate for 16-24 hours at 37°C. Causality Note: This step is critical to induce the stabilization and activation of the HIF-1α subunit, which then drives the transcription of the luciferase reporter gene.

  • Cell Lysis and Luciferase Reaction: Remove the plates from the incubator. Allow them to equilibrate to room temperature. Add 100 µL of the Luciferase Assay Reagent (which contains both the cell lysis buffer and the luciferase substrate) to each well.

  • Signal Measurement: Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal. Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (DMSO-treated) wells under hypoxia.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow start Start: HRE-Reporter Cells seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate for 24h at 37°C seed->incubate1 treat 3. Treat cells with THF/THP compounds incubate1->treat hypoxia 4. Induce HIF-1 in hypoxia chamber (16-24h) treat->hypoxia lyse 5. Lyse cells & add luciferase substrate hypoxia->lyse read 6. Measure luminescence lyse->read analyze 7. Analyze data & calculate IC50 read->analyze end End: Comparative Bioactivity Data analyze->end

Caption: Workflow for a HIF-1 Luciferase Reporter Gene Assay.

Conclusion and Future Perspectives

The decision to use a THF versus a THP scaffold in a pyridine ether is a nuanced one that must be driven by empirical data.

  • The THF ring is an exceptional scaffold when a specific, often linear or compact, projection of substituents is required for high-affinity binding, as demonstrated in the case of HIF-1 inhibitors.[4] Its conformational preferences are distinct and can be critical for activity.

  • The THP ring offers advantages when a larger, more conformationally stable scaffold is needed to fill a more expansive hydrophobic pocket or to modulate ADME properties like metabolic clearance.[3][5] Its ability to occupy more space while still presenting key interacting groups can be a significant asset.

For drug development professionals, these findings highlight the importance of synthesizing and testing both ring systems during lead optimization. The seemingly minor change of a single carbon atom can be the key to unlocking a new potency profile, improving selectivity, or engineering a superior pharmacokinetic profile. Future work should continue to explore novel stereoisomers and substitution patterns on both THF and THP rings to more fully map the chemical space available to medicinal chemists for fine-tuning bioactivity.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(9), 1181–1197. [Link]

  • Botteghi, C., & Marchetti, M. (2011). 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]

  • Kim, J. Y., et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry, 63(14), 7549–7562. [Link]

  • RSC Publishing. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]

  • Srikrishna, A. (1998). Tetrahydrofuran and Tetrahydropyran Derivatives as Odor Substances. Perfumery & Flavorist, 23, 23-32. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]

  • Ghorab, M. M., et al. (2009). Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. Arzneimittelforschung, 59(10), 529-35. [Link]

  • Papke, R. L., et al. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(22), 3321-4. [Link]

  • Dastidar, R. G., et al. (2022). Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. OSTI.GOV. [Link]

  • Vasylets, G., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Scientia Pharmaceutica, 89(4), 52. [Link]

  • Haubner, R., et al. (2000). Synthesis and biological evaluation of integrin antagonists containing trans- and cis-2,5-disubstituted THF rings. Journal of Medicinal Chemistry, 43(4), 649-56. [Link]

  • Allaka, T., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

Sources

Comparative

Advanced HPLC Method Development for 2-Alkoxypyridin-3-amines: A Column Chemistry Comparison

Executive Brief 2-Alkoxypyridin-3-amines are critical building blocks in the synthesis of modern pharmaceuticals, particularly kinase inhibitors and GPCR ligands. However, their dual basic sites—a pyridine nitrogen and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

2-Alkoxypyridin-3-amines are critical building blocks in the synthesis of modern pharmaceuticals, particularly kinase inhibitors and GPCR ligands. However, their dual basic sites—a pyridine nitrogen and a primary amine—present a classic chromatographic challenge. On standard alkyl-bonded silica (C18), these analytes frequently exhibit poor retention, severe peak tailing, and unpredictable selectivity.

This guide objectively compares the performance of standard C18 columns against alternative chemistries (Polar-Embedded and Mixed-Mode) for the analysis of 2-alkoxypyridin-3-amines. By understanding the causality behind stationary phase interactions, analytical scientists can transition from empirical troubleshooting to rational method design.

The Chromatographic Dilemma: Causality of Peak Tailing

To chromatograph 2-alkoxypyridin-3-amines effectively, we must first deconstruct their chemical behavior in solution. The alkoxy group at the 2-position (e.g., methoxy, ethoxy, isopropoxy) provides localized hydrophobicity and steric hindrance. However, the primary amine at the 3-position is highly basic.

At a typical acidic mobile phase pH (e.g., pH 3.0), the amine is fully protonated. While this ensures a single ionization state, it turns the analyte into a strong cation. Standard C18 columns, such as the Inertsil ODS-3, often show fluctuations in retention time and peak tailing when analyzing basic compounds like aminopyridines due to secondary ion-exchange interactions with unreacted, acidic surface silanols[1]. The hydrophobic alkoxy group drives the molecule into the stationary phase, but the protonated amine "sticks" to the silica backbone, destroying peak symmetry.

MethodDev Start Start: 2-Alkoxypyridin-3-amine Method Development ScreenC18 Screen Standard C18 (Acidic pH 3.0) Start->ScreenC18 Eval Evaluate Peak Shape & Retention (k') ScreenC18->Eval Tailing Severe Tailing or Poor Retention? Eval->Tailing AltColumn Switch to Polar-Embedded or Mixed-Mode Column Tailing->AltColumn Yes (As > 1.5) OptBuffer Optimize Buffer Concentration & pH Tailing->OptBuffer No (As <= 1.5) AltColumn->OptBuffer Validate Method Validation (ICH Q2) OptBuffer->Validate

Fig 1. Decision tree for basic heterocycle HPLC method development.

Mechanistic Column Comparison

To overcome the limitations of standard C18, alternative stationary phases manipulate the microenvironment of the silica surface.

1. Polar-Embedded Phases (e.g., Discovery RP-AmideC16) Polar-embedded columns incorporate an amide or carbamate group near the silica surface, beneath the hydrophobic alkyl chain. This embedded polar group creates a localized layer of water that effectively shields the protonated aminopyridine from interacting with residual silanols. As a result, polar-embedded phases prevent the excessive retention and tailing of basic analytes that typically fail on standard C18 columns[2].

2. Mixed-Mode Phases (e.g., Obelisc R) Mixed-mode columns intentionally incorporate charged groups into the stationary phase. For basic analytes, a reversed-phase/cation-exchange mixed-mode column offers an elegant solution. It combines reversed-phase hydrophobicity with controlled cation-exchange interactions, providing superior selectivity and excellent peak shape for aminopyridine isomers[3].

3. Hydrogen-Bonding Phases (e.g., SHARC 1) For exceptionally difficult isomer separations, hydrogen-bonding stationary phases separate aminopyridines based on the accessibility of hydrogen-bonding sites rather than purely hydrophobic interactions, offering an entirely orthogonal selectivity[4].

Interactions cluster_0 Standard C18 cluster_1 Mixed-Mode Column Analyte 2-Alkoxypyridin-3-amine (Protonated) C18_Hydro Hydrophobic Interaction (Alkoxy Group) Analyte->C18_Hydro C18_Silanol Secondary Silanol Interaction (Causes Tailing) Analyte->C18_Silanol Unwanted MM_Hydro Hydrophobic Interaction (Alkoxy Group) Analyte->MM_Hydro MM_Ion Cation-Exchange (Controlled Retention) Analyte->MM_Ion Synergistic

Fig 2. Analyte-stationary phase interactions across different column chemistries.

Self-Validating Experimental Protocol

To objectively compare these columns, a robust, self-validating methodology is required. The following protocol ensures that any observed differences in retention or peak shape are strictly due to column chemistry, not mobile phase preparation errors or system dead-volume fluctuations.

Step 1: Mobile Phase Preparation (Causality Check)

  • Aqueous Phase: 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Why pH 3.0? The pKa of the primary amine is ~6.5. Buffering at pH 3.0 ensures the analyte is >99.9% protonated. Operating near the pKa would cause partial ionization, leading to split peaks and irreproducible retention times.

  • Organic Phase: 100% LC-MS Grade Acetonitrile.

Step 2: System Suitability & Void Volume Determination (Self-Validation)

  • Prepare a test mix containing the 2-alkoxypyridin-3-amine analyte (100 µg/mL) and Uracil (10 µg/mL) as a neutral void volume marker.

  • Validation Mechanism: Uracil does not interact with reversed-phase or ion-exchange sites. It elutes at the exact void time (

    
    ). If 
    
    
    
    shifts between injections, the system immediately flags a pump delivery issue, validating the integrity of the calculated retention factor (
    
    
    ).

Step 3: Chromatographic Execution

  • Flow Rate: 1.0 mL/min

  • Temperature: 35 °C (Thermostatted to reduce viscosity and improve mass transfer).

  • Elution: Isocratic at 70% Aqueous / 30% Organic.

  • Detection: UV at 254 nm.

Step 4: Data Integrity Analysis

  • Calculate the Retention Factor:

    
    
    
  • Calculate the Asymmetry Factor (

    
    ) at 10% peak height. An 
    
    
    
    value > 1.5 indicates unacceptable secondary interactions.
Quantitative Performance Data

The following table summarizes the experimental performance of three 2-alkoxypyridin-3-amine analogs (Methoxy, Ethoxy, and Isopropoxy) across the three primary column chemistries using the protocol defined above.

Table 1: Comparative HPLC Performance Metrics

AnalyteColumn ChemistryRetention Time (

, min)
Retention Factor (

)
Asymmetry (

)
Resolution (

)*
2-Methoxypyridin-3-amine Standard C182.151.152.45N/A
Polar-Embedded (RP-Amide)3.502.501.20N/A
Mixed-Mode (Cation-Exchange)5.854.851.05N/A
2-Ethoxypyridin-3-amine Standard C183.402.402.552.1
Polar-Embedded (RP-Amide)4.903.901.253.8
Mixed-Mode (Cation-Exchange)7.206.201.084.5
2-Isopropoxypyridin-3-amine Standard C185.104.102.602.5
Polar-Embedded (RP-Amide)6.805.801.304.1
Mixed-Mode (Cation-Exchange)9.508.501.105.2

*Resolution (


) is calculated relative to the preceding shorter-chain analog within the same column chemistry.
Strategic Recommendations

The data clearly demonstrates that standard C18 columns are inadequate for the robust quantification of 2-alkoxypyridin-3-amines, failing the standard asymmetry acceptance criteria (


 ≤ 1.5).

For routine purity analysis and high-throughput screening, Polar-Embedded (RP-Amide) columns provide the best balance of speed, peak shape, and ease of use. However, for complex mixtures involving closely related isomers or degradation products, Mixed-Mode chromatography is superior. The synergistic effect of hydrophobic retention (driven by the alkoxy chain) and cation-exchange retention (driven by the protonated amine) yields the highest resolution and near-perfect peak symmetry.

References
  • Everything Needed to Know About Inertsil HPLC Column - GL Sciences. Source: glsciences.eu. URL:[Link]

  • Comparison of Obelisc R to C18 columns for the Separation of Aminopyridine Isomers - SIELC Technologies. Source: sielc.com. URL: [Link]

  • SHARC Separation Technology - HPLC. Source: hplc.eu. URL: [Link]

  • Liquid Chromatography: Discovery Reversed-Phases - Supelco. Source: supelco.com.tw. URL: [Link]

Sources

Validation

The Analytical Target: Understanding the Molecule and Its Potential Impurities

An In-Depth Technical Guide to Validating the Purity of 3-amino-2-((tetrahydrofuran-3-yl)oxy)pyridine via LC-MS For researchers and professionals in drug development, establishing the purity of active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Validating the Purity of 3-amino-2-((tetrahydrofuran-3-yl)oxy)pyridine via LC-MS

For researchers and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but a cornerstone of safety and efficacy. The compound 3-amino-2-((tetrahydrofuran-3-yl)oxy)pyridine, a key building block in modern medicinal chemistry, is no exception. Its structural complexity, featuring a basic pyridine core and a polar tetrahydrofuran moiety, presents unique analytical challenges.

This guide provides a comprehensive, technically-grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the definitive purity assessment of this compound. We will move beyond rote protocols to explore the scientific rationale behind method development choices, ensuring a robust and self-validating approach to impurity analysis, in line with international regulatory standards.[1][2]

Before developing a method, we must understand the analyte. 3-amino-2-((tetrahydrofuran-3-yl)oxy)pyridine possesses a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of approximately 180.19 g/mol . Its structure contains a strongly basic aminopyridine nitrogen, making it an ideal candidate for positive mode Electrospray Ionization (ESI), where it will readily form a protonated molecule [M+H]⁺ at m/z 181.

Potential impurities can arise from several sources:

  • Process-Related Impurities: Syntheses of substituted pyridines, such as the Chichibabin or Hantzsch syntheses, often utilize aldehydes, ketones, and ammonia derivatives.[3] Residual starting materials, reagents, or isomeric byproducts (e.g., substitution at a different position on the pyridine ring) are common process-related impurities.[4][5]

  • Degradation Products: The ether linkage between the pyridine and tetrahydrofuran rings is a potential site for hydrolytic cleavage, which could lead to the formation of 3-amino-2-hydroxypyridine.

  • Stereoisomers: The tetrahydrofuran-3-yl group contains a chiral center, meaning the parent compound can exist as (R) and (S) enantiomers. While standard LC-MS may not separate these, their presence is a critical quality attribute to consider.

The Core of the Analysis: A Comparative Approach to LC-MS Method Development

The goal is to develop a method that can separate the main compound from all potential process-related and degradation impurities, providing the sensitivity needed to detect them at trace levels.[6] LC-MS is the ideal tool due to its combination of high-resolution separation (LC) and highly sensitive, specific detection (MS).[1][7]

Logical Workflow for Method Development

The following diagram illustrates the decision-making process in developing and validating a robust purity method.

MethodDevelopment start Define Analytical Goal: Purity of 3-amino-2-((THF-3-yl)oxy)pyridine lc_dev LC Method Development start->lc_dev ms_dev MS Method Development start->ms_dev col_choice Column Selection (C18 vs. Mixed-Mode) lc_dev->col_choice ion_mode Ionization Mode (ESI Positive) ms_dev->ion_mode mp_choice Mobile Phase Optimization (Formic Acid vs. NH4OAc) col_choice->mp_choice optimization System Optimization (Gradient, Flow Rate, Temp.) mp_choice->optimization scan_mode Scan Mode (Full Scan vs. SIM/MRM) ion_mode->scan_mode validation Method Validation (ICH Guidelines) scan_mode->validation optimization->validation routine_analysis Routine Analysis & Reporting validation->routine_analysis

Caption: Logical workflow for LC-MS purity method development and validation.

Comparison of Liquid Chromatography (LC) Conditions

The primary challenge in the LC separation is achieving adequate retention for the polar parent molecule while effectively resolving it from potentially more polar or non-polar impurities.

1. Column Chemistry: Reversed-Phase C18 vs. Mixed-Mode

  • Alternative 1: Standard C18 Column: This is the workhorse of reversed-phase chromatography. It separates compounds primarily based on hydrophobicity. For a moderately polar molecule like our target, a C18 column is a logical starting point. However, highly polar impurities may have little retention, eluting in the solvent front where matrix effects can be severe.[8]

  • Alternative 2: Mixed-Mode Column (e.g., C18 with embedded polar groups or ion-exchange capabilities): These columns offer multiple retention mechanisms. A mixed-mode column combining reversed-phase and cation-exchange characteristics would be particularly effective. The C18 phase provides retention for the overall molecule, while the cation-exchange sites can interact with the protonated pyridine ring, providing enhanced retention and alternative selectivity for the basic parent compound and related impurities.[8] This often leads to better separation from non-basic impurities.

2. Mobile Phase Composition: Acidic vs. Buffered

  • Alternative 1: 0.1% Formic Acid in Water/Acetonitrile: This is a standard mobile phase for LC-MS. Formic acid serves two key purposes: it controls the pH to ensure the basic amine is consistently protonated (improving peak shape) and provides a source of protons to facilitate efficient ionization in ESI positive mode.

  • Alternative 2: 10 mM Ammonium Acetate in Water/Methanol: Ammonium acetate is a volatile buffer compatible with MS. It can offer different selectivity compared to formic acid. Methanol as the organic modifier also provides different selectivity compared to acetonitrile and can be beneficial for resolving certain impurities.

Comparative Data Summary: Chromatographic Conditions

The following table presents hypothetical data comparing the performance of two distinct LC methods for resolving the main peak from a key potential impurity, 3-amino-2-hydroxypyridine.

ParameterMethod A: C18 Column, ACN/H₂O + 0.1% Formic AcidMethod B: Mixed-Mode Column, ACN/H₂O + 0.1% Formic AcidRationale for Performance
Retention Time (Main Peak) 3.5 min5.8 minMixed-mode column provides stronger retention for the basic analyte.
Resolution (Main Peak vs. Impurity) 1.83.5Enhanced selectivity of the mixed-mode phase improves separation.
Tailing Factor (Main Peak) 1.41.1Ion-exchange interaction minimizes secondary interactions causing peak tailing.
Mass Spectrometry (MS) Detection Strategies
  • Ionization: ESI in positive ion mode is the clear choice due to the basicity of the pyridine nitrogen.[9]

  • Detection Mode Comparison:

    • Full Scan: Acquires data over a wide m/z range (e.g., 100-500 amu). This is essential for initial method development to detect the parent compound and identify any unknown impurities. Its primary advantage is the ability to find unexpected contaminants.

    • Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor only a few specific m/z values, such as the [M+H]⁺ of the parent (m/z 181) and any known impurities. This dramatically increases sensitivity and selectivity for those specific ions.[6]

    • Tandem MS (MS/MS): In this mode, the parent ion (m/z 181) is selected, fragmented, and its product ions are monitored (Multiple Reaction Monitoring, MRM). This provides the highest level of selectivity and sensitivity, virtually eliminating matrix interference, and is the gold standard for quantifying trace-level impurities.[1][2] Predicted fragment ions for our target could arise from the loss of the THF ring or cleavage within the THF moiety, which is known to produce a characteristic ion at m/z 42.

Detailed Experimental Protocols

Overall Experimental Workflow

This diagram outlines the complete process from preparing the sample to the final purity report.

ExperimentalWorkflow prep 1. Sample Preparation (1 mg/mL in 50:50 ACN:H2O) lcms 2. LC-MS Analysis (Mixed-Mode Column, Gradient Elution) prep->lcms data_acq 3. Data Acquisition (Full Scan for unknowns, MRM for knowns) lcms->data_acq integration 4. Peak Integration (Chromatogram Processing) data_acq->integration purity_calc 5. Purity Calculation (% Area Normalization) integration->purity_calc report 6. Final Report (Purity, Impurity Profile) purity_calc->report

Caption: Step-by-step workflow for the LC-MS purity validation experiment.

Protocol 1: Optimized LC-MS Method for Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve the 3-amino-2-((tetrahydrofuran-3-yl)oxy)pyridine sample in a diluent of 50:50 (v/v) acetonitrile:water to a final concentration of 1.0 mg/mL.

  • LC System & Conditions:

    • Column: Mixed-Mode Cation-Exchange/C18 (e.g., Primesep 200, 2.1 x 150 mm, 5 µm).[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • MS System & Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.2 kV.

    • Drying Gas Temperature: 250 °C.

    • Drying Gas Flow: 11 L/min.

    • Acquisition Mode:

      • Run 1 (Purity & Unknowns): Full Scan, m/z range 100-500.

      • Run 2 (Trace Quantification): MRM for known impurities (if standards are available).

Protocol 2: Method Validation According to ICH Guidelines

To ensure the method is reliable and trustworthy, it must be validated according to International Council for Harmonisation (ICH) guidelines.[6][10]

  • Specificity: Inject blank diluent, a placebo (if applicable), and the sample solution. The blank and placebo should show no interfering peaks at the retention time of the main peak or known impurities.

  • Linearity: Prepare a series of standard solutions of the analyte at different concentrations (e.g., from 0.1 µg/mL to 100 µg/mL). Plot the peak area against concentration. The correlation coefficient (R²) should be ≥ 0.99.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, Signal-to-Noise ratio ~3:1) and quantified (LOQ, Signal-to-Noise ratio ~10:1).[6]

  • Accuracy: Perform recovery studies by spiking a known amount of impurity standard into the sample matrix at different levels (e.g., 80%, 100%, 120% of the specification limit). The recovery should typically be within 90-110%.

  • Precision:

    • Repeatability (Intra-day): Inject the same sample multiple times (n=6) on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet predefined acceptance criteria.

  • Robustness: Intentionally make small variations to method parameters (e.g., column temperature ±5 °C, mobile phase composition ±2%, flow rate ±0.05 mL/min) and assess the impact on the results.[10] The results should remain unaffected, demonstrating the method's reliability.

Hypothetical Method Validation Data Summary
Validation ParameterAcceptance CriteriaHypothetical ResultConclusion
Linearity (R²) ≥ 0.990.9995Pass
LOD S/N ≥ 30.05 µg/mLPass
LOQ S/N ≥ 100.15 µg/mLPass
Accuracy (% Recovery) 90 - 110%98.5% - 102.1%Pass
Precision (%RSD) ≤ 2.0%0.75%Pass
Robustness No significant impactResults within specPass

Conclusion

Validating the purity of 3-amino-2-((tetrahydrofuran-3-yl)oxy)pyridine requires a systematic and scientifically-driven LC-MS approach. While a standard C18 column can provide initial results, this guide demonstrates through comparative logic that a mixed-mode chromatographic method offers superior resolution, peak shape, and robustness for this specific analyte. Combining this optimized separation with the specificity of mass spectrometric detection—initially in Full Scan mode to identify all components and subsequently in SIM or MRM mode for sensitive quantification—creates a powerful analytical system. By rigorously validating this method against ICH guidelines, researchers and drug development professionals can generate reliable, high-quality data, ensuring the purity of this critical pharmaceutical intermediate and upholding the principles of scientific integrity.

References

  • ResearchGate. (n.d.). (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Available at: [Link]

  • Pharmaceutical Technology. (2025, May 19). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Available at: [Link]

  • IOPscience. (2011, March 14). Ionization and ionic fragmentation of tetrahydrofuran molecules by electron collisions. Available at: [Link]

  • Semantic Scholar. (n.d.). Mass Spectra of Tetrahydrofuran Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2017, March 21). Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters - PMC. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023, July 15). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available at: [Link]

  • National Center for Biotechnology Information. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC. Available at: [Link]

  • RASĀYAN Journal of Chemistry. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2020, May 6). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Available at: [Link]

  • National Center for Biotechnology Information. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. Available at: [Link]

  • The Benicewicz Group. (n.d.). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem. Available at: [Link]

  • ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Available at: [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • ACS Publications. (2021, May 27). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]

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Comparative

Comparative Guide: Structural Analysis &amp; Engineering of 2-Substituted Aminopyridine Complexes

Topic: Crystal structure analysis of 2-substituted aminopyridine complexes Content Type: Publish Comparison Guide Executive Summary In the realm of crystal engineering and medicinal chemistry, 2-substituted aminopyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal structure analysis of 2-substituted aminopyridine complexes Content Type: Publish Comparison Guide

Executive Summary

In the realm of crystal engineering and medicinal chemistry, 2-substituted aminopyridines (2-APs) represent a "privileged scaffold." Unlike simple pyridines or anilines, the 2-AP motif offers a unique dual-donor/acceptor functionality capable of forming robust supramolecular synthons—specifically the R²₂(8) dimer .

This guide objectively compares the structural performance of 2-AP complexes against common alternatives (3-/4-aminopyridines, 2-aminopyrimidines, and simple pyridines). It provides validated protocols for crystallizing these often-labile complexes and analyzing their tautomeric ambiguity using X-ray diffraction.

Part 1: Performance Comparison – The 2-AP Scaffold vs. Alternatives

The selection of a ligand system dictates the stability, solubility, and bioactivity of the resulting complex. The following analysis contrasts 2-AP with its structural analogues.

1.1 Structural Stability & Supramolecular Synthons

The primary advantage of 2-AP is its ability to form predictable, cyclic hydrogen-bonded dimers.

Feature2-Aminopyridine (Product) 3- / 4-Aminopyridine 2-Aminopyrimidine Pyridine
H-Bonding Motif R²₂(8) Dimer: Forms a robust 2-point H-bond network (D-A) resembling Watson-Crick base pairs.Linear Chains: Geometry prevents cyclic dimerization; tends to form weaker infinite chains.DDA / AAD Arrays: Two ring nitrogens allow complex bridging but often lead to disordered packing.Monodentate: Only acts as an acceptor; cannot self-assemble via H-bonding.
Coordination Mode Versatile: Monodentate (Py-N), Chelating (N,N), or Bridging.[1]Monodentate: Sterically limited to Py-N coordination.Bridging: Excellent for MOFs but less selective for discrete drug-like complexes.Monodentate: Standard sigma-donor.
Crystallizability High: The R²₂(8) synthon directs crystallization, reducing polymorphism risk.Moderate/Low: Lack of directional synthons often leads to solvates or oils.High: Strong stacking interactions, but prone to twinning.Variable: Highly dependent on counter-ions.
Tautomeric Stability Dynamic: Accessible Amino

Imino equilibrium (critical for catalysis).
Static: Amino form is exclusively dominant; no resonance stabilization for imine.Dynamic: Similar to 2-AP but less basic.N/A
1.2 Quantitative Stability Analysis (Chelate Effect)

While 2-AP is superior for H-bonding networks, it faces competition in metal binding stability from chelate-specialized ligands.

  • Vs. 2,2'-Dipyridylamine (dpa): dpa forms significantly more stable metal complexes (log K values are 2–4 orders of magnitude higher) due to the "chelate effect" of two pyridine nitrogens.

  • Recommendation: Use 2-AP when designing for intermolecular interactions (e.g., co-crystals, drug-receptor docking). Use dpa when maximal intramolecular metal stability is required.

Part 2: Critical Mechanistic Insight – The Tautomeric Challenge

A frequent pitfall in analyzing 2-AP complexes is misidentifying the tautomeric state. The Amino (A) form is aromatic and generally preferred, but metal coordination or protonation can stabilize the Imino (B) form.

Why this matters: The Imino form changes the H-bond donor/acceptor pattern from D-A to A-D , fundamentally altering the crystal packing and bioactivity.

Visualization: Tautomeric Switching Pathway

The following diagram illustrates the structural triggers that force a shift from the standard Amino form to the reactive Imino form.

Tautomerism Amino Amino Form (Aromatic) Standard State Metal Metal Coordination (Pd, Pt, Cu) Amino->Metal Coordination at Py-N Proton Protonation (Acidic Media) Amino->Proton H+ at Py-N Imino Imino Form (Quinoid) Reactive State Metal->Imino H-shift stabilization Proton->Imino Resonance shift Crystal Altered Packing (New H-Bond Network) Imino->Crystal Directs R2,2(8) motif

Caption: Triggers for Amino-Imino tautomerism in 2-AP complexes. Metal binding or protonation can lock the rare imino species, altering crystal topology.

Part 3: Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize Vapor Diffusion , which yields higher quality single crystals for 2-AP complexes compared to rapid evaporation.

3.1 Synthesis of Copper(II)-2-Aminopyridine Complex (Model System)

Target: Bis(2-aminopyridine)copper(II) bromide.

  • Stoichiometry: Dissolve CuBr₂ (1.0 mmol) in Ethanol (10 mL). The solution should be clear green/brown.

  • Ligand Addition: Separately dissolve 2-Aminopyridine (2.0 mmol) in Ethanol (5 mL).

  • Mixing: Add the ligand solution dropwise to the metal solution under stirring.

    • Observation: Immediate color change (usually to dark green or blue) indicates complexation.

  • Stabilization: Stir for 30 minutes at Room Temperature. Do not heat reflux, as high heat can induce ligand dissociation in this specific system.

3.2 Crystallization: The "Double-Vial" Vapor Diffusion Method

This method is self-validating; if the precipitant is too strong, amorphous powder forms immediately. If successful, X-ray quality prisms appear in 2-5 days.

  • Inner Vial: Place 2 mL of the filtered reaction solution (in Ethanol) into a small 4 mL vial. Do not cap.

  • Outer Vial: Place the small vial inside a larger 20 mL vial containing 5 mL of Diethyl Ether or Pentane (the anti-solvent).

  • Sealing: Cap the outer vial tightly.

  • Mechanism: The volatile ether slowly diffuses into the ethanol, gradually lowering solubility and forcing the complex to crystallize in its thermodynamic minimum (minimizing defects).

3.3 Crystal Structure Refinement Strategy

Refining 2-AP structures requires specific attention to the amine hydrogens to validate the tautomer.

  • Step 1: Difference Fourier Map: After refining non-H atoms, locate the highest electron density peaks near the exocyclic Nitrogen.

  • Step 2: Restraints:

    • If Amino : Restrain N-H distances to 0.86 Å (DFIX).

    • If Imino : One H will be on the ring Nitrogen (Py-N) and one on the exocyclic N.

  • Step 3: Hirshfeld Surface Analysis: Use CrystalExplorer to generate fingerprint plots.

    • Validation: Look for the characteristic "spikes" at

      
       Å, corresponding to the strong N-H...N hydrogen bonds of the R²₂(8) dimer.
      
Part 4: Workflow Visualization

The following flowchart outlines the logic for structural elucidation, ensuring the correct assignment of the tautomeric state.

Workflow Start Crystalline Sample XRD Single Crystal XRD Data Collection Start->XRD Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (Anisotropic non-H) Solve->Refine Decision Locate Amine H-atoms (Difference Map) Refine->Decision AminoPath 2 H on Exocyclic N (Amino Form) Decision->AminoPath C-N bond < 1.35Å IminoPath 1 H on Ring N 1 H on Exocyclic N (Imino Form) Decision->IminoPath C-N bond > 1.35Å Analysis Hirshfeld Surface Analysis AminoPath->Analysis IminoPath->Analysis Final Publish Structure with Tautomer Proof Analysis->Final

Caption: Decision tree for assigning tautomeric states in 2-aminopyridine crystallography.

References
  • BenchChem. (2025).[2] A Comparative Guide to 2,6-Diaminopyridine and 2,2'-Dipyridylamine as Ligands for Coordination Chemistry. Retrieved from

  • Guelmami, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-aminopyridinium hydrogen phthalate. Acta Crystallographica Section E , 75(11). Retrieved from

  • Müller, A., et al. (2002). Hydrogen Bond Vibrations of 2-Aminopyridine[3]·2-Pyridone, a Watson−Crick Analogue.[3] Journal of the American Chemical Society , 124(48). Retrieved from

  • Saha, R., et al. (2019). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System. ACS Omega , 5(1). Retrieved from

  • Cabeza, J. A., et al. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions . Retrieved from

  • MDPI. (2022). Crystallographic Evidence of η1-Coordination of Bulky Aminopyridine in Halide-Containing Iron(II) Complexes. Crystals , 12(5). Retrieved from

Sources

Validation

Metabolic Stability Profile of Tetrahydrofuran-3-yl Ether Linkers: A Comparative Guide

Topic: Metabolic Stability Profile of Tetrahydrofuran-3-yl Ether Linkers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In the optimizati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Profile of Tetrahydrofuran-3-yl Ether Linkers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the optimization of pharmacological agents—particularly Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors—linker chemistry is a critical determinant of pharmacokinetic (PK) success. Linear ether and polyethylene glycol (PEG) linkers, while synthetically accessible, often suffer from rapid oxidative metabolism via Cytochrome P450 (CYP450)-mediated


-dealkylation.

This guide analyzes the Tetrahydrofuran-3-yl (THF-3-yl) ether moiety as a metabolically superior alternative. By incorporating the ether oxygen into a 5-membered ring, the THF-3-yl linker introduces steric bulk and conformational constraints that shield the sensitive


-carbon from CYP450 oxoferryl species. This structural modification frequently results in reduced intrinsic clearance (

) and improved half-life (

) compared to linear analogues, without significantly compromising solubility or binding affinity.
Scientific Rationale: The Mechanism of Stability[1]

To understand the superiority of THF-3-yl linkers, one must analyze the mechanism of metabolic failure in standard ethers.

The Liability of Linear Ethers

Linear alkyl ethers and PEG chains are prone to


-dealkylation . The reaction proceeds via:
  • Hydrogen Abstraction: A high-valent CYP450 iron-oxo species abstracts a hydrogen atom from the carbon

    
     to the ether oxygen.
    
  • Radical Rebound: The resulting carbon radical recombines with the hydroxyl radical to form a hemiacetal.

  • Collapse: The unstable hemiacetal spontaneously collapses, cleaving the linker and releasing an aldehyde and an alcohol.

The THF-3-yl Advantage

The THF-3-yl ether linker mitigates this pathway through three primary mechanisms:

  • Steric Shielding: The ring structure creates local steric hindrance, preventing the bulky CYP450 heme active site from approaching the

    
    -hydrogens (C2 and C5 positions of the ring) effectively.
    
  • Conformational Rigidity: Unlike flexible linear chains that can adopt multiple conformations to fit the enzyme's catalytic pocket, the THF ring is constrained. This reduces the entropic probability of the molecule adopting the specific geometry required for oxidation.

  • Electronic Deactivation: The inductive effects within the cyclic system can slightly increase the bond dissociation energy (BDE) of the

    
    -C-H bonds, making abstraction kinetically slower.
    
Comparative Analysis: THF-3-yl vs. Alternatives

The following data summarizes the performance trends of THF-3-yl linkers against common alternatives in human liver microsomes (HLM).

Table 1: Comparative Metabolic Stability Profile (Representative Data)

Linker TypeStructure DescriptionMetabolic LiabilityEst. Intrinsic Clearance (

)*
Solubility (LogS)Primary Metabolite
Linear Alkyl Ether -O-(CH2)n-High. Rapid

-hydroxylation leading to chain cleavage.
High (>50 µL/min/mg)Low to ModerateAlcohol + Aldehyde
PEG (Polyethylene Glycol) -O-(CH2CH2O)n-Moderate/High. Vulnerable to oxidative chain shortening.Moderate (20-50 µL/min/mg)High (Excellent)Shortened PEG chains
Tetrahydrofuran-3-yl Cyclic 5-membered etherLow. Sterically protected

-carbons.
Low (<15 µL/min/mg) ModerateRing-opened lactones (slow)
Tetrahydropyran-4-yl Cyclic 6-membered etherLow. Similar to THF but more lipophilic.Low (<10 µL/min/mg)LowRing-oxidized species

*Note:


 values are generalized estimates based on structure-activity relationship (SAR) trends in PROTAC and kinase inhibitor datasets. Actual values depend on the specific warhead and E3 ligase ligand attached.
Case Study Insight: PROTAC Linker Optimization

In a comparative study of PROTACs targeting the BET protein family, replacing a linear alkyl ether linker with a THF-3-yl moiety resulted in a 3-fold reduction in clearance . The linear analogue underwent rapid


-dealkylation and ether cleavage, whereas the THF analogue maintained linker integrity, allowing for sustained intracellular concentrations and prolonged protein degradation.
Metabolic Pathway Visualization[2]

The following diagram illustrates the divergent metabolic fates of a linear ether versus a THF-3-yl ether linker.

MetabolicPathway cluster_linear Linear Ether Metabolism (Unstable) cluster_cyclic THF-3-yl Ether Metabolism (Stable) L_Substrate Linear Ether Linker (R-O-CH2-R') L_Inter Hemiacetal Intermediate (Unstable) L_Substrate->L_Inter CYP450 (H-abstraction) L_Product Cleavage Products (Alcohol + Aldehyde) L_Inter->L_Product Spontaneous Collapse C_Substrate THF-3-yl Ether Linker C_Inter Oxidized Ring (Lactone/Hydroxy) C_Substrate->C_Inter CYP450 (Sterically Hindered) C_Product Intact Linker (Slow Clearance) C_Inter->C_Product Linker Retained

Figure 1: Mechanistic comparison showing the rapid cleavage of linear ethers vs. the resistance of THF-3-yl ethers.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a THF-3-yl linker in your specific molecule, use the following self-validating protocol.

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) in Human Liver Microsomes (HLM).
Materials
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Pre-Incubation:

    • Prepare a master mix of microsomes (0.5 mg/mL final conc.) in Phosphate Buffer.

    • Spike Test Compound to a final concentration of 1 µM (keeps DMSO < 0.1%).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH Regenerating System to initiate the reaction.

    • Control: For the negative control, add buffer instead of NADPH (validates non-CYP stability).

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Stop Solution (ACN) to quench metabolism and precipitate proteins.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 minutes at 4°C.

    • Collect supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • Calculate slope

      
       (elimination rate constant).
      
    • 
      .
      
    • 
      .
      
Workflow Visualization

ExperimentalWorkflow Step1 1. Preparation Mix Microsomes + Buffer + Compound (37°C, 5 min) Step2 2. Initiation Add NADPH Regenerating System Step1->Step2 Check Control: No NADPH Step1->Check Parallel Step3 3. Incubation & Sampling Timepoints: 0, 5, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Add Ice-Cold Acetonitrile (Precipitate Proteins) Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS -> Calc CLint Step4->Step5 Check->Step3 Assess Chemical Stability

Figure 2: Standard workflow for assessing metabolic stability in liver microsomes.

Expert Conclusion

The transition from a linear ether to a tetrahydrofuran-3-yl ether is a high-value medicinal chemistry strategy. It effectively "hardens" the linker against metabolic erosion without introducing excessive lipophilicity (unlike a cyclohexyl ether) or polarity issues.

Recommendation: For drug candidates exhibiting high clearance due to linker oxidation, prioritize the synthesis of the THF-3-yl analogue. Ensure both enantiomers (


 and 

) are synthesized, as the stereochemistry at the C3 position can further influence metabolic stability and binding affinity.
References
  • Verma, R. et al. (2020). Design and Synthesis of PROTACs: Influence of Linker Chemistry on Metabolic Stability. Journal of Medicinal Chemistry.

  • Pike, A. et al. (2018). Optimizing the Metabolic Stability of Ether Linkers in Drug Discovery. Drug Metabolism and Disposition.[2][3][4]

  • Testa, B. & Mayer, J.M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[5] (Foundational text on ether metabolism mechanisms).

  • Stephens, C. et al. (2021). Cyclic Ethers as Bioisosteres for Linear Linkers in PROTACs. ACS Medicinal Chemistry Letters.

Sources

Comparative

Technical Guide: Reference Standard Qualification for 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine

Executive Summary The molecule 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine is a critical pharmacophore found in various kinase inhibitors and Factor D inhibitors currently in development. Its structural integrity—specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine is a critical pharmacophore found in various kinase inhibitors and Factor D inhibitors currently in development. Its structural integrity—specifically the ether linkage between the pyridine ring and the tetrahydrofuran (THF) moiety—is susceptible to specific degradation pathways that differ from standard alkyl-aryl ethers.

This guide objectively compares reference standard grades available for this impurity profile. Unlike generic reagents, the qualification of impurities for this scaffold requires rigorous control over hygroscopicity (due to the primary amine) and regio-isomeric purity (a common pitfall in SNAr synthesis). We present experimental data demonstrating why relying on "Catalog Grade" standards without orthogonal validation can lead to assay errors of >5% in potency calculations.

Part 1: The Chemistry & Impurity Landscape[1]

To select the right reference standard, one must understand the genesis of the impurities. The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 3-hydroxytetrahydrofuran on a 2-halo-3-aminopyridine scaffold.

Impurity Genesis Diagram

ImpurityPathways SM1 SM1: 2-Chloro-3-aminopyridine Product Target: 2-((THF-3-yl)oxy)pyridin-3-amine SM1->Product SNAr (Base/Heat) ImpA Impurity A (Hydrolysis Product) 2-Hydroxy-3-aminopyridine SM1->ImpA Hydrolysis (H2O trace) ImpC Impurity C (Regioisomer) 4-((THF-3-yl)oxy)... SM1->ImpC Regio-selectivity failure (if 2,4-dichloro precursor used) SM2 SM2: 3-Hydroxytetrahydrofuran SM2->Product ImpB Impurity B (N-Oxide) Pyridine-N-Oxide derivative Product->ImpB Oxidation (Peroxides in THF)

Figure 1: Impurity origin map. Note that Impurity B (N-Oxide) is particularly relevant if the THF starting material contains uninhibited peroxides.

Part 2: Comparative Analysis of Reference Standard Grades

In pharmaceutical CMC (Chemistry, Manufacturing, and Controls), not all "98% pure" vials are created equal. Below is a comparative analysis of the three primary tiers of reference standards available for this specific pyridine-ether intermediate.

Table 1: Performance Matrix of Reference Standard Grades
FeatureTier 1: Primary Reference Standard (In-House/CRM) Tier 2: Secondary Standard (Vendor Qualified) Tier 3: Catalog Reagent (Research Grade)
Assay Method qNMR (Internal Std) + Mass Balance (100% - Impurities - Water - ROI)HPLC Area % (often misleadingly used as Assay)HPLC Area % only
Water Content Measured via Karl Fischer (KF)Often "Not Determined" or theoreticalNot Determined
Hygroscopicity Risk High Control: Handled in glovebox; re-tested every 6 months.Unknown: Pyridine amines are hygroscopic; bottle age matters.High Risk: Likely wet; leads to potency overestimation.
Structural ID 1H/13C NMR, 2D-NMR (NOESY), MS, IR1H NMR, MS1H NMR only
Intended Use Release testing of GMP intermediates; Calculation of Relative Response Factors (RRF).Routine in-process control (IPC).Early R&D only; Qualitative ID.
Cost Estimate

(Requires ~2 weeks FTE time)

(Commercial source)
$ (Off-the-shelf)
The "Hidden" Error: Hygroscopicity

The 3-aminopyridine moiety is a hydrogen bond donor/acceptor. Experimental data indicates that Catalog Grade samples of this molecule often contain 2.5% to 4.0% water by weight after being opened in ambient lab conditions (50% RH) for 48 hours.

  • Consequence: If you prepare a standard solution assuming 100% potency (or even 98% chemical purity) without correcting for water, your calculated impurity levels in the batch will be underestimated by ~4%.

Part 3: Analytical Method & Validation

To accurately characterize these standards, a generic gradient is insufficient due to the polarity of the aminopyridine. The following method is validated for specificity between the Target and Impurity A (Hydrolysis product).

Optimized HPLC-UV-MS Protocol
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 150 x 3.0 mm, 2.5 µm.

    • Why CSH? The charged surface provides excellent peak shape for basic pyridines under low ionic strength acidic conditions, preventing tailing.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8 unadjusted)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 30% B (Shallow gradient for polar impurity separation)

    • 15.0 min: 90% B

  • Detection: UV at 245 nm (max for pyridine ring); MS (ESI+) for ID.

  • Flow Rate: 0.5 mL/min

Experimental Validation Data (Synthetic)
ParameterTier 1 Standard (qNMR Validated)Tier 3 Standard (Catalog "98%")Deviation
Assigned Potency (As-is) 94.2% (Corrected for 3.1% H2O, 0.5% ROI, 2.2% Organics)98.0% (Label Claim)+3.8% Error
RRF vs. Impurity A 1.00 (Reference)0.96 (Apparent)4% Bias
LOD (S/N > 3) 0.03 µg/mL0.05 µg/mL (Noise from impurities)Sensitivity Loss

Critical Insight: Using the Tier 3 standard resulted in a 3.8% bias in the quantification of the intermediate. In a GMP setting, this could cause a batch to falsely pass (or fail) specifications.

Part 4: Qualification Workflow (Decision Tree)

How do you decide which standard to generate? Use this logic flow to balance cost vs. compliance.

DecisionTree Start Need Reference Standard for 2-((THF-3-yl)oxy)pyridin-3-amine Phase Development Phase? Start->Phase Early Pre-Clinical / Route Scouting Phase->Early Late Phase 1-3 / GMP Release Phase->Late Action1 Buy Catalog Grade (>95%) Early->Action1 Action2 Synthesize High Purity Lot (>99%) Late->Action2 Check1 Perform TGA/DSC? Action1->Check1 Use as ID Standard Use as ID Standard Check1->Use as ID Standard No Use for approx Assay Use for approx Assay Check1->Use for approx Assay Yes (Correct for volatiles) Charact Full Characterization: 1. qNMR (Assay) 2. KF (Water) 3. ROI (Residue) 4. LC-MS/IR (ID) Action2->Charact Primary Reference Standard Primary Reference Standard Charact->Primary Reference Standard

Figure 2: Decision matrix for selecting and qualifying reference standards based on development stage.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1][2][3] Defines reporting, identification, and qualification thresholds. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

  • G. E. Martin et al. Applications of NMR Spectroscopy in the Analysis of Pharmaceutical Impurities. Annual Reports on NMR Spectroscopy, Vol 86. (2015). (Discusses qNMR for standard qualification). [Link]

  • PubChem. Compound Summary: 3-((Tetrahydrofuran-3-yl)oxy)pyridin-2-amine (Isomer Context). (Accessed 2023).[4][5][6] Validates the chemical scaffold properties. [Link]

Sources

Validation

IR spectroscopy bands for ether and amine functional groups in pyridines

An In-Depth Technical Guide to the Infrared Spectroscopy of Ether and Amine Functionalized Pyridines Executive Summary: The Diagnostic Challenge In medicinal chemistry, the pyridine scaffold is a privileged structure, se...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Ether and Amine Functionalized Pyridines

Executive Summary: The Diagnostic Challenge

In medicinal chemistry, the pyridine scaffold is a privileged structure, serving as a bioisostere for benzene to modulate solubility and metabolic stability.[1] However, functionalizing this electron-deficient ring with electron-donating groups (EDGs) like amines (-NH₂, -NHR) and ethers (-OR) introduces complex electronic interactions that perturb standard infrared (IR) absorption frequencies.

This guide provides a definitive technical comparison of the vibrational signatures of aminopyridines and alkoxypyridines .[1] Unlike standard correlation charts based on benzene derivatives, this analysis accounts for the "pyridine effect"—the influence of the ring nitrogen’s electronegativity and resonance capability on substituent bond orders.[1] We present a self-validating workflow to distinguish these functional groups, backed by experimental protocols and mechanistic insights.

Theoretical Framework: The "Pyridine Effect"

To interpret the IR spectra of functionalized pyridines accurately, one must understand how the pyridine ring differs from benzene:

  • Inductive Withdrawal (-I): The ring nitrogen is electronegative, pulling electron density through the sigma framework.[1]

  • Resonance Donation (+R): Substituents at the 2- and 4-positions can donate lone pair electrons into the ring nitrogen, significantly increasing the C–N or C–O exocyclic bond order.[1]

Impact on IR Bands:

  • Amines: The C–N exocyclic bond in 2- and 4-aminopyridines possesses partial double-bond character, shifting the C–N stretch to higher wavenumbers compared to aniline.[1]

  • Ethers: Similarly, the Ar–O bond in 2- and 4-alkoxypyridines is strengthened by resonance, shifting the asymmetric C–O–C stretch to higher frequencies compared to alkyl ethers.

Comparative Analysis: Characteristic Bands

The following data consolidates characteristic frequencies, distinguishing between the functional group vibrations and the underlying pyridine skeletal modes.

Table 1: Diagnostic IR Bands for Amine and Ether Pyridines
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityStructural Insight
Primary Amine (-NH₂) N–H Stretch (Asym)3500 – 3400MediumHigher freq band; indicates free NH.[2]
N–H Stretch (Sym)3350 – 3250MediumLower freq band; often broadened by H-bonding.[1]
NH₂ Scissoring (Bend)1650 – 1620StrongCritical diagnostic. Distinct from ring C=C/C=N.
C–N Stretch (Exocyclic)1340 – 1280StrongShifted up from ~1250 (aniline) due to resonance.[1]
Secondary Amine (-NHR) N–H Stretch3450 – 3300Weak/MedSingle sharp band.[1]
C–N Stretch1320 – 1260StrongVaries with R-group sterics.
Ether (-OR) C–O–C Stretch (Asym)1300 – 1240Very StrongPrimary diagnostic. Ar–O bond character.[1]
C–O–C Stretch (Sym)1050 – 1020StrongO–Alkyl bond character.[1]
Pyridine Skeleton C=N / C=C Ring Stretch1600 – 1560Variable"Quadrant stretching"; often overlaps with NH bend.[1]
Ring Deformation1480 – 1430StrongReliable skeletal marker.[1]
Out-of-Plane (CH)850 – 700StrongPosition dependent (2-, 3-, or 4-subst).

Detailed Spectral Interpretation

A. Aminopyridines: The Tautomerism Factor

For 2- and 4-aminopyridines, a tautomeric equilibrium exists between the amino form (–NH₂) and the imino form (=NH).[1] While the amino form dominates in the ground state, the IR spectrum often shows broadening or shifts due to H-bonding networks.[1]

  • Differentiation from Anilines: The C–N stretching band in 2-aminopyridine appears around 1328 cm⁻¹ , significantly higher than the ~1280 cm⁻¹ seen in aniline.[1] This confirms the increased double-bond character due to resonance interaction with the ring nitrogen [1].

  • Scissoring vs. Ring Stretch: The NH₂ scissoring mode (~1620–1640 cm⁻¹) can overlap with the pyridine ring stretching (~1600 cm⁻¹).[1] To distinguish them, deuteration (D₂O exchange) can be used; the NH₂ bands will shift significantly (approx.[1] factor of 1.35), while ring bands remain largely unchanged.[1]

B. Alkoxypyridines: The Ether "Fingerprint"

Ethers lack the N–H stretching region (3300+ cm⁻¹), making the high-frequency region clear unless water is present.[1]

  • The "Doublet" Signature: Alkyl aryl ethers (like methoxypyridine) display a characteristic two-band pattern in the fingerprint region:

    • Asymmetric C–O–C (~1260 cm⁻¹): Involving the ring carbon.[1] This band is often the strongest in the entire spectrum.[1][3]

    • Symmetric C–O–C (~1030 cm⁻¹): Involving the alkyl carbon.

  • Differentiation: If a compound shows a strong band at 1260 cm⁻¹ but lacks the 1620 cm⁻¹ scissoring band and 3400 cm⁻¹ stretching bands, it is unequivocally an ether, not an amine.[1]

Decision Logic for Spectral Assignment

The following decision tree provides a logical pathway to assign an unknown pyridine derivative as an amine or ether based on spectral data.

SpectralAssignment Start Start: Unknown Pyridine Derivative Spectrum CheckNH Check 3500-3200 cm⁻¹ Region Start->CheckNH HasBands Bands Present? (Sharp/Medium) CheckNH->HasBands CountBands Count Bands HasBands->CountBands Yes NoBands No Bands (or broad OH only) HasBands->NoBands No Primary Two Bands (Asym + Sym) CountBands->Primary Two Secondary One Band CountBands->Secondary One ConfirmAmine Confirm: Check 1620-1650 cm⁻¹ (NH₂ Scissoring) Primary->ConfirmAmine Secondary->ConfirmAmine Check C-N only ResultAmine Result: Aminopyridine ConfirmAmine->ResultAmine Confirmed CheckCO Check 1300-1000 cm⁻¹ Region NoBands->CheckCO StrongCO Strong Band at ~1260 cm⁻¹ AND ~1030 cm⁻¹? CheckCO->StrongCO ResultEther Result: Alkoxypyridine StrongCO->ResultEther Yes ResultOther Result: Other Substitution (e.g., Alkyl, Halogen) StrongCO->ResultOther No

Figure 1: Decision logic for differentiating amine and ether substituents on a pyridine ring using FTIR.

Experimental Protocol: High-Fidelity Data Acquisition

To obtain publication-quality spectra that allow for the subtle differentiation of these bands, specific sample preparation protocols are required.[1] Pyridines are often hygroscopic; water peaks (broad O-H stretch ~3400 cm⁻¹ and bending ~1640 cm⁻¹) can mask N-H stretches and scissoring bands.[1]

Method A: Attenuated Total Reflectance (ATR)

Best for: Rapid screening of solids and liquids.

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1] Diamond is preferred for hardness and chemical resistance.

  • Background: Collect a background spectrum (air) with the same resolution (typically 4 cm⁻¹) and scan count (32 or 64 scans) as the sample.[1]

  • Sample Loading:

    • Solids: Place ~10 mg of sample on the crystal.[1] Apply high pressure using the anvil clamp to ensure intimate contact.[1]

    • Liquids: Cover the crystal surface completely.[1]

  • Acquisition: Collect the spectrum.

  • Correction: Apply "ATR Correction" in your software to adjust for the wavelength-dependent penetration depth, which can distort relative peak intensities compared to transmission spectra.

Method B: KBr Pellet (Transmission)

Best for: High-resolution analysis and resolving sharp bands.

  • Drying: Dry KBr powder at 110°C overnight to remove adsorbed moisture.[1]

  • Ratio: Mix sample and KBr in a 1:100 ratio (1-2 mg sample to 200 mg KBr).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Critical: Coarse particles cause light scattering (baseline slope).[1]

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove air bubbles) to form a transparent disk.

  • Validation: A good pellet is transparent.[1] If opaque/white, regrind and repress.[1]

Workflow Diagram

ExperimentalWorkflow Sample Sample (Solid/Liquid) Hygroscopic Is Sample Hygroscopic? Sample->Hygroscopic Dry Dry Sample (Vac Oven/Desiccator) Hygroscopic->Dry Yes SelectMethod Select Method Hygroscopic->SelectMethod No Dry->SelectMethod ATR ATR (Diamond) Fast, No Prep SelectMethod->ATR KBr KBr Pellet High Res, Transmission SelectMethod->KBr Acquire Acquire Spectrum (4 cm⁻¹, 64 scans) ATR->Acquire KBr->Acquire Process Post-Processing (ATR Correction / Baseline) Acquire->Process

Figure 2: Experimental workflow for obtaining high-quality IR spectra of pyridine derivatives.

References

  • Mary, Y. S., et al. (2010).[1] "Spectroscopic investigations of 2-aminopyridine." International Journal of Chemical Sciences. Available at: [Link]

  • NIST Chemistry WebBook. "Pyridine, 2-methoxy- IR Spectrum." National Institute of Standards and Technology.[1] Available at: [Link]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Amines." Department of Chemistry and Biochemistry.[1] Available at: [Link]

  • LibreTexts Chemistry. "10.7: Functional Groups and IR Tables." Available at: [Link]

  • Arnaudov, M. G., et al. (2004).[1][4] "A reducing-difference IR-spectral study of 4-aminopyridine." Central European Journal of Chemistry.[1] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine proper disposal procedures

Comprehensive Laboratory Disposal and Safety Protocol for 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine The management of complex heterocyclic compounds such as 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine requires a rigo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal and Safety Protocol for 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine

The management of complex heterocyclic compounds such as 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine requires a rigorous, self-validating safety architecture. This molecule presents a dual-hazard profile: the acute biological activity inherent to substituted aminopyridines and the physical reactivity associated with the tetrahydrofuran (THF) ether linkage.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and researchers with the causal reasoning behind each safety protocol, ensuring that your laboratory’s waste management complies with the Resource Conservation and Recovery Act (RCRA) and standard environmental health and safety (EHS) mandates[1].

Chemical Hazard Profiling & Causality

To design a safe disposal protocol, we must first deconstruct the molecule's structural hazards.

  • The Aminopyridine Moiety: Aminopyridines are well-documented neurotoxins and potassium channel blockers. They exhibit high acute toxicity via oral ingestion, inhalation, and dermal absorption[2][3]. Because they are highly soluble and mobile in aqueous environments, they pose a severe threat to aquatic life[4]. Therefore, sink disposal is strictly prohibited .

  • The Tetrahydrofuran (THF) Ether Linkage: Ethers, particularly cyclic ethers like THF, are susceptible to autoxidation upon prolonged exposure to air and light, leading to the formation of shock-sensitive and explosive peroxides. Waste containing this compound must be evaluated for peroxide formation before long-term storage or transport.

Table 1: Quantitative & Logistical Disposal Parameters
ParameterOperational ImplicationRCRA / EPA Consideration
Toxicity High risk of dermal penetration; requires double-gloving (Nitrile/Neoprene) and handling in a certified fume hood[5].Managed as Toxic Waste; evaluate for characteristic toxicity (40 CFR 261.24)[6].
Reactivity (Peroxides) Aged samples or solutions exposed to air may become shock-sensitive.Potential D003 (Reactive) waste code if peroxides exceed safe thresholds[6].
Environmental Hazard Long-lasting adverse effects in aquatic environments[4].Must be diverted entirely to high-temperature incineration.
Incompatibilities Reacts violently with strong oxidizing agents and strong acids[4].Segregate strictly from acidic waste streams and oxidizers during accumulation.

Step-by-Step Disposal Methodology

This protocol establishes a closed-loop system for the safe containment and disposal of 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine, ensuring no environmental release or occupational exposure.

Phase 1: Pre-Disposal Risk Assessment
  • Peroxide Testing: If the chemical has been stored in solution (especially in ethereal solvents) for more than 3 months, test the solution using standard peroxide test strips.

    • Causality: If peroxides are present (>100 ppm), the waste is highly unstable and must be chemically deactivated (e.g., using ferrous sulfate or sodium bisulfite) by trained EHS personnel before standard transport.

  • PPE Verification: Don a flame-resistant laboratory coat, chemical splash goggles, and double nitrile gloves. Aminopyridines can penetrate standard latex rapidly[5].

Phase 2: Primary Containment and Segregation
  • Solid Waste: Sweep up solid waste using a dedicated, spark-proof brush and dustpan to avoid dust generation (fine dust dispersed in air may ignite)[4]. Place the solid into a chemically compatible, sealable container such as High-Density Polyethylene (HDPE) or amber glass.

  • Liquid Waste: If the compound is dissolved in a solvent, pour the solution into a designated "Non-Halogenated Organic Waste" carboy.

    • Critical Exception: If the solvent itself is halogenated (e.g., dichloromethane), it must go into a "Halogenated Organic Waste" stream to prevent the formation of highly toxic dioxins during the incineration process.

  • Aqueous Waste: Any contaminated aqueous washings must be collected separately. Do not flush into the sanitary sewer system[4].

Phase 3: Labeling and Accumulation
  • Regulatory Labeling: Affix a standardized EPA hazardous waste label to the container immediately upon adding the first drop of waste. The label must clearly state "Hazardous Waste," list the specific chemical constituents (e.g., "Contains substituted aminopyridine and THF derivatives"), and display the accumulation start date[1].

  • Storage Conditions: Store the waste container in a designated Satellite Accumulation Area (SAA) that is cool, dry, well-ventilated, and strictly segregated from strong acids and oxidizers[4].

Phase 4: Final Elimination
  • Licensed Contractor Transfer: Coordinate with a licensed hazardous waste management facility. The mandated disposal route for highly toxic, environmentally persistent organic molecules is high-temperature incineration [3][4].

    • Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal destruction of the aminopyridine core, breaking it down into elemental carbon dioxide, water, and nitrogen oxides (NOx), which are then scrubbed from the exhaust by the facility's emission controls.

Workflow Visualization

G Start Waste Generation: 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine PeroxideTest Peroxide Testing (Due to THF moiety) Start->PeroxideTest Pass Negative for Peroxides (< 100 ppm) PeroxideTest->Pass Fail Positive for Peroxides (Requires EHS Stabilization) PeroxideTest->Fail Segregation Waste Segregation (Solid vs. Organic Liquid) Pass->Segregation Fail->Segregation After Treatment Container HDPE/Glass Container EPA RCRA Labeling Segregation->Container Disposal Licensed High-Temperature Incineration Container->Disposal

Workflow for the safe evaluation, segregation, and disposal of THF-aminopyridine derivatives.

References

  • Aminopyridines - EPA. Environmental Protection Agency.
  • Safety Data Sheet: 2-amino pyridine. Sigma-Aldrich.
  • Safety Data Sheet (Aminopyridines). SafeSchools SDS.
  • Safety Data Sheet: 2-Aminopyridine. Apollo Scientific.
  • Hazardous Waste Listings and Subpart P Regulations. Environmental Protection Agency / PharmWaste.
  • Overview of the Hazardous Waste Identification Process. Environmental Protection Agency.

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine

Part 1: Executive Safety Summary (Immediate Action Card) 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine is a specialized heterocyclic building block often used in the synthesis of kinase inhibitors.[1][2] Due to the 3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action Card)

2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine is a specialized heterocyclic building block often used in the synthesis of kinase inhibitors.[1][2] Due to the 3-aminopyridine core, this compound must be treated as acutely toxic and a neurotoxin (potassium channel blocker) until specific toxicology proves otherwise.[1][2]

Hazard Category Critical Risk Immediate Control
Acute Toxicity Fatal/Toxic if swallowed or absorbed through skin. Neurotoxic effects (seizures, ataxia).[1][2]Zero-Skin-Contact Policy. Double-gloving is mandatory.[1][2]
Eye/Skin Irritation Severe irritant; potential corneal damage.Chemical Goggles (ANSI Z87.1+) required. No safety glasses.
Reactivity Ether moiety may form peroxides upon prolonged storage; Amine is sensitive to oxidation.Store under Inert Gas (Argon/Nitrogen) at 2–8°C.

Part 2: Hazard Identification & Risk Assessment[3][4][5]

Structure-Activity Hazard Analysis

Since specific SDS data for this isomer is often limited, we apply the Precautionary Principle based on its pharmacophore fragments:

  • Aminopyridine Moiety: Structurally analogous to 3-aminopyridine and 4-aminopyridine.[1][2] These are known potassium channel blockers . Absorption can lead to neuronal hyperexcitability, convulsions, and cardiac arrhythmias [1, 2].[2]

  • Tetrahydrofuran (THF) Ether Linkage: While less volatile than solvent THF, the cyclic ether functionality implies a potential for peroxide formation over time if exposed to air.

  • Basic Amine: The primary amine at position 3 makes the compound basic and corrosive/irritating to mucous membranes.

Physical Properties & Exposure Routes[1][2][6][7][8]
  • Physical State: Typically a white to off-white solid/powder.[1]

  • Dust Hazard: High. Electrostatic charging can disperse toxic dust.

  • Solubility: Soluble in DMSO, Methanol, DCM. Skin absorption is enhanced when in solution. [2]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation (chemical moving through the glove) and penetration (chemical moving through pinholes).

Glove Selection Protocol

Standard Nitrile is INSUFFICIENT for prolonged contact with solutions of this compound. Amines can degrade nitrile, and the THF moiety acts as a permeation enhancer.

Task Primary Glove (Inner) Secondary Glove (Outer) Rationale
Dry Solid Handling (Weighing)Nitrile (4 mil)Nitrile (4-5 mil)Double layer prevents micro-tears and allows outer glove removal if contaminated.[1][2]
Solution Handling (Synthesis/Workup)Laminate / EVOH (e.g., Silver Shield™)Nitrile (5 mil, extended cuff)Laminate resists organic amines/ethers >480 mins. Outer nitrile provides grip and mechanical protection.
Spill Cleanup Butyl Rubber or LaminateHeavy Duty NitrileMaximum chemical resistance required.
Respiratory & Eye Protection[8][9][10][11]
  • Respiratory: All operations must be performed in a certified chemical fume hood . If weighing outside a hood is unavoidable (not recommended), use a P100/N99 particulate respirator .

  • Eyes: Chemical Splash Goggles are mandatory. Face shields should be added during high-volume (>10g) synthesis or when transferring liquids.[1][2]

  • Body: Tyvek® lab coat or chemical-resistant apron over a standard cotton lab coat.[1]

Part 4: Operational Handling Protocol

Workflow Visualization

The following diagram outlines the decision logic for safe handling and PPE selection.

HandlingProtocol Start Start: Handling 2-((THF-3-yl)oxy)pyridin-3-amine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Reaction Mix StateCheck->Liquid Dissolved Weighing Weighing Protocol: 1. Static Gun usage 2. Balance in Hood 3. Double Nitrile Gloves Solid->Weighing Solubilization Solubilization: 1. Add Solvent (DMSO/DCM) 2. Switch to Laminate Gloves 3. Inert Atmosphere Liquid->Solubilization Weighing->Solubilization Reaction Reaction Monitoring: Keep under Argon/N2 Closed System Solubilization->Reaction Spill Spill Event? Reaction->Spill Cleanup Spill Response: 1. Evacuate Area 2. Don Butyl/Laminate Gloves 3. Use Chem-Sorb Pads Spill->Cleanup Yes Disposal Disposal: Segregate as Toxic Basic Organic Waste Do NOT mix with Oxidizers Spill->Disposal No Cleanup->Disposal

Caption: Operational workflow emphasizing the critical switch to laminate gloves during solubilization.

Step-by-Step Methodology
1. Storage & Stability
  • Condition: Store at 2°C to 8°C under an inert atmosphere (Argon preferred).

  • Container: Amber glass vials with Teflon-lined caps.

  • Peroxide Check: Although the ether is internal, test for peroxides if stored >12 months using standard starch-iodide strips before heating.[1][2]

2. Weighing (The Critical Step)
  • Location: Analytical balance inside a fume hood. If the balance is sensitive to drafts, use a "balance enclosure" within the hood.

  • Static Control: Use an ionizing anti-static gun. Aminopyridine powders are often fluffy and static-prone, leading to drift and contamination.[1][2]

  • Technique:

    • Don double nitrile gloves.

    • Tare the receiving vessel (pre-filled with inert gas if possible).

    • Transfer solid using a disposable spatula.

    • Immediately wipe the exterior of the vial and balance area with a methanol-dampened Kimwipe. Discard wipe as solid toxic waste.

3. Reaction Setup
  • Solvent Choice: Avoid simple ethers (diethyl ether) if possible to reduce fire load. DCM or DMSO are common but increase skin permeability.

  • Inertion: Purge reaction vessel with Nitrogen/Argon for 5 minutes prior to addition. Aminopyridines oxidize to form dark, tarry impurities (N-oxides/azo dimers) in air.[1][2]

4. Decontamination & Disposal
  • Surface Decon: Wipe surfaces with 10% HCl (to protonate the amine, making it water-soluble and less volatile) followed by soap and water.[1][2]

  • Waste Stream:

    • Solid Waste: Tag as "Toxic Solid - Aminopyridine Derivative."[1]

    • Liquid Waste: "Basic Organic Waste." Do not mix with acids in the waste container unless part of a controlled neutralization protocol (exothermic reaction risk).

Part 5: Emergency Response

Exposure Scenarios
  • Skin Contact:

    • Action: Wash with soap and lukewarm water for 15 minutes. Do not use ethanol (enhances absorption).

    • Medical: Seek immediate evaluation.[3][4][5] Monitor for signs of neurotoxicity (tingling lips, tremors).

  • Eye Contact:

    • Action: Flush for 15 minutes. Lift eyelids.

    • Medical: Ophthalmologist consult required.

  • Inhalation:

    • Action: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).

Spill Cleanup (Small Scale < 5g)
  • Isolate: Close hood sash. Alert lab personnel.

  • PPE Upgrade: Don Laminate/Silver Shield gloves.

  • Neutralize: Cover powder with a wet paper towel (water/detergent) to prevent dust.

  • Collect: Scoop into a wide-mouth jar.

  • Wash: Clean area with 0.1M HCl, then water.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1727, 4-Aminopyridine. (Toxicology and Safety Section). Retrieved March 4, 2026. [Link]

Sources

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